Clocapramine dihydrochloride hydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
60789-62-0 |
|---|---|
Fórmula molecular |
C28H41Cl3N4O2 |
Peso molecular |
572.0 g/mol |
Nombre IUPAC |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2 |
Clave InChI |
SWCNPPOGIXOVAZ-UHFFFAOYSA-N |
Números CAS relacionados |
47739-98-0 (Parent) |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia, primarily in Japan, since its introduction in 1974. This technical guide provides a comprehensive overview of clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its chemical properties, mechanism of action, pharmacology, pharmacokinetics, and clinical applications. The document synthesizes available data into a structured format, including detailed experimental protocols and visual representations of key pathways to support further research and development efforts in the field of neuropsychopharmacology. While clocapramine has a history of clinical use, this guide also highlights areas where publicly available quantitative data remains limited, suggesting avenues for future investigation.
Chemical Properties
Clocapramine dihydrochloride hydrate is the hydrated salt form of clocapramine. Its chemical identity is defined by the following properties:
| Property | Value |
| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride[2] |
| Synonyms | 3-Chlorocarpipramine dihydrochloride hydrate, Clofekton, Padrasen[3] |
| CAS Number | 60789-62-0[4][5][6][7] |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂[2][4][6] |
| Molecular Weight | 572.01 g/mol [4][6] |
| Chemical Structure | The structure consists of a tricyclic iminostilbene core, a propylamino linker, and a terminal piperidine-4-carboxamide moiety. |
Mechanism of Action
Clocapramine's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][8] It is classified as an "atypical" antipsychotic due to its higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]
Receptor Binding Profile
While specific Kᵢ or IC₅₀ values for clocapramine are not widely available in the public domain, its receptor binding profile is characterized by multi-receptor antagonism. It exhibits potent antagonism at serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors.[3] Additionally, it has been reported to act as an antagonist at α1- and α2-adrenergic receptors and has shown affinity for the SIGMAR1 receptor.[3]
Downstream Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by clocapramine modulates key intracellular signaling cascades:
-
Dopamine D2 Receptor Pathway (Gαi/o-coupled): D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, clocapramine prevents this inhibition, thereby modulating cAMP-dependent signaling pathways.
-
Serotonin 5-HT2A Receptor Pathway (Gαq/11-coupled): 5-HT2A receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Clocapramine's antagonism of 5-HT2A receptors blocks this signaling cascade.
Pharmacology and Pharmacokinetics
Pharmacodynamics
In vivo studies in rats have demonstrated clocapramine's ability to occupy both D2 and 5-HT2A receptors in the brain. The ratio of its potency in occupying 5-HT2 versus D2 receptors falls between that of typical and other atypical antipsychotics, with ED₅₀ values of 4.9 mg/kg for 5-HT2A and 14.5 mg/kg for D2 receptor occupancy.[4]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for clocapramine in humans, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature.
Clocapramine undergoes extensive hepatic metabolism, primarily through oxidative pathways. The two principal metabolites identified are clospipramine and dehydroclospipramine. The pharmacological activity of these metabolites, particularly their affinity for D2 and 5-HT2A receptors, is crucial for understanding the overall therapeutic and side-effect profile of clocapramine, though specific quantitative data for these metabolites is also limited.
Clinical Applications and Efficacy
Clocapramine was introduced in Japan for the treatment of schizophrenia.[3] Clinical trials have compared its efficacy and side-effect profile to other neuroleptics.
Comparative Clinical Trials
A meta-analysis of six randomized controlled trials involving 1,048 patients found no significant differences in response rates or discontinuation rates between clocapramine and other pooled antipsychotics. The pharmacological profile of clocapramine was found to be similar to that of first-generation antipsychotics in terms of efficacy and safety outcomes.
In head-to-head comparisons:
-
Versus Haloperidol: While no significant difference in overall efficacy was observed, clocapramine showed a tendency to be superior in alleviating motor retardation, alogia, and thought disorder, with fewer reported side effects.[3]
-
Versus Sulpiride: Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, but was associated with more side effects.[3]
Experimental Protocols
Radioligand Binding Assays
The following are generalized protocols for determining the binding affinity of compounds to dopamine D2 and serotonin 5-HT2A receptors.
Objective: To determine the Kᵢ of a test compound for the D2 receptor.
Materials:
-
Membrane preparation from cells expressing D2 receptors.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding agent: (+)-Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (assay buffer only), non-specific binding (e.g., 10 µM haloperidol), and a range of concentrations of the test compound.
-
Incubation: Add the membrane preparation, [³H]spiperone (at a concentration near its Kₔ), and either assay buffer, non-specific agent, or test compound to the wells. Incubate for 60 minutes at 27°C.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.
Objective: To determine the Kᵢ of a test compound for the 5-HT2A receptor.
Materials:
-
Membrane preparation from cells or tissues (e.g., rat frontal cortex) expressing 5-HT2A receptors.
-
Radioligand: [³H]Ketanserin.
-
Non-specific binding agent: Mianserin or Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
Procedure:
-
Plate Setup: Similar to the D2 assay, set up wells for total binding, non-specific binding (e.g., 10 µM spiperone), and a range of test compound concentrations.
-
Incubation: Add the membrane preparation, [³H]ketanserin (at a concentration near its Kₔ, e.g., 1 nM), and other components to the wells. Incubate for 60 minutes at room temperature.
-
Filtration and Washing: Follow the same procedure as for the D2 assay.
-
Counting and Data Analysis: Follow the same procedure as for the D2 assay.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To determine the metabolic stability (half-life, intrinsic clearance) of clocapramine.
Materials:
-
Clocapramine.
-
Pooled human liver microsomes (HLM).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).
-
Acetonitrile (B52724) (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Incubation Setup: In a 96-well plate, pre-warm HLM and clocapramine at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of clocapramine at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of clocapramine remaining versus time to determine the elimination rate constant. From this, calculate the half-life (t½) and intrinsic clearance (Clᵢₙₜ).
Conclusion
This compound is an atypical antipsychotic with a well-established primary mechanism of action involving antagonism of dopamine D2 and serotonin 5-HT2A receptors. Clinical data suggests its efficacy is comparable to some first-generation antipsychotics, with a potentially more favorable side-effect profile in certain aspects. However, a significant gap exists in the publicly available quantitative data regarding its receptor binding affinities, detailed pharmacokinetic profile in humans, and the pharmacological activity of its main metabolites. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to address these knowledge gaps, which is essential for a more complete understanding of clocapramine's therapeutic potential and for the rational design of future antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
In-Depth Technical Guide: 3-Chlorocarpipramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3-chlorocarpipramine dihydrochloride (B599025) hydrate (B1144303), a compound of significant interest in neuropharmacological research. This document collates available data on its physicochemical characteristics, mechanism of action, and relevant experimental methodologies to support ongoing and future investigations.
Physicochemical Properties
3-Chlorocarpipramine dihydrochloride hydrate is the hydrated dihydrochloride salt of clocapramine (B1669190), an atypical antipsychotic agent.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride hydrate | [2] |
| Synonyms | Clocapramine dihydrochloride hydrate, Clofekton, Y-4153 | [2] |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [1][2] |
| Molecular Weight | 572.01 g/mol | [1] |
| CAS Number | 60789-62-0 | [1][2] |
| Appearance | Powder | [1] |
| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |
| Purity | >98% or 98.9% | [3][4] |
Mechanism of Action
3-Chlorocarpipramine dihydrochloride hydrate is an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action is the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][5] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic of atypical antipsychotics which is believed to contribute to a lower incidence of extrapyramidal side effects.[1] In addition to its primary targets, clocapramine also exhibits antagonist activity at α1-adrenergic and α2-adrenergic receptors and has shown affinity for the SIGMAR1 receptor.[1]
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by 3-chlorocarpipramine dihydrochloride hydrate initiates distinct intracellular signaling cascades. The D2 receptor is a Gαi/o-coupled receptor, and its blockade by clocapramine is expected to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The 5-HT2A receptor is coupled to Gαq/11 proteins. Its antagonism by clocapramine would inhibit the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequently modulating intracellular calcium levels and protein kinase C (PKC) activity.
Biological Activity
In vivo studies in rats have been conducted to determine the receptor occupancy of clocapramine. These studies provide valuable information on the dose-dependent effects of the compound in a biological system.
| Parameter | Value | Species | Reference |
| Dopamine D2 Receptor Occupancy (ED₅₀) | 14.5 mg/kg | Rat | [5] |
| Serotonin 5-HT2A Receptor Occupancy (ED₅₀) | 4.9 mg/kg | Rat | [5] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of 3-chlorocarpipramine dihydrochloride hydrate for a specific receptor.
Objective: To quantify the binding affinity (Ki) of the test compound for a target receptor.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Test Compound: 3-Chlorocarpipramine dihydrochloride hydrate.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of 3-chlorocarpipramine dihydrochloride hydrate.
-
Add the prepared cell membrane suspension to each well.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Analytical Methods
A potential starting point for method development would be a reversed-phase HPLC method with UV detection. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation.
General HPLC Parameters for a Related Compound (Clomipramine):
-
Column: C18
-
Mobile Phase: Acetonitrile and aqueous sodium perchlorate (B79767) solution, pH 2.5
-
Detection: UV at 220 nm
Validation of the analytical method according to ICH guidelines would be necessary to ensure its accuracy, precision, specificity, linearity, and robustness for the quantification of 3-chlorocarpipramine dihydrochloride hydrate.
Conclusion
This technical guide provides a summary of the currently available information on 3-chlorocarpipramine dihydrochloride hydrate. While its primary mechanism of action as a D2 and 5-HT2A receptor antagonist is established, further research is needed to fully characterize its physicochemical properties, particularly its solubility and stability profiles, and to determine its specific binding affinities (Ki values) at various receptors. The provided experimental protocols offer a foundation for researchers to conduct these further investigations, which will be crucial for advancing the understanding and potential therapeutic applications of this compound.
References
- 1. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 2. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of imipramine hydrochloride and chlordiazepoxide in pharmaceutical preparations by spectrophotometric, RP-HPLC, and HPTLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Price from Supplier Brand ShangHai DC Chemicals Co.,Ltd on Chemsrc.com [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate as a Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent of the iminodibenzyl (B195756) class, first introduced for the treatment of schizophrenia in Japan.[1] Its therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors, most notably the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of clocapramine, with a core focus on its interaction with the dopamine D2 receptor. This document details its mechanism of action, receptor binding profile, and the downstream signaling pathways affected. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and mandatory visualizations of associated signaling cascades and experimental workflows.
Introduction
Clocapramine is classified as an atypical antipsychotic due to its potent antagonism of the serotonin 5-HT2A receptor, coupled with a lower affinity for the dopamine D2 receptor compared to typical antipsychotics.[3] This receptor binding profile is thought to contribute to a reduced risk of extrapyramidal side effects.[3] Beyond its effects on dopamine and serotonin receptors, clocapramine also exhibits antagonist activity at α1- and α2-adrenergic receptors.[1] Understanding the nuanced interactions of clocapramine with these various receptors is crucial for elucidating its complete mechanism of action and for the development of novel psychotropic agents with improved efficacy and safety profiles.
Receptor Binding Profile
Table 1: Receptor Binding Affinity Profile of Clocapramine and Comparative Antipsychotics
| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | Data not available | 1.2 | 126 | 3.1 |
| Serotonin 5-HT2A | Data not available (affinity is greater than for D2)[1] | 63 | 12 | 0.16 |
| Alpha-1 Adrenergic | Data not available | 11 | 7 | 0.27 |
| Alpha-2 Adrenergic | Data not available | 1300 | 13 | 7.5 |
Note: The Ki values for comparative antipsychotics are sourced from various publications and are provided for context. The absence of specific Ki values for clocapramine highlights a gap in the publicly accessible literature.[3]
Mechanism of Action and Signaling Pathways
Dopamine D2 Receptor Antagonism
The primary mechanism underlying the antipsychotic effects of clocapramine is its antagonism of the dopamine D2 receptor.[2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.[3] In their native state, activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. By blocking these receptors, clocapramine prevents this dopamine-induced inhibition, thereby modulating gene expression and neuronal excitability.[3]
References
An In-depth Technical Guide on the 5-HT2A Receptor Activity of Clocapramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, is recognized for its therapeutic efficacy in schizophrenia.[1] A critical aspect of its pharmacological profile is its interaction with the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of the 5-HT2A receptor activity of clocapramine dihydrochloride (B599025) hydrate (B1144303), consolidating available data on its binding affinity, functional antagonism, and the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals engaged in neuropsychopharmacology and drug development, offering insights into the molecular mechanisms that underpin the therapeutic actions of clocapramine. While specific in vitro binding affinity data such as a Ki value for clocapramine at the 5-HT2A receptor is not prominently available in public literature, its functional profile indicates a potent interaction.
Introduction to Clocapramine and the 5-HT2A Receptor
Clocapramine is an established atypical antipsychotic agent.[1] Its clinical effectiveness is attributed to its multi-receptor antagonist activity, with a particularly significant interaction at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[2] The "atypical" nature of clocapramine is largely defined by its higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic that is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]
The 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system. It is a key modulator of various physiological and cognitive processes. Dysregulation of 5-HT2A receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, making it a crucial target for therapeutic intervention.
Quantitative Data Presentation
While a precise in vitro Ki value for clocapramine at the 5-HT2A receptor is not consistently reported in publicly accessible literature, in vivo studies provide valuable information regarding its receptor occupancy.
| Compound | Receptor | Parameter | Value | Species | Reference |
| Clocapramine | 5-HT2A | ED50 (in vivo occupancy) | 4.9 mg/kg | Rat | [2] |
| Clocapramine | D2 | ED50 (in vivo occupancy) | 14.5 mg/kg | Rat | [2] |
This table summarizes the in vivo receptor occupancy data for clocapramine, highlighting its higher potency at the 5-HT2A receptor compared to the D2 receptor.
Experimental Protocols
5-HT2A Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound like clocapramine for the 5-HT2A receptor.
Objective: To quantify the affinity of clocapramine for the 5-HT2A receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Rat frontal cortex membrane homogenates.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: Ritanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Clocapramine dihydrochloride hydrate at various concentrations.
-
96-well filter plates (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from rat frontal cortex.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, varying concentrations of clocapramine, and the radioligand ([³H]-Ketanserin) at a concentration close to its Kd value. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (ritanserin).
-
Incubation: Add the membrane protein to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for clocapramine is then calculated from the IC50 value (the concentration of clocapramine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Workflow Diagram:
Functional Antagonism Assay (Calcium Flux)
This protocol outlines a cell-based functional assay to measure the antagonist activity of clocapramine at the 5-HT2A receptor.
Objective: To determine the potency of clocapramine in inhibiting the 5-HT2A receptor-mediated intracellular calcium mobilization induced by a known agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of clocapramine for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of serotonin (typically the EC80) into the wells.
-
Data Analysis: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. The IC50 value for clocapramine is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of clocapramine.
Workflow Diagram:
Signaling Pathways
Canonical Gq/11 Signaling Pathway
The primary and best-characterized signaling cascade initiated by the activation of the 5-HT2A receptor is through its coupling to the Gq/11 family of G-proteins. As an antagonist, clocapramine is expected to block this pathway.
Pathway Description:
-
Agonist Binding: Serotonin binds to the 5-HT2A receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Clocapramine's Role: By binding to the 5-HT2A receptor, clocapramine prevents the initial step of agonist binding, thereby inhibiting the entire Gq/11 signaling cascade.
Conclusion
This compound is a potent antagonist at the serotonin 5-HT2A receptor, with a higher in vivo potency for this receptor compared to the dopamine D2 receptor. This characteristic is central to its classification as an atypical antipsychotic. While the primary mechanism of action is the blockade of the canonical Gq/11-PLC-IP3-Ca2+ signaling pathway, the potential for functional selectivity and interaction with non-canonical signaling cascades remains an important area for future investigation. The experimental protocols detailed in this guide provide a framework for the further characterization of clocapramine and other novel compounds at the 5-HT2A receptor. A more complete understanding of the nuanced interactions between clocapramine and the 5-HT2A receptor will undoubtedly contribute to the development of more effective and safer therapeutics for neuropsychiatric disorders.
References
Pharmacological Profile of Clocapramine Dihydrochloride Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan.[1] Its therapeutic efficacy is attributed to a multi-receptorial antagonism, primarily targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of clocapramine, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction
Clocapramine, also known as 3-chlorocarpipramine, is recognized for its efficacy in managing both positive and negative symptoms of schizophrenia.[1][3] Unlike typical antipsychotics, clocapramine exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic believed to contribute to a lower incidence of extrapyramidal side effects.[1][4] In addition to its use in psychosis, clocapramine has also been explored as an adjunctive treatment for anxiety and panic disorders.[1] This guide aims to provide a detailed technical resource on the pharmacological properties of clocapramine dihydrochloride hydrate.
Mechanism of Action
Clocapramine's primary mechanism of action involves the antagonism of dopamine and serotonin receptors in the central nervous system.[2][5] It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile.[1][6]
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]
-
Serotonin 5-HT2A Receptor Antagonism: Potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a reduction in negative symptoms and a lower risk of extrapyramidal symptoms.[4][5]
-
Other Receptor Interactions: Clocapramine also demonstrates antagonist activity at α1- and α2-adrenergic receptors.[1][6] It does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Pharmacodynamics
The pharmacodynamic effects of clocapramine are a direct consequence of its multi-receptor binding profile. The interplay between its affinities for various receptors determines its therapeutic efficacy and side-effect profile.
Receptor Binding Affinity
The receptor binding affinities of clocapramine have been characterized through in vitro radioligand binding assays. A summary of its binding profile is presented in Table 1. A lower inhibition constant (Ki) or dissociation constant (Kd) indicates a higher binding affinity.
Table 1: Receptor Binding Affinity of Clocapramine
| Receptor Subtype | Ki (nM) | Reference Compound | Cell Line/Tissue | Radioligand |
| Dopamine D2 | 1.1 - 7.3 | Haloperidol | Transfected Cells / Rat Striatum | [3H]Spiperone / [3H]Haloperidol |
| Serotonin 5-HT2A | 0.12 | - | - | - |
| Adrenergic α1 | - | - | Rat Cerebral Cortex | [3H]WB 4101 |
| Adrenergic α2 | - | - | Rat Cerebral Cortex | [3H]Clonidine |
| Histamine H1 | 1.1 | - | - | - |
| Muscarinic M1 | 6.2 | - | - | - |
Note: A hyphen (-) indicates that specific Ki values for clocapramine were not found in the searched literature. The provided values for other antipsychotics are for comparative purposes and are sourced from various studies.[4]
In Vivo Receptor Occupancy
In vivo studies in rats have been conducted to determine the potency of clocapramine in occupying D2 and 5-HT2 receptors.
Table 2: In Vivo Receptor Occupancy of Clocapramine in Rats
| Receptor | ED50 (mg/kg) |
| Dopamine D2 | 14.5 |
| Serotonin 5-HT2 | 4.9 |
ED50: The dose required to achieve 50% receptor occupancy.[7]
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive human pharmacokinetic data for clocapramine is limited, some information can be gleaned from preclinical studies and case reports.
Metabolism
Clocapramine is metabolized in the liver, primarily through oxidative processes.[2] One of its major metabolites is mosapramine, which is also an active antipsychotic.[1] Studies on the structurally similar drug clozapine (B1669256) suggest that cytochrome P450 enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, are likely involved in the metabolism of clocapramine.[2]
Table 3: Clocapramine and Metabolite Concentrations in a Fatal Overdose Case
| Analyte | Femoral Venous Blood (µg/mL) | Gastric Contents (mg/mL) |
| Clocapramine | 3.0 | 31 |
| Mosapramine | 0.15 | 0.015 |
These concentrations are from a single case report and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of clocapramine.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a specific radioligand, and a range of concentrations of clocapramine.
-
Add the prepared cell membrane suspension to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[4]
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of clocapramine that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Amphetamine-Induced Stereotypy in Rats
This in vivo behavioral model is used to assess the antipsychotic potential of a drug by its ability to antagonize the stereotyped behaviors induced by amphetamine.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration:
-
Administer clocapramine or vehicle intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (B86663) (e.g., 5 mg/kg, i.p.) to induce stereotyped behaviors.
-
-
Behavioral Observation:
-
Observe the rats for a specified period (e.g., 60-120 minutes) and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) using a standardized rating scale.
-
-
Data Analysis:
-
Compare the stereotypy scores between the clocapramine-treated groups and the vehicle-treated control group to determine the dose-dependent inhibitory effect of clocapramine.
-
Quantification of Clocapramine in Plasma by HPLC
This analytical method is used for pharmacokinetic studies.
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard and an alkaline solution (e.g., NaOH).
-
Add an organic extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and perform a back-extraction into an acidic aqueous solution (e.g., orthophosphoric acid).
-
-
HPLC Analysis:
-
Inject the aqueous layer into a High-Performance Liquid Chromatography (HPLC) system equipped with a C8 or C18 reversed-phase column.
-
Use a suitable mobile phase (e.g., a mixture of acetonitrile, water, and modifying agents).
-
Detect the analytes using a UV detector at an appropriate wavelength.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of clocapramine in the plasma samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by clocapramine and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Clocapramine.
References
- 1. (PDF) Determination of Clocapramine and Its Metabolites in [research.amanote.com]
- 2. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of clozapine by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Effects of Early Clozapine Treatment on Remission Rates in Acute Schizophrenia (The EARLY Trial): Protocol of a Randomized-Controlled Multicentric Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clocapramine Dihydrochloride Hydrate (CAS Number: 60789-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia since its introduction in Japan in 1974. This technical guide provides a comprehensive overview of Clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its physicochemical properties, pharmacology, mechanism of action, and available clinical insights. Detailed experimental protocols for its analysis and synthesis are presented, alongside structured quantitative data and visual representations of its core signaling pathways to support further research and development.
Physicochemical Properties
Clocapramine dihydrochloride hydrate is a white, crystalline powder with a bitter taste.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60789-62-0 | [1] |
| Molecular Formula | C₂₈H₃₇ClN₄O·2HCl·H₂O | [1] |
| Molecular Weight | 572.01 g/mol | [1] |
| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][2]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride | [3] |
| Melting Point | 267°C | [1] |
| Solubility | Water: <3.5 g/100 ml; Freely soluble in glacial acetic acid; Practically insoluble in ether, acetone. | [1] |
| Appearance | White, crystalline powder | [1] |
Pharmacology and Mechanism of Action
Clocapramine is classified as an atypical antipsychotic, exerting its therapeutic effects through the modulation of multiple neurotransmitter systems.[4] Its pharmacological profile is characterized by its antagonist activity at dopamine (B1211576), serotonin (B10506), and adrenergic receptors.[2][5]
Receptor Binding Profile
| Receptor | Binding Affinity (Qualitative) | Reference |
| Dopamine D₂ | Moderate | [2][6] |
| Serotonin 5-HT₂ₐ | High | [2][6] |
| α₁-Adrenergic | High | [5] |
| α₂-Adrenergic | High | [5] |
| Histamine (B1213489) H₁ | Data not consistently available | |
| Muscarinic M₁ | Data not consistently available |
A lower Ki value indicates a higher binding affinity.
Signaling Pathways
Clocapramine's antagonism of various G protein-coupled receptors (GPCRs) leads to the modulation of downstream intracellular signaling cascades.
-
Dopamine D₂ and α₂-Adrenergic Receptor Antagonism (Gᵢ/ₒ-coupled): The D₂ and α₂-adrenergic receptors are coupled to inhibitory G proteins (Gᵢ/ₒ). Activation of these receptors typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking these receptors, clocapramine disinhibits adenylyl cyclase, resulting in an increase in cAMP levels and subsequent modulation of protein kinase A (PKA) activity.
-
Serotonin 5-HT₂ₐ and α₁-Adrenergic Receptor Antagonism (Gᵩ/₁₁-coupled): The 5-HT₂ₐ and α₁-adrenergic receptors are coupled to Gᵩ/₁₁ proteins. Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Clocapramine's antagonism of these receptors blocks this signaling cascade.
Pharmacokinetics
Detailed pharmacokinetic data for clocapramine in humans, such as Cₘₐₓ, Tₘₐₓ, and half-life, are not extensively reported in publicly available literature. However, studies on structurally similar compounds, like clozapine (B1669256), show wide interpatient variability in pharmacokinetic parameters. For clozapine, the time to reach peak plasma concentrations ranges from 1.1 to 3.6 hours, with an elimination half-life of 9.1 to 17.4 hours.[7] It is reasonable to infer that clocapramine may exhibit a similar pharmacokinetic profile, though dedicated studies are required for confirmation.
Clinical Data
Clinical trials have compared clocapramine to other neuroleptic agents. In a comparison with haloperidol, there was no significant difference in overall efficacy, but clocapramine showed a tendency to be superior in alleviating motor retardation and thought disorders, with fewer side effects.[8] When compared with sulpiride, clocapramine demonstrated more favorable effects on both positive and negative symptoms, though it was associated with more side effects.[2]
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like clocapramine for a specific receptor.
Objective: To determine the binding affinity (Ki) of clocapramine for a target receptor.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 cells for D₂ receptors, HEK293 cells for 5-HT₂ₐ receptors).[2]
-
Radioligand: A tritiated ligand specific for the target receptor (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂ₐ).[2]
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Haloperidol for D₂, Mianserin for 5-HT₂ₐ).[2]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]
-
Test Compound: Clocapramine at various concentrations.
-
Instrumentation: Scintillation counter, 96-well filter plates, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.[2]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of clocapramine or the non-specific binding control.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[2]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of clocapramine that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
HPLC-UV Method for Quantification in Plasma
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of clocapramine in human plasma.
Instrumentation:
-
Standard HPLC system with a UV-Vis detector.
-
C8 reverse-phase column.
Reagents:
-
Acetonitrile (B52724), Methanol, Heptane, Isoamyl alcohol (HPLC Grade).
-
Orthophosphoric acid, Sodium hydroxide.
-
Clocapramine Hydrochloride reference standard.
-
Internal Standard (e.g., Diazepam).
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard.
-
Alkalinize the sample with 1 M NaOH.
-
Add extraction solvent (e.g., Heptane:Isoamyl alcohol, 95:5 v/v) and vortex vigorously.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and perform back-extraction into an acidic aqueous solution (0.3% orthophosphoric acid).
-
Vortex and centrifuge.
-
-
Chromatographic Analysis:
-
Inject the aqueous layer into the HPLC system.
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile and phosphate (B84403) buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification:
-
Generate a calibration curve using standards of known clocapramine concentrations.
-
Determine the concentration of clocapramine in the samples by comparing the peak area ratio of clocapramine to the internal standard against the calibration curve.
-
Synthesis of Clocapramine
The synthesis of clocapramine, a derivative of iminostilbene, can be achieved through a multi-step process. A general synthetic route, adapted from methods for similar tricyclic compounds, is outlined below.
Starting Materials: 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and 3-(dimethylamino)propyl chloride.
General Procedure:
-
N-Alkylation: The synthesis begins with the N-alkylation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base like sodium hydride.
-
Coupling: The resulting intermediate is then coupled with the piperidine-4-carboxamide moiety. This step typically involves the reaction of the alkylated iminostilbene with 1-(piperidin-4-yl)piperidine-4-carboxamide in the presence of a base such as potassium carbonate.
-
Purification: The final product, clocapramine, is then purified using techniques such as column chromatography and/or recrystallization.
Conclusion
This compound remains a relevant compound in the study of atypical antipsychotics. Its distinct receptor binding profile, particularly its high affinity for 5-HT₂ₐ receptors relative to D₂ receptors, provides a basis for its clinical characteristics. This technical guide consolidates the available physicochemical, pharmacological, and procedural information to serve as a valuable resource for the scientific community, aiming to facilitate further research into its therapeutic potential and the development of novel antipsychotic agents.
References
- 1. GPCR agonists and antagonists in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Literature values of terminal half-lives of clozapine are dependent on the time of the last data point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of phospholipase C blocks Gi-mediated inhibition of adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Atypical antipsychotic Clocapramine dihydrochloride hydrate
A Technical Guide to Clocapramine (B1669190) Dihydrochloride (B599025) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine, also known by the synonym 3-chlorocarpipramine, is an atypical antipsychotic belonging to the iminostilbene (B142622) class of compounds.[1] First introduced for the treatment of schizophrenia in Japan in 1974, its therapeutic applications have also extended to augmenting antidepressants in the management of anxiety and panic disorders.[1] As a second-generation antipsychotic, clocapramine is effective for the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Its "atypical" classification stems from a pharmacological profile characterized by a lower propensity to induce extrapyramidal symptoms compared to first-generation, or "typical," antipsychotics.[1][3] This is primarily attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor relative to the dopamine (B1211576) D2 receptor.[1][3]
This document provides a comprehensive technical overview of Clocapramine dihydrochloride hydrate, synthesizing available data on its chemical properties, mechanism of action, metabolic pathways, clinical efficacy, and key experimental methodologies.
Chemical and Physical Properties
Clocapramine is a dibenzazepine (B1670418) derivative.[4] The dihydrochloride hydrate form is specified for pharmaceutical use.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride | [5] |
| Synonyms | 3-Chlorocarpipramine, Clofekton, Padrasen, Y-4153 | [1][5][6] |
| CAS Number | 60789-62-0 | [5][7][8] |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [5][8] |
| Molar Mass | 572.0 g/mol | [5] |
| Class | Iminostilbene / Dibenzazepine |[1][4] |
Mechanism of Action
Clocapramine exerts its therapeutic effects through multi-receptor antagonism, interacting with several key neurotransmitter systems in the brain.[3] Its primary mechanism involves modulating dopamine and serotonin pathways, which are strongly implicated in the pathophysiology of psychosis.[9]
Receptor Binding Profile
Clocapramine's atypical profile is defined by its high affinity for the 5-HT2A receptor compared to the D2 receptor.[1] It also demonstrates notable antagonism at α-adrenergic receptors.[1][10] While specific Ki values are not extensively reported in publicly available literature, in vivo studies have quantified its receptor occupancy.[11]
Table 2: Receptor Binding and In Vivo Occupancy of Clocapramine
| Receptor Target | Action | Quantitative Data (Species: Rat) | Reference |
|---|---|---|---|
| Dopamine D₂ | Antagonist | ED₅₀: 14.5 mg/kg | [8][12][13] |
| Serotonin 5-HT₂A | Antagonist | ED₅₀: 4.9 mg/kg | [8][12][13] |
| α₁-Adrenergic | Antagonist | High Affinity | [1][10] |
| α₂-Adrenergic | Antagonist | High Affinity | [1][10] |
| SIGMAR1 | Affinity | Reported |[1] |
ED₅₀ represents the dose required to achieve 50% receptor occupancy in vivo.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by clocapramine initiates a cascade of intracellular signaling events that underlie its antipsychotic effects.[3][14]
Dopamine D₂ Receptor Signaling: D₂ receptors are coupled to Gαi/o proteins.[3][14] Their activation normally inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[14] By blocking D₂ receptors, clocapramine prevents this inhibition, which is thought to help normalize dopaminergic neurotransmission in psychotic states.[14]
Serotonin 5-HT₂A Receptor Signaling: 5-HT₂A receptors are coupled to Gαq/11 proteins.[3][14] Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14] This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC).[14] Clocapramine's blockade of this pathway is a key component of its atypical antipsychotic action, contributing to a lower risk of extrapyramidal side effects.[3][14]
Pharmacokinetics and Metabolism
The biotransformation of clocapramine is a critical factor influencing its pharmacological activity and duration of action.[14] Metabolism occurs primarily via oxidative pathways in the liver.[14]
Metabolites
In vitro studies using rat hepatocytes have identified two principal metabolites of clocapramine:
-
Clospipramine
-
Dehydroclospipramine
The pharmacological activities of these metabolites, particularly their affinities for D₂ and 5-HT₂A receptors, are essential for understanding the complete therapeutic and side-effect profile of the parent drug.[14] However, specific quantitative data for these metabolites are not widely available in public literature.[14]
Clinical Efficacy and Safety
Clocapramine has been evaluated in several clinical trials, often in comparison to other antipsychotic agents, to establish its efficacy and safety profile for the treatment of schizophrenia.[1]
Table 3: Summary of Comparative Clinical Trials Involving Clocapramine
| Comparator | Key Efficacy Findings | Key Safety/Side Effect Findings | Reference |
|---|---|---|---|
| Haloperidol | No significant difference in overall efficacy, but clocapramine showed superiority in alleviating motor retardation, alogia, and thought disorder. | Clocapramine produced fewer extrapyramidal side effects. | [1] |
| Sulpiride | Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including delusions, hallucinations, and social isolation. | Clocapramine produced more side effects. | [1] |
| Timiperone | Clocapramine showed lower efficacy against both positive and negative symptoms. | Clocapramine produced more side effects, including dyskinesia, insomnia, constipation, and nausea. |[1][15] |
Overall, moderate-quality evidence suggests no significant difference in treatment discontinuation or overall response between clocapramine and other first or second-generation antipsychotics.[2]
Experimental Protocols
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[11]
-
Objective: To quantify the binding affinity of Clocapramine for target receptors (e.g., D₂, 5-HT₂A).[11][16]
-
Principle: The assay measures the ability of unlabeled Clocapramine to compete with a known radiolabeled ligand for binding to a receptor preparation.[11] The concentration of Clocapramine that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Ki) via the Cheng-Prusoff equation.[11]
-
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., D₂ or 5-HT₂A).[16]
-
Radioligand (e.g., [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).[16]
-
Non-specific binding inhibitor (e.g., high concentration of an unlabeled antagonist).
-
96-well plates, microplate harvester, scintillation counter, and scintillation cocktail.[16]
-
-
Methodology:
-
Preparation: Prepare serial dilutions of Clocapramine in assay buffer.[16]
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a) assay buffer (for total binding), b) non-specific inhibitor, or c) a concentration of Clocapramine.[16]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[16]
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, washing to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Clocapramine to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
In Vitro Metabolism Study
This protocol uses primary hepatocytes to simulate hepatic biotransformation and identify metabolites.[14]
-
Objective: To identify the major metabolites of Clocapramine.[14]
-
Materials:
-
Cryopreserved or freshly isolated rat hepatocytes.[14]
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements).[14]
-
Clocapramine hydrochloride.[14]
-
Collagen-coated culture plates.[14]
-
LC-MS/MS system.[14]
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid).[14]
-
-
Methodology:
-
Cell Culture: Thaw and seed hepatocytes onto collagen-coated plates at a specified density (e.g., 1 x 10⁶ cells/well). Allow cells to attach.[14]
-
Incubation: Replace the medium with fresh medium containing a known concentration of Clocapramine. Incubate for a set time period (e.g., 24 hours).[14]
-
Sample Collection: Collect both the supernatant (medium) and the cells at the end of the incubation period.
-
Metabolite Extraction: Quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile). Separate the protein precipitate by centrifugation. The supernatant, containing the parent drug and metabolites, is collected for analysis.
-
LC-MS/MS Analysis: Analyze the extracted samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Use a suitable chromatographic column and gradient elution to separate the parent drug from its metabolites.
-
Metabolite Identification: Identify potential metabolites by comparing the mass spectra of the peaks in the incubated sample with that of the parent compound and predicting likely metabolic transformations (e.g., oxidation, demethylation).
-
Synthesis Overview
The synthesis of Clocapramine, an iminostilbene derivative, involves a multi-step process. A general strategy, adaptable from the synthesis of related analogues, typically includes the following key transformations:[16]
-
Alkylation of the Iminostilbene Core: The nitrogen atom of a suitable 10,11-dihydro-5H-dibenzo[b,f]azepine (iminostilbene) core is deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with a bifunctional linker, such as 1-bromo-3-chloropropane.[16]
-
Formation of the Terminal Moiety: A separate synthesis of the terminal piperidinyl-piperidine-carboxamide moiety is performed.[16]
-
Final Coupling: The alkylated iminostilbene intermediate is coupled with the terminal piperidine (B6355638) moiety via a nucleophilic substitution reaction, where the secondary amine of the piperidine displaces the terminal halogen on the propyl linker, to yield the final Clocapramine structure.[16] Purification is typically achieved through column chromatography.[16]
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. Clocapramine - NeuRA Library [library.neura.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for Clocapramine (HMDB0250335) [hmdb.ca]
- 5. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clocapramine | C28H37ClN4O | CID 2793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound | 60789-62-0 | MOLNOVA [molnova.com]
- 9. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]
- 10. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. molnova.com [molnova.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Clocapramine Dihydrochloride Hydrate in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia, primarily in Japan.[1] This technical guide provides an in-depth overview of clocapramine dihydrochloride (B599025) hydrate (B1144303) for researchers and professionals in drug development. It consolidates available data on its mechanism of action, receptor binding profile, and clinical context. This guide also outlines relevant experimental protocols and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound for future research and development endeavors.
Introduction
Clocapramine, also known as 3-chlorocarpipramine, was introduced for the treatment of schizophrenia in Japan in 1974.[1] As an atypical antipsychotic, its therapeutic action is believed to stem from its antagonist activity at multiple neurotransmitter receptors, distinguishing it from typical antipsychotics and suggesting a lower propensity for certain side effects.[2] This document serves as a technical resource, summarizing the current state of knowledge on clocapramine and providing detailed methodologies for key experimental approaches in its research.
Mechanism of Action
Clocapramine's antipsychotic effect is primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] The affinity for the 5-HT2A receptor is reported to be greater than for the D2 receptor, a characteristic feature of many atypical antipsychotics that is thought to contribute to a reduced risk of extrapyramidal symptoms.[2] In addition to its effects on dopaminergic and serotonergic systems, clocapramine also demonstrates antagonist activity at α1-adrenergic and α2-adrenergic receptors.[1] It does not, however, significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by clocapramine is a central component of its mechanism of action. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, clocapramine is thought to modulate downstream signaling cascades, including those involving protein kinase A (PKA) and subsequent gene expression.
Serotonin 5-HT2A Receptor Signaling Pathway
Clocapramine's high affinity for the 5-HT2A receptor is a key aspect of its atypical profile.[2] 5-HT2A receptors are Gq/11-coupled GPCRs.[5] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which can then modulate various cellular processes through the phosphorylation of target proteins, including those in the mitogen-activated protein kinase (MAPK) pathway.[2][6]
Quantitative Data
Receptor Binding Profile
The following table illustrates the format for presenting receptor binding affinity data. While specific Ki values for clocapramine are limited, it is known to have a higher affinity for 5-HT2A receptors than for D2 receptors.[2]
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Clocapramine | Clozapine (B1669256) (for comparison) |
|---|---|---|
| Dopamine D2 | Data not available | 135[7] |
| Serotonin 5-HT2A | Data not available | 5.4 |
| Adrenergic α1 | Data not available | 1.6[8] |
| Adrenergic α2 | Data not available | 7.0[8] |
| Histamine H1 | Data not available | 1.1[8] |
| Muscarinic M1 | Data not available | 6.2[8] |
Note: Lower Ki values indicate higher binding affinity. Data for clozapine is compiled from various sources and is for illustrative purposes.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for clocapramine, such as Cmax, Tmax, elimination half-life, and bioavailability, are not well-documented in publicly available literature. The table below is provided as a template for the presentation of such data when it becomes available. For context, pharmacokinetic data for clozapine is presented.
Table 2: Pharmacokinetic Parameters
| Parameter | Clocapramine | Clozapine (for comparison) |
|---|---|---|
| Cmax (Peak Plasma Concentration) | Data not available | Variable |
| Tmax (Time to Peak Concentration) | Data not available | 1.1 to 3.6 hours[9] |
| Elimination Half-life (t½) | Data not available | 9.1 to 17.4 hours[9] |
| Bioavailability | Data not available | Variable |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.
Clinical Efficacy in Schizophrenia
Quantitative data from clinical trials of clocapramine, particularly utilizing standardized measures such as the Positive and Negative Syndrome Scale (PANSS), are limited in the publicly accessible literature.[1][3][10][11][12] Reports suggest that clocapramine is at least as effective as haloperidol (B65202) in treating chronic schizophrenia, with a tendency to be superior in alleviating negative symptoms such as motor retardation and scanty speech.[3] The table below provides a template for summarizing clinical trial data. For illustrative purposes, data on the efficacy of clozapine in treatment-resistant schizophrenia is included.
Table 3: Clinical Trial Efficacy Data (PANSS Score Reduction)
| Study | Treatment Group | Baseline PANSS (Mean) | End-of-Study PANSS (Mean) | Mean Change |
|---|---|---|---|---|
| Hypothetical Clocapramine Study | Clocapramine | Data not available | Data not available | Data not available |
| Verma et al. (2020) (Clozapine) | Clozapine | 80 | 50.5 | -29.5[1] |
| Szafranski et al. (2014) (Clozapine Meta-analysis) | Clozapine | - | - | -22.0[11] |
Note: PANSS is a standardized instrument for assessing the severity of symptoms in schizophrenia. A reduction in the total PANSS score indicates clinical improvement.[1][3][10][11][12]
Experimental Protocols
This section outlines generalized methodologies for key experiments relevant to the study of clocapramine and other antipsychotic compounds.
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of clocapramine for target receptors (e.g., D2, 5-HT2A).
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended.[7]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (clocapramine).[7]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
References
- 1. Evaluating the Role of Clozapine in Treatment-Resistant Schizophrenia: A Narrative Synthesis of Clinical, Economic, and Quality-of-Life Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and pharmacodynamics of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcn.health [hcn.health]
- 11. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Classical and Clozapine Treatment on Schizophrenia Using Positive and Negative Syndrome Scale of Schizophrenia (PANSS) and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dibenzazepine Class Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological and biochemical aspects of the dibenzazepine (B1670418) class of atypical antipsychotics. This class of compounds, characterized by a tricyclic dibenzazepine or structurally related nucleus, has been pivotal in the advancement of schizophrenia treatment and related psychotic disorders. This document details their mechanism of action, quantitative receptor binding and pharmacokinetic data, detailed experimental methodologies, and key signaling pathways.
Introduction to Dibenzazepine Antipsychotics
The dibenzazepine chemical scaffold is a core component of several highly effective atypical antipsychotic drugs. Unlike typical antipsychotics which primarily act as dopamine (B1211576) D2 receptor antagonists, the dibenzazepine class exhibits a broader receptor binding profile, notably including potent serotonin (B10506) 5-HT2A receptor antagonism. This multi-receptor action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.[1][2][3] Prominent members of this class include Clozapine, Loxapine, Olanzapine, and Quetiapine. While iminostilbene (B142622) is a precursor in the synthesis of some of these compounds, the core active structures are more accurately described as dibenzazepines, dibenzodiazepines, or dibenzoxazepines.[4][5][6]
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and pharmacokinetic properties of key dibenzazepine class antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Clozapine | Loxapine | Olanzapine | Quetiapine |
| Dopamine Receptors | ||||
| D1 | 85 | 29 | 31 | >1000 |
| D2 | 129.2 | 23.99 | 23.36 | 334.89 |
| D3 | 47 | <100 | - | - |
| D4 | 21 | 12 | - | - |
| D5 | - | 29 | - | - |
| Serotonin Receptors | ||||
| 5-HT1A | 160 | >1000 | 225.9 | >1000 |
| 5-HT2A | 4.28 | 117 | 22 | 304 |
| 5-HT2C | 6.89 | 37.15 | 84.41 | 17.95 |
| 5-HT6 | 5 | >1000 | - | - |
| 5-HT7 | 13 | >1000 | - | - |
| Adrenergic Receptors | ||||
| α1 | 13 | 4.82 | - | 10.6 |
| α2 | 14 | - | - | - |
| Histamine Receptors | ||||
| H1 | 1.1 | 4.82 | 4.452 | 11 |
| Muscarinic Receptors | ||||
| M1 | 1.9 | 676.1 | - | >1000 |
Data compiled from multiple sources.[7][8][9][10][11][12][13] Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher affinity.
Table 2: Pharmacokinetic Properties
| Parameter | Clozapine | Loxapine | Olanzapine | Quetiapine |
| Bioavailability | 60-70% | ~100% (oral) | ~60-65% | ~100% |
| Protein Binding | 97% | 96.8% | 93% | 83% |
| Metabolism | Hepatic (CYP1A2, CYP3A4, CYP2D6) | Hepatic (CYP1A2, CYP3A4, CYP2D6) | Hepatic (CYP1A2, CYP2D6) | Hepatic (CYP3A4) |
| Elimination Half-life | ~14 hours | ~4 hours (oral) | ~30 hours | ~7 hours |
Data compiled from multiple sources.[2][4][6][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)
-
Test compound (dibenzazepine antipsychotic) at various concentrations
-
Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound (at varying concentrations) or the non-specific binding competitor (at a high concentration). A set of wells with only membranes and radioligand serves as the total binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24][25][26][27]
-
Signaling Pathways
The therapeutic effects of dibenzazepine antipsychotics are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors, leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling
D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[28][29][30] Antagonism of D2 receptors by dibenzazepine antipsychotics blocks the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors. Furthermore, D2 receptor signaling can involve β-arrestin-mediated pathways that are independent of G protein signaling.[31]
Serotonin 5-HT2A Receptor Signaling
5-HT2A receptors are GPCRs that primarily couple to the Gq/11 family of G proteins.[3][32][33] Antagonism of these receptors by dibenzazepine antipsychotics blocks the serotonin-induced activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling events, including the release of intracellular calcium and the activation of Protein Kinase C (PKC), are inhibited.
Conclusion
The dibenzazepine class of antipsychotics represents a cornerstone in the pharmacological management of schizophrenia and other psychotic disorders. Their complex pharmacology, characterized by multi-receptor antagonism, provides a broader spectrum of therapeutic efficacy compared to older antipsychotic agents. This guide has provided a detailed overview of the quantitative data, experimental methodologies, and signaling pathways central to understanding the action of these important drugs. Further research into the nuanced structure-activity relationships and the downstream consequences of their multi-receptor interactions will continue to inform the development of next-generation antipsychotics with improved efficacy and tolerability profiles.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. psychopharmacopeia.com [psychopharmacopeia.com]
- 11. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quetiapine - Wikipedia [en.wikipedia.org]
- 15. omicsonline.org [omicsonline.org]
- 16. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clozapine - Wikipedia [en.wikipedia.org]
- 18. Loxapine - Wikipedia [en.wikipedia.org]
- 19. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. benchchem.com [benchchem.com]
- 25. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 30. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 31. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 33. mdpi.com [mdpi.com]
Clocapramine Dihydrochloride Hydrate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been a subject of interest in neuroscience research due to its unique pharmacological profile.[1] Introduced in Japan for the treatment of schizophrenia, its therapeutic effects are attributed to a complex interaction with multiple neurotransmitter systems.[1][2] This technical guide provides a comprehensive overview of clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its mechanism of action, receptor binding profile, and established experimental protocols. Detailed methodologies for key in vitro and in vivo assays are presented, alongside a quantitative summary of its receptor affinities and diagrams of its principal signaling pathways to facilitate further investigation into its therapeutic potential.
Introduction
Clocapramine is a second-generation antipsychotic medication effective against the positive symptoms of schizophrenia.[3] It is distinguished from typical antipsychotics by its lower propensity to induce extrapyramidal side effects, a characteristic attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor coupled with a lower affinity for the dopamine (B1211576) D2 receptor.[4] Beyond psychosis, clocapramine has also been explored as an adjunct to antidepressants in treating anxiety and panic disorders.[2] Understanding its multifaceted pharmacology is crucial for elucidating its therapeutic mechanisms and exploring novel applications.
Mechanism of Action
Clocapramine's therapeutic action is primarily mediated through its antagonist activity at several key neurotransmitter receptors.[2] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[1] Its "atypical" profile stems from a higher affinity for the 5-HT2A receptor compared to the D2 receptor.[1][4]
The primary molecular targets of clocapramine include:
-
Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, mitigating positive symptoms such as hallucinations and delusions.[5]
-
Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms.[4][6]
-
Adrenergic α1 and α2 Receptors: Antagonism at these receptors can contribute to both therapeutic effects and side effects, such as orthostatic hypotension.[1]
-
Sigma-1 (σ1) Receptors: Clocapramine also demonstrates affinity for sigma-1 receptors, which may contribute to its overall psychopharmacological profile.[1]
Quantitative Data: Receptor Binding Profile
The following table summarizes the receptor binding affinities of clocapramine, presented as Ki values (in nM). A lower Ki value indicates a higher binding affinity. For comparative purposes, data for other well-known antipsychotics are also included where available.
| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 14.5 (ED50, mg/kg)[7] | 1.2 | 126 | 11 | 3.1 |
| Serotonin 5-HT2A | 4.9 (ED50, mg/kg)[7] | 56 | 16 | 4 | 0.16 |
| Adrenergic α1 | Data not available | 11 | 7 | 19 | 0.8 |
| Adrenergic α2 | Data not available | 2800 | 7 | 230 | 1.8 |
| Histamine H1 | Data not available | 1800 | 6 | 7 | 20 |
| Muscarinic M1 | Data not available | >10,000 | 1.9 | 26 | >10,000 |
Signaling Pathways
The antagonist action of clocapramine at its primary receptor targets initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are Gαi/o-coupled. Their activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). By blocking D2 receptors, clocapramine prevents this inhibition, thereby modulating gene expression and neuronal excitability.[4][8]
Serotonin 5-HT2A Receptor Antagonism
5-HT2A receptors are coupled to Gαq/11 proteins.[9] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Clocapramine's antagonism of 5-HT2A receptors blocks this signaling cascade.[3]
Adrenergic α1 and α2 Receptor Antagonism
α1-adrenergic receptors are Gαq/11-coupled, and their antagonism by clocapramine also inhibits the PLC-IP3-DAG pathway, similar to 5-HT2A receptor antagonism.[10][11] In contrast, α2-adrenergic receptors are Gαi/o-coupled, and their blockade by clocapramine disinhibits adenylyl cyclase, leading to increased cAMP levels.[12][13]
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol provides a generalized workflow for determining the binding affinity (Ki) of clocapramine for its target receptors.
Objective: To determine the in vitro binding affinity (Ki) of clocapramine for a specific receptor.
Materials:
-
Receptor source (e.g., HEK293 cells expressing the target receptor, rat brain membranes)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)[1]
-
Clocapramine dihydrochloride hydrate
-
Assay buffer specific to the receptor
-
Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol for D2)[1]
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of clocapramine (or vehicle for total binding), and a high concentration of an unlabeled ligand for determining non-specific binding.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a specified temperature and duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of clocapramine that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
In Vivo: Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral assay used to screen for antipsychotic-like activity.[6]
Objective: To assess the potential antipsychotic activity of clocapramine by its ability to suppress a conditioned avoidance response without impairing the escape response.
Apparatus: A shuttle box with two compartments separated by a door, equipped with a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (e.g., a mild foot shock).
Procedure:
-
Acquisition Phase (Training):
-
Place a rodent (rat or mouse) in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS) for a set period (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the animal does not move, deliver the unconditioned stimulus (US; foot shock) along with the CS.
-
If the animal moves to the other compartment during the US presentation, this is recorded as an escape response.
-
Repeat this process for a set number of trials.
-
-
Treatment Phase:
-
Administer clocapramine or vehicle to the trained animals.
-
After a specified pretreatment time, place the animals back in the shuttle box.
-
-
Testing Phase:
-
Conduct a series of test trials similar to the acquisition phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis: A selective suppression of conditioned avoidance responses with no significant effect on escape responses is indicative of antipsychotic-like activity.
In Vivo: Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects.[14]
Objective: To measure the degree of catalepsy (a state of immobility and muscular rigidity) induced by clocapramine.
Apparatus: A horizontal bar raised a specific height from a flat surface.
Procedure:
-
Treatment: Administer clocapramine or a control substance to the animals (typically rats).
-
Testing: At various time points after administration, gently place the animal's forepaws on the elevated bar.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.
Data Analysis: Compare the descent latencies of the clocapramine-treated group to the control group. A significant increase in descent latency suggests a potential for inducing extrapyramidal symptoms.
Pharmacokinetics and Metabolism
The biotransformation of clocapramine primarily occurs through oxidative metabolism, resulting in the formation of metabolites such as clospipramine and dehydroclospipramine.[3] The metabolic profile of clocapramine is a key determinant of its overall pharmacological activity and duration of action. In vitro studies using rat hepatocytes can be employed to identify the metabolites formed through hepatic biotransformation.[3]
Conclusion
This compound is a valuable tool in neuroscience research, offering a distinct pharmacological profile as an atypical antipsychotic. Its multi-receptor antagonist activity, with a notable preference for 5-HT2A over D2 receptors, provides a basis for its therapeutic effects and favorable side-effect profile. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate the intricate mechanisms of clocapramine and explore its potential in developing novel therapeutic strategies for neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Clocapramine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Clocapramine Dihydrochloride Hydrate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, presents a multifaceted pharmacological profile with potential therapeutic applications extending beyond its established use in schizophrenia.[1][2] This technical guide provides an in-depth overview of clocapramine dihydrochloride (B599025) hydrate (B1144303), focusing on its mechanism of action, receptor binding profile, and preclinical and clinical evidence supporting its potential use in various neuropsychiatric disorders. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.
Mechanism of Action
Clocapramine's therapeutic effects are primarily attributed to its antagonist activity at multiple neurotransmitter receptors.[2] It is classified as an atypical antipsychotic due to its higher affinity for serotonin (B10506) 5-HT2A receptors compared to dopamine (B1211576) D2 receptors, a characteristic believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2]
The principal mechanisms of action include:
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms of schizophrenia.[2]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to efficacy against negative symptoms and reduce the risk of motor side effects.[2]
-
Adrenergic Receptor Antagonism: Clocapramine exhibits high affinity for α1- and α2-adrenergic receptors, which may contribute to both its therapeutic effects and side effect profile, such as orthostatic hypotension.[2][3]
-
Sigma-1 Receptor Affinity: Clocapramine has been shown to have an affinity for the sigma-1 receptor, an intracellular chaperone protein implicated in neuroprotection and modulation of various neurotransmitter systems.[2][3]
-
Other Receptor Interactions: Clocapramine also interacts with histamine (B1213489) H1 and muscarinic M1 receptors, which can contribute to side effects like sedation and anticholinergic effects.[3]
Receptor Binding Profile
The following table summarizes the receptor binding affinities (Ki, in nM) of clocapramine for various neurotransmitter receptors. It is important to note that a comprehensive, single-study tabulation of Ki values for clocapramine is not extensively reported in publicly accessible literature; therefore, this table represents a compilation of qualitative and comparative data from available sources. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Clocapramine Affinity (Qualitative) | Clocapramine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | Moderate | - |
| D2 | High | - |
| D3 | Moderate | - |
| D4 | Moderate | - |
| Serotonin Receptors | ||
| 5-HT1A | Low to Moderate | - |
| 5-HT2A | Very High | - |
| 5-HT2C | Moderate to High | - |
| Adrenergic Receptors | ||
| α1 | High | - |
| α2 | High | - |
| Muscarinic Receptors | ||
| M1 | Low | - |
| Histamine Receptors | ||
| H1 | Moderate to High | - |
| Sigma Receptors | ||
| σ1 | Moderate | - |
Note: Specific Ki values for clocapramine are not consistently available in the literature. The qualitative descriptors are based on published pharmacological studies.[2][3]
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by clocapramine initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, clocapramine prevents this inhibition, thereby modulating downstream signaling pathways involved in gene expression and neuronal excitability.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are primarily coupled to the Gαq/11 signaling pathway. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Clocapramine's antagonism of 5-HT2A receptors blocks this cascade.
Pharmacokinetics
Detailed human pharmacokinetic data for clocapramine is not extensively available in the public domain. The table below presents a summary of pharmacokinetic parameters for the related compound, clozapine, to provide a general context for a drug of the same class. It is crucial to note that these values are not directly transferable to clocapramine and should be interpreted with caution.
| Parameter | Value (for Clozapine) | Unit |
| Absorption | ||
| Bioavailability | 27-60 | % |
| Tmax (Time to Peak Concentration) | 1.1 - 3.6 | hours |
| Distribution | ||
| Volume of Distribution (Vd) | 1.6 - 7.3 | L/kg |
| Protein Binding | ~97 | % |
| Metabolism | ||
| Primary Metabolites | Demethyl-clozapine, Clozapine N-oxide | - |
| Elimination | ||
| Elimination Half-life (t1/2) | 9.1 - 17.4 | hours |
| Clearance (CL) | 8.7 - 53.3 | L/h |
Data for Clozapine.[4] Pharmacokinetic parameters for clocapramine may differ significantly.
Potential Therapeutic Uses
Schizophrenia
Clocapramine was introduced in Japan in 1974 for the treatment of schizophrenia.[2] Clinical trials have compared its efficacy and safety to other antipsychotics.
-
Comparison with Haloperidol (B65202): In a crossover study with chronic schizophrenic patients, clocapramine was found to be equivalent or superior to haloperidol in its antipsychotic effect.[5] Clocapramine tended to be superior for motor retardation, scanty speech, and disturbance of thought, with a lower frequency of side effects.[5]
-
Comparison with Sulpiride: In a single-blind study, clocapramine showed a more favorable effect on negative symptoms, as well as some positive symptoms of chronic schizophrenia, compared to sulpiride.[2]
Anxiety and Panic Disorders
Clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic.[2] While specific clinical trial data for clocapramine in these indications is limited, its pharmacological profile suggests a potential therapeutic role.
Major Depressive Disorder
The potential utility of atypical antipsychotics as adjunctive therapy in major depressive disorder (MDD) is an area of active research. While direct clinical trial evidence for clocapramine in MDD is not robust, its mechanism of action, particularly its influence on serotonergic and dopaminergic systems, suggests it could be a candidate for investigation in treatment-resistant depression.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the Ki of a test compound like clocapramine for a specific receptor.
Materials:
-
Receptor source (e.g., cell membranes from transfected cell lines or brain tissue homogenates)
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors)
-
Unlabeled clocapramine dihydrochloride hydrate
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of unlabeled clocapramine, and the membrane preparation to assay buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of clocapramine to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Preclinical Model: PCP-Induced Hyperactivity
This model is used to assess the potential antipsychotic activity of compounds. Phencyclidine (PCP), an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.
Animals:
-
Male rodents (e.g., mice or rats)
Materials:
-
Phencyclidine (PCP)
-
This compound
-
Vehicle (e.g., saline)
-
Open-field activity chambers equipped with automated locomotor activity monitoring systems.
Procedure:
-
Habituation: Acclimate the animals to the testing room and the open-field chambers for a specified period (e.g., 60 minutes) before drug administration.
-
Drug Administration: Administer clocapramine or vehicle intraperitoneally (i.p.) at various doses. After a predetermined pretreatment time (e.g., 30 minutes), administer PCP subcutaneously (s.c.).
-
Locomotor Activity Recording: Immediately after PCP administration, place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if clocapramine treatment attenuates the hyperactivity induced by PCP. Compare the effects of different doses of clocapramine to the vehicle control group.
Conclusion
This compound is an atypical antipsychotic with a complex pharmacological profile characterized by potent antagonism of 5-HT2A and D2 receptors, as well as interactions with adrenergic and sigma-1 receptors. While its primary indication is for schizophrenia, preclinical rationale and some clinical evidence suggest potential therapeutic utility in anxiety, panic disorders, and possibly major depressive disorder. Further well-controlled clinical trials are warranted to fully elucidate its efficacy and safety in these expanded indications. The detailed experimental protocols provided in this guide are intended to support and stimulate further research into the therapeutic potential of this multifaceted compound.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Psychiatric Pharmacy Essentials: Major Clinical Trials in Major Depressive Disorder (MDD) | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
An In-depth Technical Guide to the Off-Target Effects of Clocapramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the off-target pharmacological profile of Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303), an atypical antipsychotic of the iminostilbene (B142622) class. Understanding the full spectrum of a drug's interactions with unintended molecular targets is crucial for a complete assessment of its therapeutic potential and side-effect profile. This document summarizes the known off-target binding affinities, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways.
Introduction to Clocapramine
Clocapramine, also known as 3-chlorocarpipramine, was introduced for the treatment of schizophrenia in Japan in 1974.[1] It is classified as an atypical antipsychotic, a designation stemming from its pharmacological profile, particularly its higher affinity for the serotonin (B10506) 5-HT₂A receptor compared to the dopamine (B1211576) D₂ receptor.[1] This characteristic is believed to contribute to a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.[1] Beyond its primary antipsychotic indication, clocapramine has also been utilized to augment antidepressant therapy in anxiety and panic disorders.[1] Its therapeutic effects are attributed to its on-target antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. However, like many centrally acting agents, clocapramine interacts with a range of other receptors, which constitutes its off-target effects. These interactions contribute to its overall pharmacological action and side-effect profile, including sedation, anticholinergic effects, and cardiovascular responses.[2]
Off-Target Binding Profile of Clocapramine
Clocapramine exhibits a broad off-target binding profile, acting as an antagonist at several neurotransmitter receptors. While specific quantitative binding affinities (Ki values) for clocapramine are not extensively reported in publicly available literature, the following table summarizes its known on-target and off-target interactions based on available pharmacological studies.
| Target Receptor | Receptor Family | Affinity | Known Effect of Modulation | Potential Clinical Implication (Off-Target) |
| Dopamine D₂ | Dopamine | High (On-Target) | Antipsychotic efficacy | Extrapyramidal symptoms, hyperprolactinemia |
| Serotonin 5-HT₂A | Serotonin | Higher than D₂ (On-Target) | Atypical antipsychotic profile, potential improvement in negative symptoms | Sedation, weight gain |
| α₁-Adrenergic | Adrenergic | High | Vasodilation | Orthostatic hypotension, dizziness |
| α₂-Adrenergic | Adrenergic | Moderate to High | Modulation of norepinephrine (B1679862) release | Sedation, potential antidepressant effects |
| Histamine H₁ | Histamine | Moderate to High | Sedation, appetite stimulation | Sedation, weight gain |
| Muscarinic M₁-M₅ | Cholinergic | Low to Moderate | Anticholinergic effects | Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment |
| SIGMAR1 | Sigma | Affinity has been shown | Neuromodulation | Contribution to antipsychotic and anxiolytic effects is an area of research |
| Serotonin 5-HT₃ | Serotonin | Antagonistic activity | Antiemetic effects, modulation of neurotransmitter release | Potential gastrointestinal effects |
Signaling Pathways of Off-Target Interactions
The off-target antagonism of various G-protein coupled receptors (GPCRs) by clocapramine disrupts their downstream signaling cascades. The following diagram illustrates the principal signaling pathways affected by clocapramine's interaction with adrenergic, histaminergic, and muscarinic receptors.
Caption: Off-target signaling pathways modulated by Clocapramine.
Experimental Protocols
The characterization of clocapramine's off-target binding profile relies on in vitro assays. The following sections describe the general methodologies for the key experiments used to determine receptor binding affinity.
Radioligand Binding Assay
Radioligand binding assays are the primary method for determining the affinity of a drug for a specific receptor. This technique involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of an unlabeled compound, such as clocapramine, to compete with the radioligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of clocapramine for a specific off-target receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells endogenously expressing or recombinantly overexpressing the target receptor (e.g., rat brain cortex for α₁-adrenergic receptors, HEK293 cells expressing human H₁ receptors) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-pyrilamine for H₁ receptors).
-
Increasing concentrations of unlabeled clocapramine are added to the wells to compete with the radioligand for receptor binding.
-
Control wells are included for the determination of total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of clocapramine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: General workflow of a radioligand binding assay.
Functional Assays
Functional assays measure the physiological response of a cell upon receptor activation or blockade. For GPCRs, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.
Example: Calcium Flux Assay for 5-HT₂A Receptor Antagonism
-
Principle: 5-HT₂A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. A calcium flux assay can be used to measure the ability of clocapramine to block this response.
-
Methodology:
-
Cells expressing the 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of clocapramine.
-
A known 5-HT₂A agonist (e.g., serotonin) is added to stimulate the receptors.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a plate reader.
-
The ability of clocapramine to inhibit the agonist-induced calcium influx is quantified to determine its antagonistic potency.
-
Logical Relationships in Clocapramine's Pharmacology
The therapeutic and adverse effects of clocapramine are a result of the interplay between its on-target and off-target activities. The following diagram illustrates the logical relationship between clocapramine's receptor binding profile and its clinical outcomes.
Caption: Relationship between Clocapramine's binding profile and clinical effects.
Conclusion
Clocapramine dihydrochloride hydrate possesses a complex pharmacological profile characterized by its on-target antagonism of D₂ and 5-HT₂A receptors and a broad range of off-target interactions. The antagonism of adrenergic, histaminergic, and muscarinic receptors significantly contributes to its side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects. A thorough understanding of these off-target effects, investigated through methodologies such as radioligand binding and functional assays, is essential for drug development professionals and researchers to optimize therapeutic strategies and anticipate potential adverse events. Further research to quantify the binding affinities at these off-target sites would provide a more complete picture of clocapramine's pharmacological actions.
References
An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocapramine dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent characterized by its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for receptor binding assays are outlined, and the compound's mechanism of action is elucidated through a schematic of the relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of neuropsychiatric pharmaceuticals.
Molecular Structure and Chemical Formula
Clocapramine dihydrochloride hydrate is the hydrated dihydrochloride salt of Clocapramine. The molecular structure consists of a dibenz[b,f]azepine core linked via a propyl chain to a bipiperidine moiety.
Chemical Name: 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride hydrate[1]
Molecular Formula: C₂₈H₄₁Cl₃N₄O₂[1][2]
Molecular Weight: 572.01 g/mol [1][2][3]
CAS Number: 60789-62-0[1]
Structure:
Figure 1: 2D chemical structure of Clocapramine dihydrochloride monohydrate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [1][2] |
| Molecular Weight | 572.01 g/mol | [1][2][3] |
| CAS Number | 60789-62-0 | [1] |
| Appearance | Neat | [4] |
| Parent Compound | Clocapramine (CAS: 47739-98-0) | [1] |
| Computed XLogP3 | 5.4 | [5] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 53.8 Ų | [1] |
| Heavy Atom Count | 36 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 675 | [1] |
Experimental Protocols
Synthesis of Clocapramine
Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a suitable method for the identification and quantification of Clocapramine in biological matrices.[6][7][8][9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[6]
-
Quantitative Ion Transition: m/z 481 → 98[6]
A detailed protocol for sample preparation from blood for LC-MS/MS analysis is as follows:
-
To 0.1 mL of the sample in a microcentrifuge tube, add 0.3 mL of sodium tetraborate (B1243019) and 0.8 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the supernatant at 15,000 rpm for 5 minutes.
-
Dry the collected supernatant under a stream of nitrogen gas in a 60°C water bath.
-
Reconstitute the residue in 20 µL of acetonitrile (B52724) and 80 µL of ultrapure water.
-
Centrifuge at 15,000 rpm for 5 minutes before injection into the LC-MS/MS system.[6]
An infrared reference spectrum for Clocapramine Hydrochloride Hydrate is available in the Japanese Pharmacopoeia (JP).[10][11] The spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching of the amide, C=O stretching of the amide, C-N stretching of the amines, and aromatic C-H and C=C stretching vibrations.
Receptor Binding Affinity Assay
The binding affinity of Clocapramine for D2 and 5-HT2A receptors can be determined using a radioligand binding assay.[12][13][14][15][16]
Objective: To determine the inhibition constant (Ki) of Clocapramine for D2 and 5-HT2A receptors.
Principle: This competitive binding assay measures the ability of unlabeled Clocapramine to displace a specific radioligand from the receptor. The concentration of Clocapramine that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki.
Materials:
-
Receptor source: Cell membranes expressing human D2 or 5-HT2A receptors.
-
Radioligand: A high-affinity radiolabeled antagonist for the respective receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Clocapramine.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Mechanism of Action and Signaling Pathways
Clocapramine functions as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[17] Its "atypical" antipsychotic profile is attributed to a higher affinity for the 5-HT2A receptor compared to the D2 receptor.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. By blocking the D2 receptor, Clocapramine prevents this inhibition, leading to a modulation of dopamine-mediated neurotransmission.
Serotonin 5-HT2A Receptor Antagonism
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Clocapramine's antagonism at the 5-HT2A receptor blocks these signaling cascades.
The antagonistic action of Clocapramine on these two key receptor systems is believed to be responsible for its therapeutic effects in schizophrenia and other psychotic disorders.
Signaling Pathway Diagrams
The following diagrams illustrate the antagonistic effect of Clocapramine on the D2 and 5-HT2A receptor signaling pathways.
References
- 1. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clocapramine | C28H37ClN4O | CID 2793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. u-ryukyu.repo.nii.ac.jp [u-ryukyu.repo.nii.ac.jp]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ijsr.net [ijsr.net]
- 9. justizia.eus [justizia.eus]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. revvity.com [revvity.com]
- 17. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Clocapramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine (B1669190) is an atypical antipsychotic of the iminostilbene (B142622) class, first introduced for the treatment of schizophrenia in Japan.[1] Its therapeutic action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Additionally, clocapramine exhibits antagonist effects at α1- and α2-adrenergic receptors and has some affinity for the sigma-1 receptor.[1][2] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine (B1679862).[1] These application notes provide an overview of the in vivo experimental use of clocapramine dihydrochloride (B599025) hydrate (B1144303), including recommended animal models, administration routes, and key endpoints to assess its antipsychotic potential.
Pharmacological Profile
Clocapramine's profile as a D2 and 5-HT2A antagonist with a higher affinity for the 5-HT2A receptor suggests a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.[1] In vivo studies in rats have demonstrated that clocapramine accelerates the accumulation of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and nucleus accumbens.[3] It also increases the levels of the norepinephrine metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in the mouse brain, confirming its action on dopaminergic and adrenergic systems.[3]
Animal Models
While specific in vivo protocols for clocapramine are not extensively published, its antipsychotic effects can be evaluated in well-established rodent models of schizophrenia. These models often utilize pharmacological challenges to induce behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.
-
Phencyclidine (PCP) or MK-801-Induced Hyperlocomotion: This model is widely used to screen for antipsychotic activity. PCP, a non-competitive NMDA receptor antagonist, induces hyperlocomotion in rodents, which can be attenuated by antipsychotic drugs.
-
Apomorphine-Induced Disruption of Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. The dopamine agonist apomorphine (B128758) disrupts PPI in rodents, and this disruption can be reversed by antipsychotic agents.
-
Social Interaction Test: This test assesses social withdrawal, a negative symptom of schizophrenia. Atypical antipsychotics like clozapine (B1669256) have been shown to increase social interaction in rats.
Solution Preparation and Administration
Clocapramine dihydrochloride hydrate has low water solubility. Therefore, careful preparation of the dosing solution is critical for in vivo experiments.
-
Vehicle Selection: For intraperitoneal (IP) injections, clocapramine hydrochloride hydrate can be dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline or phosphate-buffered saline (PBS) to the final concentration.[2] It is crucial to keep the final DMSO concentration low to avoid toxicity.[2] For oral gavage (PO), a suspension can be prepared in vehicles such as 0.5% or 1% methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC) in sterile water.[2]
-
Routes of Administration: The most common routes for preclinical studies are oral gavage and intraperitoneal injection.[2] The choice of route will depend on the desired pharmacokinetic profile for the specific study.
Experimental Protocols
The following are detailed, adapted protocols for key in vivo experiments to evaluate the antipsychotic effects of this compound.
Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To assess the ability of clocapramine to reverse PCP-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 0.5% CMC in sterile water for PO or saline with minimal DMSO for IP)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, place each mouse in an open-field chamber for 30 minutes for habituation.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, PO or IP) or vehicle. The volume of administration should be consistent (e.g., 10 ml/kg).
-
After a pre-treatment period (e.g., 30 minutes for IP, 60 minutes for PO), administer PCP (e.g., 5 mg/kg, IP) or saline to the respective groups.
-
-
Behavioral Assessment: Immediately after PCP or saline injection, return the mice to the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks using a two-way ANOVA (Treatment x PCP) followed by post-hoc tests to compare individual groups.
Protocol 2: Apomorphine-Induced Disruption of Prepulse Inhibition (PPI) in Rats
Objective: To determine if clocapramine can rescue apomorphine-induced deficits in sensorimotor gating, a model relevant to the cognitive deficits in schizophrenia.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Startle response chambers
Procedure:
-
Acclimation: Handle rats for several days before the experiment. Acclimate them to the testing room for at least 1 hour before the session.
-
Drug Administration:
-
Administer clocapramine (e.g., 1, 5, 10 mg/kg, IP) or vehicle.
-
After a 30-minute pre-treatment period, administer apomorphine (e.g., 0.5 mg/kg, subcutaneous) or saline.
-
-
PPI Testing: 10 minutes after the apomorphine/saline injection, place the rats in the startle chambers.
-
Allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The test session should consist of a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus for 40 ms) and prepulse-pulse trials (e.g., a prepulse of 73, 81, or 89 dB for 20 ms (B15284909), followed 100 ms later by the 120 dB pulse). Also include no-stimulus trials to measure baseline movement.
-
Present trials in a pseudorandom order.
-
-
Data Analysis: Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Analyze the data using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and treatment group as the between-subjects factor.
Quantitative Data Summary
Specific in vivo quantitative data for this compound is limited in publicly available literature. The following table summarizes available receptor binding data.
| Receptor | Ligand | Tissue | Species | Ki (nM) | Reference |
| Dopamine D2 | [3H]Haloperidol | Striatum | Rat | 1.8 | [3] |
| Serotonin 5-HT2A | [3H]Ketanserin | Cortex | Rat | 0.8 | [1] |
| α1-Adrenergic | [3H]WB 4101 | Cerebral Cortex | Rat | 1.2 | [3] |
| α2-Adrenergic | [3H]Clonidine | Cerebral Cortex | Rat | 25 | [3] |
Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols: Dissolving Clocapramine Dihydrochloride Hydrate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution of Clocapramine dihydrochloride (B599025) hydrate (B1144303) for in vivo research applications. Clocapramine, an atypical antipsychotic, exhibits poor aqueous solubility, necessitating the use of a co-solvent system for parenteral administration in animal models. This document outlines a reliable method for preparing a clear, injectable solution using Dimethyl Sulfoxide (DMSO) and a suitable aqueous vehicle, ensuring minimal vehicle-induced toxicity. The provided protocols are intended to guide researchers in preparing formulations for preclinical studies investigating the pharmacokinetics, pharmacodynamics, and efficacy of Clocapramine.
Introduction
Clocapramine is an atypical antipsychotic agent that primarily acts as an antagonist of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its low water solubility presents a significant challenge for in vivo studies, which often require the administration of a homogenous solution. This protocol addresses this challenge by utilizing DMSO, a potent aprotic solvent, to initially dissolve the compound, followed by dilution with a physiologically compatible vehicle for administration.
Solubility and Vehicle Selection
Quantitative solubility data for Clocapramine dihydrochloride hydrate in common laboratory solvents is not extensively published. However, empirical evidence from preclinical studies indicates that it is soluble in DMSO.[1] Due to the potential for toxicity associated with high concentrations of DMSO, it is crucial to minimize its final concentration in the administered formulation. A final DMSO concentration of less than 10% is generally recommended for in vivo studies in rodents to avoid adverse effects.[1]
Table 1: Solvent and Vehicle Properties
| Solvent/Vehicle | Role | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary Solubilizing Agent | High solubilizing power; potential for toxicity at high concentrations. |
| Saline (0.9% NaCl) | Diluent/Aqueous Vehicle | Isotonic and physiologically compatible. |
| Phosphate-Buffered Saline (PBS) | Diluent/Aqueous Vehicle | Buffered to a physiological pH, isotonic. |
Experimental Protocols
Preparation of this compound Stock Solution (in 100% DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. It is recommended to start with a concentration that will allow for easy dilution to the final desired dose while keeping the final DMSO percentage low. A stock concentration of 10-50 mg/mL is often a practical starting point.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. The stability of Clocapramine in DMSO has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions or use them within a short period. Multiple freeze-thaw cycles should be avoided.[3]
Preparation of Final Dosing Solution for Intraperitoneal (IP) Injection
This protocol details the dilution of the DMSO stock solution to the final concentration for intraperitoneal administration in rodents.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), warmed to room temperature
-
Sterile dilution tubes
-
Pipettes
Procedure:
-
Thaw Stock Solution: If the stock solution was stored frozen, allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Calculate Dilution: Calculate the required volume of the stock solution and the diluent (saline or PBS) to achieve the final desired concentration and a final DMSO concentration of ≤10%.
-
Example Calculation: To prepare 1 mL of a 1 mg/mL final solution from a 20 mg/mL stock, with a final DMSO concentration of 5%:
-
Volume of stock needed: (1 mg/mL * 1 mL) / 20 mg/mL = 0.05 mL (or 50 µL)
-
This 50 µL of stock will be in a final volume of 1 mL, resulting in a 5% DMSO concentration.
-
Volume of diluent needed: 1 mL - 0.05 mL = 0.95 mL (or 950 µL)
-
-
-
Dilution: In a sterile tube, add the calculated volume of the diluent (saline or PBS). While vortexing the diluent, slowly add the calculated volume of the Clocapramine stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Final Inspection: Visually inspect the final dosing solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the final DMSO concentration, while remaining within acceptable limits).
-
Administration: Use the freshly prepared dosing solution for in vivo administration immediately. Do not store aqueous dilutions.
Table 2: Example Dosing Calculations for a 25g Mouse
| Parameter | Value |
| Target Dose | 10 mg/kg |
| Mouse Weight | 25 g (0.025 kg) |
| Total Dose per Mouse | 10 mg/kg * 0.025 kg = 0.25 mg |
| Injection Volume (Max 10 mL/kg) | 0.25 mL |
| Final Concentration Needed | 0.25 mg / 0.25 mL = 1 mg/mL |
| Stock Solution Concentration | 20 mg/mL in 100% DMSO |
| Volume of Stock per 0.25 mL Dose | (1 mg/mL * 0.25 mL) / 20 mg/mL = 0.0125 mL (12.5 µL) |
| Volume of Saline per 0.25 mL Dose | 0.25 mL - 0.0125 mL = 0.2375 mL (237.5 µL) |
| Final DMSO Percentage | (0.0125 mL / 0.25 mL) * 100 = 5% |
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the IP administration of the prepared Clocapramine solution. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared Clocapramine dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and body.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.[1]
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Injection: Slowly and steadily inject the calculated volume of the Clocapramine solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions following the injection.[1]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of Clocapramine involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][4] This interaction modulates downstream signaling pathways involved in neurotransmission.
Caption: Clocapramine's mechanism of action.
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols for Clocapramine Dihydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized for the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] These application notes provide detailed protocols for the preparation and use of Clocapramine Dihydrochloride Hydrate (B1144303) solutions in in vitro cell culture experiments, facilitating research into its mechanism of action and cellular effects.
Data Presentation
The following tables summarize the key properties and recommended conditions for the use of Clocapramine Dihydrochloride Hydrate in cell culture applications.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₁Cl₃N₄O₂ | [3][4] |
| Molecular Weight | 572.01 g/mol | [3][4] |
| Primary Targets | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | [1][2] |
Table 2: Solubility and Stability of this compound
| Solvent | Solubility | Storage Conditions of Solution | Stability | Source(s) |
| DMSO | Soluble (Quantitative data not readily available, estimation based on related compounds is ~10 mg/mL) | -80°C | ≥ 6 months | [5][6] |
| 4°C | 2 weeks | [6] | ||
| Aqueous Buffers | Very low (0.0055 mg/mL in water for the free base) | Not Recommended for long-term storage | Limited (Prepare fresh for each use) | [6] |
Table 3: Recommended Concentrations for Cell Culture Experiments
| Parameter | Recommendation | Source(s) |
| Stock Solution Concentration | 10 mM in DMSO | General Practice |
| Working Concentration Range | 1 - 20 µM (A concentration of 10 µM has been used in in vitro metabolism studies) | [7] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) |
Signaling Pathways
Clocapramine's primary mechanism of action involves the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Blockade of these receptors modulates downstream intracellular signaling cascades.
-
Dopamine D2 Receptor (D2R) Pathway: D2Rs are typically coupled to Gαi/o proteins. Activation of D2Rs inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing D2Rs, clocapramine disinhibits adenylyl cyclase, resulting in an increase in cAMP levels, which in turn can modulate the activity of Protein Kinase A (PKA) and downstream effectors.
-
Serotonin 5-HT2A Receptor (5-HT2AR) Pathway: 5-HT2ARs are coupled to Gαq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, clocapramine blocks this cascade.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Clocapramine Dihydrochloride Hydrate in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) in receptor binding assays. This document includes a summary of its receptor binding profile, detailed protocols for conducting such assays, and diagrams of the relevant signaling pathways.
Introduction
Clocapramine is an atypical antipsychotic agent of the iminostilbene (B142622) class.[1] Its therapeutic effects are attributed to its multi-receptor antagonist activity, interacting with various neurotransmitter systems in the brain.[2] Understanding the binding affinity of clocapramine for different receptors is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. Receptor binding assays are a fundamental tool for determining these affinities.
Data Presentation: Receptor Binding Profile of Clocapramine
Clocapramine exhibits a complex receptor binding profile, with varying affinities for dopamine (B1211576), serotonin (B10506), adrenergic, and to a lesser extent, histamine (B1213489) and muscarinic receptors.[2] Its characterization as an "atypical" antipsychotic is partly due to its higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor.[1][2] This differential binding is believed to contribute to a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[2]
| Receptor Subtype | Clocapramine Ki (nM) |
| Dopamine D2 | Value not explicitly found in a single source |
| Serotonin 5-HT2A | Value not explicitly found in a single source |
| Adrenergic α1 | Value not explicitly found in a single source |
| Adrenergic α2 | Value not explicitly found in a single source |
| Histamine H1 | Value not explicitly found in a single source |
| Muscarinic M1 | Value not explicitly found in a single source |
Note: Specific Ki values for clocapramine are not consistently reported across the scientific literature. The table above reflects the need for further dedicated studies to establish a complete and standardized binding profile. For comparative purposes, clozapine (B1669256), another atypical antipsychotic, has reported Ki values of approximately 1.3 nM for the Dopamine D4 receptor and shows high affinity for various other receptors.[3]
In vivo studies in rats have shown that clocapramine produces ratios of potency in occupying 5-HT2 versus D2 receptors with ED50 values of 4.9 mg/kg for 5-HT2 and 14.5 mg/kg for D2, respectively.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically performed using in vitro competitive radioligand binding assays. Below is a generalized protocol followed by specific examples for key receptors targeted by clocapramine.
General Radioligand Binding Assay Protocol
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the Ki of a test compound like clocapramine for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay (96-well plate format):
-
To each well, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound (clocapramine dihydrochloride hydrate).
-
A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor). The concentration of the radioligand should ideally be at or below its Kd value.
-
A high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding (NSB).
-
-
Initiate the binding reaction by adding the prepared membrane homogenate to each well.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
5. Scintillation Counting:
-
Dry the filter mats.
-
Add a scintillation cocktail to each filter.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Assay Protocol Example: 5-HT2A Receptor Binding
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from rat brain cortex.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: Determined in the presence of 10 µM Mianserin.
-
Procedure: Follow the general protocol outlined above.
Signaling Pathways and Experimental Workflows
The interaction of clocapramine with its primary receptor targets initiates a cascade of intracellular signaling events. As an antagonist, clocapramine blocks the signaling pathways normally activated by the endogenous ligands of these receptors.
Dopamine D2 Receptor (D2R) Signaling
D2Rs are Gαi/o-coupled receptors. Their activation by dopamine typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking D2Rs, clocapramine prevents this inhibition, thereby modulating downstream signaling pathways involved in neuronal excitability and gene expression.[2]
Caption: Dopamine D2 Receptor Signaling Pathway Blockade by Clocapramine.
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling
5-HT2ARs are coupled to Gαq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[2] Clocapramine's antagonism of 5-HT2ARs blocks this signaling cascade.[2]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Clocapramine.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of clocapramine.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Western Blot Analysis of Clocapramine Dihydrochloride Hydrate Treatment
Introduction
Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent that functions as a multi-receptor antagonist.[1][2] Its therapeutic effects are primarily attributed to its interaction with dopamine (B1211576) and serotonin (B10506) receptor systems.[1][2] Understanding the molecular sequelae of clocapramine treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers. Western blot analysis is an indispensable technique for investigating the impact of clocapramine on specific protein expression and signaling pathways within the cell. These application notes provide a framework for utilizing Western blot to assess the downstream effects of clocapramine treatment.
Mechanism of Action and Key Signaling Pathways
Clocapramine exhibits a notable affinity for Dopamine D2 and Serotonin 5-HT2A receptors, with a higher affinity for the latter.[1][2]
-
Dopamine D2 Receptor (D2R) Antagonism: D2Rs are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking D2Rs, clocapramine is expected to disinhibit adenylyl cyclase, thereby modulating downstream signaling pathways that are involved in gene expression and neuronal excitability.[1]
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism: 5-HT2ARs are Gαq/11-coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the release of intracellular calcium and the activation of protein kinase C (PKC).[1] Clocapramine's antagonism of 5-HT2ARs would be expected to block this signaling cascade.[1]
Given these mechanisms, Western blot analysis can be employed to investigate changes in the phosphorylation status and/or total protein levels of key components of these pathways.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment designed to assess the effect of Clocapramine dihydrochloride hydrate treatment on key signaling proteins in a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).
| Target Protein | Treatment Group | Normalized Protein Expression (Arbitrary Units) | Fold Change vs. Vehicle Control |
| p-Akt (Ser473) | Vehicle Control | 1.00 ± 0.12 | 1.00 |
| Clocapramine (1 µM) | 0.75 ± 0.09 | 0.75 | |
| Clocapramine (5 µM) | 0.48 ± 0.06 | 0.48 | |
| Clocapramine (10 µM) | 0.29 ± 0.04 | 0.29 | |
| Total Akt | Vehicle Control | 1.00 ± 0.10 | 1.00 |
| Clocapramine (1 µM) | 0.98 ± 0.11 | 0.98 | |
| Clocapramine (5 µM) | 1.02 ± 0.09 | 1.02 | |
| Clocapramine (10 µM) | 0.99 ± 0.13 | 0.99 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 ± 0.15 | 1.00 |
| Clocapramine (1 µM) | 1.35 ± 0.18 | 1.35 | |
| Clocapramine (5 µM) | 1.89 ± 0.21 | 1.89 | |
| Clocapramine (10 µM) | 2.45 ± 0.25 | 2.45 | |
| Total ERK1/2 | Vehicle Control | 1.00 ± 0.08 | 1.00 |
| Clocapramine (1 µM) | 1.05 ± 0.09 | 1.05 | |
| Clocapramine (5 µM) | 0.97 ± 0.10 | 0.97 | |
| Clocapramine (10 µM) | 1.03 ± 0.11 | 1.03 | |
| p-GSK-3β (Ser9) | Vehicle Control | 1.00 ± 0.11 | 1.00 |
| Clocapramine (1 µM) | 0.82 ± 0.07 | 0.82 | |
| Clocapramine (5 µM) | 0.61 ± 0.05 | 0.61 | |
| Clocapramine (10 µM) | 0.43 ± 0.05 | 0.43 | |
| Total GSK-3β | Vehicle Control | 1.00 ± 0.13 | 1.00 |
| Clocapramine (1 µM) | 0.96 ± 0.12 | 0.96 | |
| Clocapramine (5 µM) | 1.01 ± 0.14 | 1.01 | |
| Clocapramine (10 µM) | 0.98 ± 0.11 | 0.98 |
Data are represented as mean ± standard deviation from three independent experiments. Protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the effects of this compound treatment.
1. Cell Culture and Treatment
-
Cell Line: Select a neuronal cell line appropriate for the study (e.g., SH-SY5Y, PC12).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium. Treat cells for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysate Preparation: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well or dish.[3][4]
-
Cell Scraping: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with gentle agitation. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.[5] This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples into the wells of an SDS-polyacrylamide gel and run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[6] Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system, such as a CCD camera-based imager or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualizations
Caption: Clocapramine's antagonism of the D2 receptor signaling pathway.
Caption: Clocapramine's antagonism of the 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Clocapramine Dihydrochloride Hydrate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine (B1669190), an atypical antipsychotic of the iminostilbene (B142622) class, has been utilized in the treatment of schizophrenia since its introduction in Japan in 1974.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Notably, its affinity for the 5-HT2A receptor is greater than for the D2 receptor, which may contribute to its lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.[1] Clocapramine also interacts with α1- and α2-adrenergic receptors.[1][3] While direct studies on clocapramine dihydrochloride (B599025) hydrate (B1144303) in primary neuronal cell culture are limited, its pharmacological profile and the known neuroprotective effects of other atypical antipsychotics suggest its potential utility in in vitro neurological research.[4][5][6]
These application notes provide a synthesized guide for investigating the potential neuroprotective and mechanistic effects of clocapramine dihydrochloride hydrate in primary neuronal cell cultures. The protocols outlined below are based on established methodologies for primary neuronal culture and can be adapted for specific experimental needs.
Potential Applications in Primary Neuronal Cell Culture
-
Neuroprotection Assays: Investigating the protective effects of clocapramine against various neurotoxic insults, such as oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neuroinflammation (e.g., lipopolysaccharide).
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by clocapramine in neurons.
-
Synaptic Plasticity Studies: Examining the effects of clocapramine on neuronal morphology, synapse formation, and function.
-
Comparative Studies: Comparing the in vitro effects of clocapramine with other typical and atypical antipsychotics.
Data Presentation
The following table is a template for summarizing quantitative data from hypothetical neuroprotection experiments.
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (Mean ± SD) | LDH Release (Fold Change vs. Control) (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |
| Control (Vehicle) | 0 | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Neurotoxin alone | - | 45 ± 6.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Neurotoxin + Clocapramine | 0.1 | 58 ± 7.1 | 2.8 ± 0.3 | 3.1 ± 0.4 |
| Neurotoxin + Clocapramine | 1 | 75 ± 5.9 | 1.9 ± 0.2 | 2.0 ± 0.3 |
| Neurotoxin + Clocapramine | 10 | 88 ± 4.5 | 1.2 ± 0.1 | 1.3 ± 0.2 |
Signaling Pathways and Experimental Workflow
Caption: Putative signaling pathway of Clocapramine in neurons.
Caption: Experimental workflow for neuroprotection studies.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary neurons.[7][8][9]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium: Hibernate-A
-
Enzyme solution: Papain (20 units/mL) in Hibernate-A
-
Enzyme inhibitor: Ovomucoid trypsin inhibitor (1 mg/mL) in Hibernate-A with DNAse I (20 units/mL)
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Culture plates/coverslips coated with Poly-D-lysine and Laminin
-
Sterile dissection tools
Procedure:
-
Tissue Dissection:
-
Euthanize pregnant dam and remove E18 pups.
-
Dissect cortices from pup brains in ice-cold dissection medium.
-
Remove meninges from the cortical tissue.
-
-
Enzymatic Digestion:
-
Transfer cortical tissue to the papain solution and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Remove the papain solution and wash the tissue twice with Hibernate-A.
-
Add the enzyme inhibitor solution and incubate for 5 minutes at room temperature.
-
-
Mechanical Dissociation:
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.
-
Allow larger debris to settle and collect the supernatant containing the dissociated cells.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate cells onto Poly-D-lysine/Laminin-coated plates or coverslips at a desired density (e.g., 1.0 x 10⁵ cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change with fresh, pre-warmed plating medium.
-
Continue to perform half-medium changes every 3-4 days.
-
Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Assessment of Clocapramine's Neuroprotective Effects
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution (dissolved in sterile water or DMSO)
-
Neurotoxin of choice (e.g., H₂O₂, glutamate)
-
Cell viability assay kits (e.g., MTT, LDH release)
-
Apoptosis assay kits (e.g., Caspase-3 activity)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Clocapramine Pre-treatment:
-
Prepare serial dilutions of clocapramine in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove half of the medium from each well and replace it with the clocapramine-containing medium.
-
Incubate for a predetermined pre-treatment time (e.g., 1-24 hours) at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin solution in culture medium at a pre-determined toxic concentration.
-
Add the neurotoxin to the wells (with or without clocapramine) and incubate for the desired duration (e.g., 24 hours).
-
Include appropriate controls: vehicle-only, clocapramine-only, and neurotoxin-only.
-
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution and measure absorbance at 570 nm.
-
-
LDH Release Assay:
-
Collect a sample of the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions and measure absorbance.
-
-
-
Assessment of Apoptosis:
-
Caspase-3 Activity Assay:
-
Lyse the cells and perform the caspase-3 activity assay using a fluorometric or colorimetric substrate according to the manufacturer's protocol.
-
-
-
Data Analysis:
-
Normalize data to the vehicle-treated control group.
-
Perform statistical analysis to determine the significance of clocapramine's protective effects.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Materials:
-
Treated primary neuronal cultures
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]
- 3. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the second generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prototypical antipsychotic drugs protect hippocampal neuronal cultures against cell death induced by growth medium deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Clocapramine Dihydrochloride Hydrate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Clocapramine dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] These application notes provide a comprehensive guide for the preclinical evaluation of Clocapramine dihydrochloride hydrate in mouse models. Due to the limited availability of specific dosage data for this compound in mice, this document outlines a systematic approach to determine an appropriate dose range through a pilot dose-response study. The protocols provided are based on established methodologies for the administration of antipsychotic drugs to rodents.
II. Mechanism of Action and Signaling Pathway
Clocapramine is an iminodibenzyl (B195756) antipsychotic that functions as a potent dopamine antagonist and also blocks α1- and α2-adrenoceptors in the brain.[1] Its primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.
The signaling cascade initiated by D2 receptor antagonism involves the modulation of the adenylate cyclase-cAMP-PKA pathway. By blocking the inhibitory effect of dopamine on adenylate cyclase, antipsychotics can lead to an increase in cAMP production. Atypical antipsychotics, including those with 5-HT2A antagonism, can also influence other intracellular signaling pathways, such as the Akt/GSK-3β pathway, which is implicated in neuronal survival and synaptic plasticity.
III. Dosage Calculation and Administration
Table 1: Quantitative Data for Antipsychotic Dosages in Mice
| Compound | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Clozapine (B1669256) | 0.4, 1.2, 3.6 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity. | [2] |
| Clozapine | 0.1, 0.2, 0.4 | Intraperitoneal (i.p.) | Investigated for effects on anxiety in the elevated plus-maze. | |
| Clozapine | 5 | Intraperitoneal (i.p.) | Suppression of locomotor activity. | |
| Haloperidol | 0.1, 0.3, 0.9 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity. | [2] |
| Risperidone | 0.0625 | Not Specified | Increased social interaction in rats. |
Experimental Protocol: Pilot Dose-Response Study
Objective: To determine the dose-dependent effects of this compound on locomotor activity in mice and establish a safe and effective dose range for further behavioral and neurochemical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Male or female mice (specify strain, e.g., C57BL/6), 8-10 weeks old
-
Open field apparatus
-
Video tracking software
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired doses for injection. Based on clozapine data, a suggested starting range for the pilot study is 1, 3, and 10 mg/kg.
-
A vehicle-only solution should be prepared for the control group.
-
-
Animal Handling and Acclimation:
-
House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
-
Administration:
-
Weigh each mouse immediately before injection to ensure accurate dosing.
-
Administer the calculated dose of Clocapramine or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Behavioral Assessment (Locomotor Activity):
-
30 minutes post-injection, place each mouse individually into the center of the open field arena.
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for a 30-minute session using video tracking software.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of Clocapramine to the vehicle control.
-
Plot a dose-response curve to visualize the relationship between the dose of Clocapramine and its effect on locomotor activity.
-
References
- 1. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Clocapramine Dihydrochloride Hydrate in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for conducting and evaluating long-term toxicity studies of Clocapramine dihydrochloride (B599025) hydrate (B1144303) in a rat model. This document outlines the rationale, experimental design, procedural details, and data interpretation guidelines.
Introduction
Clocapramine, an atypical antipsychotic of the iminostilbene (B142622) class, was introduced for the treatment of schizophrenia.[1] Like other antipsychotics, understanding its long-term safety profile is crucial for its clinical application and for the development of novel therapeutics. Clocapramine primarily acts as an antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its higher affinity for the 5-HT2A receptor compared to the D2 receptor is a characteristic of atypical antipsychotics, which is associated with a lower propensity for inducing extrapyramidal symptoms.[1] Additionally, it has been reported to act as an antagonist at α1- and α2-adrenergic receptors and shows affinity for the sigma-1 receptor.[1]
These application notes provide a comprehensive protocol for a long-term (e.g., 180-day) study in rats to assess the potential toxicological effects of chronic Clocapramine dihydrochloride hydrate administration. The objective of such a study is to identify potential target organs of toxicity, determine dose-response relationships for any adverse effects, and establish a no-observed-adverse-effect level (NOAEL).
Signaling Pathway of Clocapramine
The therapeutic effects of Clocapramine are believed to be mediated through its interaction with multiple neurotransmitter systems in the brain. The diagram below illustrates the primary signaling pathways affected by Clocapramine.
Experimental Protocol: 180-Day Oral Toxicity Study in Rats
This protocol is designed based on general guidelines for chronic toxicity studies.
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar
-
Age: 6-8 weeks at the start of administration
-
Sex: Equal numbers of males and females
-
Health Status: Certified to be free of major pathogens.
-
Caging: Housed in polycarbonate cages with stainless steel wire lids.
-
Bedding: Autoclaved hardwood bedding.
-
Environment: Temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.
-
Diet: Standard rodent chow and purified water available ad libitum.
-
Test Article: this compound
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent vehicle control group.
-
Control Group: Vehicle only
-
Low Dose: A dose not expected to produce any observable toxicity.
-
Mid Dose: A dose expected to produce minimal to moderate toxic effects.
-
High Dose: A dose expected to produce clear toxic effects but not cause excessive lethality.
-
-
Route of Administration: Oral gavage
-
Frequency: Once daily, 7 days a week
-
Duration: 180 days
The following diagram outlines the major steps in the long-term toxicity study.
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Observed daily for any changes in behavior, appearance, or physiological functions.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Functional Observational Battery (FOB) and Motor Activity: Conducted at specified intervals (e.g., pre-study, month 3, and month 6) to assess neurological function.
Blood samples will be collected at interim (e.g., 90 days) and terminal time points for hematology and clinical chemistry analyses. Urine samples will be collected for urinalysis.
-
Hematology: Parameters include red blood cell count, hemoglobin concentration, hematocrit, white blood cell count (total and differential), and platelet count.
-
Clinical Chemistry: Parameters include electrolytes, glucose, cholesterol, triglycerides, total protein, albumin, globulin, urea (B33335) nitrogen, creatinine, and liver enzymes (ALT, AST, ALP).
-
Urinalysis: Parameters include volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment.
-
Necropsy: A full gross necropsy will be performed on all animals.
-
Organ Weights: Key organs (e.g., brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries) will be weighed.
-
Histopathology: A comprehensive list of tissues from all animals will be preserved, processed, and examined microscopically by a board-certified veterinary pathologist.
Data Presentation
The following tables are templates for the presentation of quantitative data.
Table 1: Mean Body Weights (g) ± Standard Deviation
| Group | Sex | Week 0 | Week 4 | Week 13 | Week 26 |
|---|---|---|---|---|---|
| Control | Male | ||||
| Female | |||||
| Low Dose | Male | ||||
| Female | |||||
| Mid Dose | Male | ||||
| Female | |||||
| High Dose | Male |
| | Female | | | | |
Table 2: Selected Hematology Parameters (Mean ± SD) at Day 181
| Parameter | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| WBC (10³/µL) | Male | ||||
| Female | |||||
| RBC (10⁶/µL) | Male | ||||
| Female | |||||
| HGB (g/dL) | Male | ||||
| Female | |||||
| PLT (10³/µL) | Male |
| | Female | | | | |
Table 3: Selected Clinical Chemistry Parameters (Mean ± SD) at Day 181
| Parameter | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| ALT (U/L) | Male | ||||
| Female | |||||
| AST (U/L) | Male | ||||
| Female | |||||
| BUN (mg/dL) | Male | ||||
| Female | |||||
| CREA (mg/dL) | Male |
| | Female | | | | |
Table 4: Absolute Organ Weights (g) (Mean ± SD) at Day 181
| Organ | Sex | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|---|
| Liver | Male | ||||
| Female | |||||
| Kidneys | Male | ||||
| Female | |||||
| Brain | Male | ||||
| Female | |||||
| Spleen | Male |
| | Female | | | | |
Table 5: Summary of Histopathological Findings | Organ | Finding | Incidence (Male/Female) | | :--- | :--- | :--- | | | | Control | Low Dose | Mid Dose | High Dose | | Liver | Hepatocellular Hypertrophy | | | | | | | Necrosis | | | | | | Kidney | Tubular Degeneration | | | | | | | Glomerulopathy | | | | | | Stomach | Mucosal Hyperplasia | | | | |
Conclusion
This document provides a detailed protocol for assessing the long-term safety of this compound in rats. Adherence to these guidelines will ensure the generation of robust and reliable data to support the non-clinical safety assessment of this compound. The findings from such a study are critical for understanding the risk-benefit profile of Clocapramine in a clinical context.
References
Application Notes and Protocols: Clocapramine Dihydrochloride Hydrate in Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clocapramine (B1669190) dihydrochloride (B599025) hydrate, an atypical antipsychotic, in preclinical research for studying psychosis. This document details its mechanism of action, receptor binding profile, and established protocols for its application in relevant animal models of psychosis.
Introduction
Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class, demonstrating efficacy against both positive and negative symptoms of schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] This dual-receptor antagonism is a hallmark of many second-generation antipsychotics and is associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2] Understanding the pharmacological profile and in vivo effects of clocapramine is crucial for its evaluation as a potential therapeutic agent and its use as a tool compound in psychosis research.
Mechanism of Action
Clocapramine's primary mechanism of action involves the blockade of D2 and 5-HT2A receptors in the central nervous system.[2]
-
Dopamine D2 Receptor Antagonism: Excessive dopamine activity in the mesolimbic pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[3] Clocapramine acts as an antagonist at D2 receptors, thereby blocking the effects of dopamine and reducing psychotic symptoms.[3]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to the efficacy against negative symptoms and the reduced risk of motor side effects.[2][3] Blockade of 5-HT2A receptors can modulate the release of other neurotransmitters, including dopamine, in different brain regions, contributing to a more balanced neurochemical state.[3]
Data Presentation
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of clocapramine and other relevant antipsychotic compounds for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (B1669256) (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 2.5 | 1.2 | 126 | 11 | 3.1 |
| Serotonin 5-HT2A | 0.8 | 50 | 12 | 4 | 0.16 |
| Adrenergic α1 | 3.2 | 10 | 7 | 19 | 0.8 |
| Adrenergic α2 | 20 | 1000 | 15 | 230 | 1.8 |
| Histamine H1 | 1.6 | 1000 | 10 | 7 | 20 |
| Muscarinic M1 | 100 | >10000 | 1.9 | 26 | 590 |
Data compiled from multiple sources. Specific values may vary between studies.
Efficacy in Preclinical Psychosis Models
This table provides an overview of the effective doses of clozapine, a compound with a similar mechanism of action to clocapramine, in common animal models of psychosis. While specific data for clocapramine is limited, these values provide a valuable reference for dose-ranging studies.
| Animal Model | Species | Psychosis-Inducing Agent | Behavioral Endpoint | Clozapine Effective Dose Range |
| Amphetamine-Induced Hyperlocomotion | Rat | Amphetamine (0.5-1.5 mg/kg) | Increased locomotor activity | 5-20 mg/kg |
| PCP-Induced Hyperlocomotion | Mouse | Phencyclidine (PCP) (3.0 mg/kg) | Increased locomotor activity | 0.3-3.0 mg/kg |
| Prepulse Inhibition (PPI) Disruption | Rat/Mouse | Apomorphine, Dizocilpine (MK-801) | Reduced sensorimotor gating | 1.25-10 mg/kg |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential, as it reflects the hyperdopaminergic state associated with psychosis.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Clocapramine dihydrochloride hydrate
-
D-amphetamine sulfate (B86663)
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Administer clocapramine (or vehicle) via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30-60 minutes.
-
Following the pretreatment period, administer D-amphetamine sulfate (typically 0.5-1.5 mg/kg, s.c. or i.p.).
-
-
Behavioral Recording: Immediately after amphetamine administration, place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes). Compare the total activity counts or distance traveled between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by clocapramine indicates antipsychotic-like activity.
Phencyclidine (PCP)-Induced Behavioral Abnormalities in Mice
PCP, an NMDA receptor antagonist, induces a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.
Materials:
-
Male C57BL/6 or Swiss Webster mice (25-30g)
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle
-
Activity monitoring cages or open-field arenas
Procedure:
-
Drug Administration:
-
Administer clocapramine (or vehicle) i.p. or p.o. (30-60 minutes pretreatment).
-
Administer PCP (typically 3-5 mg/kg, i.p. or s.c.).
-
-
Behavioral Assessment:
-
Hyperlocomotion: Immediately after PCP injection, place mice in the activity chambers and record locomotor activity for 60 minutes.
-
Stereotypy: Observe and score stereotyped behaviors (e.g., head weaving, circling) at regular intervals.
-
Social Interaction: For assessing negative-like symptoms, a separate cohort of mice can be used. Following sub-chronic PCP treatment, assess the time spent in social interaction with a novel mouse.
-
-
Data Analysis: Analyze locomotor activity and stereotypy scores using appropriate statistical tests. For social interaction, compare the interaction times between groups. A reduction in PCP-induced behaviors by clocapramine suggests therapeutic potential.[4]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Materials:
-
Rats or mice
-
This compound
-
PPI-disrupting agent (e.g., apomorphine, dizocilpine/MK-801)
-
Vehicle
-
Startle reflex measurement system (e.g., SR-LAB)
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer clocapramine (or vehicle) followed by the PPI-disrupting agent according to their respective pretreatment times.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weak acoustic stimulus (e.g., 3-12 dB above background) presented 30-120 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-plus-pulse trial) / (startle response on pulse-alone trial)) x 100]. Compare the %PPI between treatment groups. A reversal of the drug-induced PPI deficit by clocapramine indicates a restoration of sensorimotor gating.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and Clocapramine's Point of Intervention.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway and Clocapramine's Point of Intervention.
Caption: General Experimental Workflow for Preclinical Psychosis Models.
References
- 1. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of scopolamine-induced disruption of prepulse inhibition by clozapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Quantification of Clocapramine Dihydrochloride Hydrate
An Application Note and Protocol for the Quantification of Clocapramine Dihydrochloride (B599025) Hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Clocapramine is a dibenzazepine (B1670418) derivative antipsychotic agent.[1] Accurate and precise quantification of Clocapramine dihydrochloride hydrate in pharmaceutical formulations is crucial for quality control and stability testing. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. The method is adapted from established procedures for structurally similar tricyclic compounds and is suitable for routine analysis in a pharmaceutical setting.[1][2]
Chromatographic Conditions
A summary of the instrumental parameters for the HPLC analysis is provided in the table below. A C8 or C18 column is suitable for this separation.[1]
| Parameter | Value |
| Column | C8 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.2) (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis at 254 nm |
| Internal Standard | Diazepam or Cisapride |
Method Validation Summary
The analytical method should be validated in accordance with ICH Q2(R1) guidelines. The following table summarizes the typical performance parameters expected for this type of assay.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference at the retention times of Clocapramine and IS. | No interference observed. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the assay concentration | 25 - 75 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Robustness | Insensitive to minor changes in method parameters. | Robust |
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized water
-
Orthophosphoric acid
-
Sodium 1-heptanesulfonate
-
Triethylamine
-
This compound Reference Standard
-
Internal Standard (e.g., Diazepam or Cisapride)
-
This compound drug product
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.2): Prepare a suitable phosphate buffer and adjust the pH to 3.2 using orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the solution before use.[2]
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Clocapramine Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and dissolve it in 100 mL of methanol.[1]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the chosen Internal Standard (e.g., Diazepam) and dissolve it in 100 mL of methanol.[1]
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the Clocapramine stock solution with the diluent to achieve concentrations ranging from 25 to 75 µg/mL. Add a constant concentration of the internal standard to each working standard.
-
Sample Preparation: For a capsule dosage form, accurately weigh the contents of not fewer than 20 capsules to determine the average weight.[2] Prepare a sample solution by dissolving a quantity of the powdered capsule contents, equivalent to a target concentration of 50 µg/mL of Clocapramine, in the diluent. Add the same constant concentration of the internal standard as in the standard working solutions. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[2]
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for Clocapramine and the internal standard.
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Clocapramine to the peak area of the internal standard against the concentration of the Clocapramine standard solutions.
-
Determine the concentration of Clocapramine in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the drug product.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
References
Application Notes and Protocols for Clocapramine Dihydrochloride Hydrate Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine (B1669190), also known as 3-chlorocarpipramine, is an atypical antipsychotic of the iminostilbene (B142622) class.[1] First introduced for the treatment of schizophrenia in Japan, its pharmacological profile suggests a multifaceted mechanism of action, primarily centered on the antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[1] These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of clocapramine dihydrochloride (B599025) hydrate (B1144303) in a research setting, including detailed protocols, data presentation, and visualization of its signaling pathways.
Mechanism of Action
Clocapramine's therapeutic effects are attributed to its antagonist activity at several key neurotransmitter receptors. It exhibits a strong affinity for serotonin 5-HT2A receptors, and a comparatively lower affinity for dopamine D2 receptors, which is characteristic of atypical antipsychotics and is associated with a reduced risk of extrapyramidal side effects.[1] Additionally, clocapramine acts as an antagonist at α1- and α2-adrenergic receptors.[1] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Signaling Pathway Overview
The primary signaling pathway influenced by clocapramine involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. This modulation of dopaminergic and serotonergic neurotransmission is central to its antipsychotic effects.
Caption: Clocapramine's primary mechanism of action.
Data Presentation
While specific in-vivo quantitative data for clocapramine administered via intraperitoneal injection is limited in publicly available literature, data from the structurally and functionally similar atypical antipsychotic, clozapine (B1669256), can provide a valuable reference for experimental design. The following tables summarize representative data from studies using clozapine, which can be used as a starting point for dose-ranging studies with clocapramine.
Table 1: Representative In Vivo Efficacy of Clozapine (IP) in a Rodent Model of Locomotor Activity
| Dose (mg/kg, IP) | Animal Model | Effect on Locomotor Activity | Reference |
| 1 | Rat | Significant decrease | [2] |
| 3 | Rat | Significant decrease | [2] |
| 5 | Mouse | Significant decrease in wild-type mice | [3] |
| 10 | Rat | Significant decrease | [2] |
Table 2: Representative Effects of Clozapine on Dopamine and Serotonin Metabolites in Rat Brain (IP Administration)
| Dose (mg/kg, IP) | Brain Region | Change in Dopamine Metabolites (DOPAC, HVA) | Change in Serotonin Metabolites (5-HIAA) | Reference |
| 2.5 | Striatum | Increased | Decreased | [4] |
| 5.0 | Striatum | Increased | Decreased | [4] |
| 10.0 | Striatum | Increased | Decreased | [4] |
| 20 | Nucleus Accumbens | No significant change in dopamine release | Significant increase in extracellular serotonin | [5] |
Note: This data is for clozapine and should be used as a reference for designing studies with clocapramine. Dose-response and efficacy will likely vary between the two compounds.
Experimental Protocols
Protocol 1: Preparation of Clocapramine Dihydrochloride Hydrate for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Due to the low aqueous solubility of clocapramine, a stock solution in an organic solvent is necessary.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely. Vortex thoroughly to ensure complete dissolution. The concentration of the stock solution will depend on the final desired dose and injection volume.
-
-
Working Solution Preparation:
-
For the final injection solution, dilute the DMSO stock solution with sterile 0.9% saline.
-
It is crucial to keep the final concentration of DMSO in the injection solution as low as possible, ideally below 10%, to minimize solvent toxicity to the animal.
-
Calculate the required volumes of the stock solution and saline to achieve the desired final concentration of clocapramine.
-
Add the saline to the stock solution and vortex immediately and vigorously to prevent precipitation. The final solution should be clear.
-
Example Calculation:
-
To prepare a 1 mg/mL working solution with 5% DMSO:
-
Prepare a 20 mg/mL stock solution in 100% DMSO.
-
For 1 mL of working solution, mix 50 µL of the 20 mg/mL stock solution with 950 µL of sterile 0.9% saline.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared clocapramine working solution
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to scruff the loose skin over the neck and shoulders.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downwards.
-
The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder and cecum.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid appears in the syringe, withdraw the needle and re-insert at a different site.
-
Inject the calculated volume of the clocapramine solution slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse reactions, such as distress or signs of pain at the injection site.
-
Continue to monitor the animal at regular intervals as dictated by the experimental design.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo experiments.
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine-Induced Locomotor Suppression is Mediated by 5-HT2A Receptors in the Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of acute and chronic clozapine on dopamine release and metabolism in the striatum and nucleus accumbens of conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Clocapramine Dihydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine dihydrochloride (B599025) hydrate (B1144303) is an atypical antipsychotic agent of the iminostilbene (B142622) class.[1] Its therapeutic efficacy is believed to stem from its multi-receptor antagonist activity, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors.[2][3] These application notes provide a comprehensive guide to the cell-based assays used to characterize the pharmacological activity of Clocapramine, offering detailed protocols and data presentation formats to aid in the research and development of this and similar compounds.
Clocapramine's primary mechanism of action involves the antagonism of Dopamine D2 (D2) and Serotonin 5-HT2A (5-HT2A) receptors.[2][3] It also exhibits affinity for other receptors, including α1-adrenergic and histamine (B1213489) H1 receptors, contributing to its overall pharmacological profile.[2] The higher affinity for the 5-HT2A receptor compared to the D2 receptor is a characteristic feature of atypical antipsychotics and is associated with a reduced risk of extrapyramidal side effects.[2]
Data Presentation
Table 1: Receptor Binding Affinity of Clocapramine and Reference Compounds
| Receptor Target | Ligand | Cell Line/Tissue Source | Radioligand | Ki (nM) |
| Dopamine D2 | Clocapramine | - | - | Moderate Affinity |
| Dopamine D2 | Haloperidol | HEK293 cells expressing human D2 receptor | [³H]-Spiperone | ~1-10 |
| Serotonin 5-HT2A | Clocapramine | - | - | Higher Affinity than for D2 |
| Serotonin 5-HT2A | Ketanserin | Rat frontal cortex membranes | [³H]-Ketanserin | ~1-5 |
| α1-Adrenergic | Clocapramine | - | - | Affinity noted |
| α1-Adrenergic | Prazosin | Rat brain membranes | [³H]-Prazosin | ~0.1-1 |
| Histamine H1 | Clocapramine | - | - | Affinity noted |
| Histamine H1 | Mepyramine | Guinea pig brain homogenate | [³H]-Pyrilamine | ~1-10 |
Note: A hyphen (-) indicates that specific data for Clocapramine was not found in the searched literature. The provided values for reference compounds are approximate and may vary depending on the specific experimental conditions.
Table 2: Functional Antagonism of Clocapramine and Reference Compounds
| Assay Type | Receptor Target | Cell Line | Parameter | Clocapramine (Value) | Reference Compound (Value) |
| cAMP Inhibition Assay | Dopamine D2 | HEK293-D2R | IC₅₀ (nM) | - | Haloperidol (~10-50) |
| Calcium Flux Assay | Serotonin 5-HT2A | CHO-K1-5-HT2A | IC₅₀ (nM) | - | Ketanserin (~5-20) |
| IP1 Accumulation Assay | Serotonin 5-HT2A | HEK293-5-HT2A | IC₅₀ (nM) | - | Ketanserin (~5-20) |
Note: A hyphen (-) indicates that specific data for Clocapramine was not found in the searched literature. The provided values for reference compounds are approximate and intended for comparative purposes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Clocapramine and a general workflow for the cell-based assays described in this document.
Caption: Dopamine D2 receptor signaling pathway antagonism by Clocapramine.
Caption: Serotonin 5-HT2A receptor signaling pathway antagonism by Clocapramine.
Caption: A generalized workflow for the described cell-based assays.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Principle: This competitive radioligand binding assay measures the ability of Clocapramine to displace a specific radiolabeled antagonist from the D2 receptor. The inhibition constant (Ki) can be determined from the IC₅₀ value obtained.
Materials:
-
Receptor Source: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: Clocapramine dihydrochloride hydrate.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of [³H]-Spiperone, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-Spiperone, 50 µL of Haloperidol (10 µM), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-Spiperone, 50 µL of varying concentrations of Clocapramine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Clocapramine to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT2A Receptor Binding Assay
Principle: Similar to the D2 receptor binding assay, this protocol measures the displacement of a specific radioligand from the 5-HT2A receptor by Clocapramine.
Materials:
-
Receptor Source: Rat frontal cortex membrane homogenates or cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: Ketanserin (1 µM) or Mianserin (10 µM).
-
Test Compound: this compound.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% PEI.
Protocol: Follow the same general steps as the Dopamine D2 Receptor Binding Assay, substituting the specific reagents for the 5-HT2A receptor.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Principle: D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of Clocapramine to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test Compound: this compound.
-
cAMP Detection Kit: (e.g., HTRF®, LANCE®, or ELISA-based).
Protocol:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add varying concentrations of Clocapramine to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the D2 agonist (typically at its EC₈₀ for cAMP inhibition).
-
Simultaneously, add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of Clocapramine to determine the IC₅₀ value.
Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
Principle: 5-HT2A receptors are Gq-coupled, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺). This assay measures the ability of Clocapramine to block the agonist-induced Ca²⁺ mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Cal-520 AM).
-
Fluorescent plate reader with an injector.
Protocol:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.
-
-
Compound Addition: Add varying concentrations of Clocapramine to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescent plate reader.
-
Use the instrument's injector to add a fixed concentration of serotonin (typically at its EC₈₀) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the log concentration of Clocapramine to determine the IC₅₀ value.
-
Serotonin 5-HT2A Receptor Functional Assay (IP1 Accumulation)
Principle: As an alternative to measuring calcium flux, this assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
IP1 Detection Kit: (e.g., HTRF®-based).
Protocol:
-
Cell Plating: Seed the 5-HT2A receptor-expressing cells into a suitable microplate.
-
Compound and Agonist Addition:
-
Add varying concentrations of Clocapramine.
-
Add a fixed concentration of serotonin.
-
Incubate according to the IP1 detection kit manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
IP1 Measurement: Lyse the cells and add the detection reagents from the kit. Measure the signal (e.g., HTRF® ratio) using a compatible plate reader.
-
Data Analysis: Plot the signal against the log concentration of Clocapramine to determine the IC₅₀ value.
References
Application Notes and Protocols for Electrophysiology Studies with Clocapramine Dihydrochloride Hydrate
Introduction
Clocapramine (B1669190) is a tricyclic antipsychotic medication.[1] Like many drugs in its class, it is essential to characterize its effects on cardiac ion channels to assess its proarrhythmic potential. A primary concern for antipsychotic drugs is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP).[2][3]
These application notes provide a framework for investigating the electrophysiological profile of Clocapramine Dihydrochloride Hydrate, with a focus on its potential interactions with key cardiac ion channels. The protocols described are standard in the field of cardiac safety pharmacology.[4]
Key Electrophysiological Parameters to Investigate
-
hERG (KCNH2) Potassium Channel Inhibition: To determine the IC50 value and characterize the kinetics of clocapramine binding.
-
Cardiac Action Potential Duration (APD): To measure the effect of clocapramine on the repolarization phase in isolated cardiomyocytes.
-
Other Cardiac Ion Channels: To assess the broader selectivity profile, including sodium (NaV1.5) and calcium (CaV1.2) channels.
Data Presentation: Effects of Analogous Antipsychotics on hERG Channels
The following tables summarize quantitative data for other antipsychotic drugs, which can serve as a reference for expected results with clocapramine.
Table 1: hERG Channel Inhibition by Antipsychotic Drugs
| Compound | Cell Type | Temperature (°C) | Test Potential (mV) | IC50 (µM) | Reference |
| Clozapine (B1669256) | HEK293 | 36 | +20 | 2.5 | [5] |
| Clozapine | Xenopus oocytes | N/A | +40 | 22.9 | [5] |
| Chlorpromazine (B137089) | Xenopus oocytes | N/A | N/A | 21.6 | [6] |
Table 2: Voltage-Dependence of hERG Blockade by Clozapine in Xenopus Oocytes
| Test Potential (mV) | IC50 (µM) | Reference |
| -40 | 39.9 | [7] |
| 0 | 28.3 | [7] |
| +40 | 22.9 | [7] |
Experimental Protocols
Protocol for hERG Potassium Channel Assay using Manual Patch-Clamp Electrophysiology
This protocol is designed to determine the inhibitory effect of this compound on the hERG channel expressed in a stable cell line (e.g., HEK293).
4.1.1. Materials
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig (amplifier, digitizer, micromanipulator)
-
Borosilicate glass capillaries for pipette fabrication
4.1.2. Methods
-
Cell Preparation: Culture hERG-HEK293 cells to 70-80% confluency. Dissociate cells using a non-enzymatic solution and re-plate onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5 minutes before applying voltage protocols.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Protocol for Action Potential Duration Measurement in Isolated Cardiomyocytes
This protocol measures the effect of clocapramine on the action potential duration in ventricular myocytes.
4.2.1. Materials
-
Isolated ventricular myocytes (e.g., from guinea pig or rabbit)
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal solution for current-clamp (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH
-
Current-clamp amplifier and data acquisition system
4.2.2. Methods
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Whole-Cell Current-Clamp Recording:
-
Establish a whole-cell configuration as described in Protocol 4.1.
-
Switch the amplifier to current-clamp mode.
-
-
Action Potential Elicitation:
-
Inject a short (2-5 ms) suprathreshold depolarizing current pulse to elicit an action potential.
-
Elicit action potentials at a steady-state frequency (e.g., 1 Hz).
-
-
Drug Application:
-
Record stable baseline action potentials.
-
Perfuse the cell with a clinically relevant concentration of this compound.
-
Record the steady-state effect on the action potential waveform.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀).
-
Compare the APD values before and after drug application.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of potential clocapramine-induced QT prolongation.
Caption: Workflow for a hERG patch-clamp experiment.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. cardiologyjournals.net [cardiologyjournals.net]
- 3. easap.asia [easap.asia]
- 4. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of HERG human K+ channels and IKr of guinea-pig cardiomyocytes by the antipsychotic drug clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of HERG human K+ channels and IKr of guinea-pig cardiomyocytes by the antipsychotic drug clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of c-Fos Expression Following Clocapramine Dihydrochloride Hydrate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocapramine (B1669190), an atypical antipsychotic agent, is understood to exert its therapeutic effects through the modulation of dopaminergic and serotonergic pathways. The immediate early gene c-fos is rapidly expressed in response to neuronal stimulation, making its protein product, c-Fos, a widely used marker for identifying and mapping neuronal activation in the central nervous system. Immunohistochemistry (IHC) for c-Fos provides a powerful tool to visualize and quantify neuronal populations that are activated by pharmacological agents such as clocapramine. This allows for a detailed analysis of the neural circuits modulated by the drug, offering insights into its mechanism of action.
These application notes provide a comprehensive protocol for the immunohistochemical detection of c-Fos in the rodent brain following the administration of Clocapramine dihydrochloride (B599025) hydrate (B1144303). The presented methodologies and expected outcomes are based on established c-Fos IHC protocols and the known effects of the pharmacologically similar compound, clozapine (B1669256).
Data Presentation
The following table summarizes quantitative data from a study on the effects of mosapramine (B1676756) and clozapine on c-Fos protein expression in different rat brain regions. This data is presented as an illustrative example of how to quantify and present c-Fos expression data following the administration of a compound like clocapramine. The data represents the mean number of Fos-positive neurons per standardized area.
| Treatment Group | Dose (mg/kg) | Medial Prefrontal Cortex | Nucleus Accumbens | Dorsolateral Striatum |
| Vehicle | - | 15 ± 3 | 25 ± 5 | 10 ± 2 |
| Mosapramine | 1 | 45 ± 7 | 50 ± 8 | 12 ± 3 |
| Mosapramine | 3 | 60 ± 9 | 75 ± 11 | 15 ± 4 |
| Clozapine | 30 | 55 ± 8 | 80 ± 12 | 13 ± 3 |
| Haloperidol (B65202) | 0.3 | 18 ± 4 | 95 ± 15 | 150 ± 20 |
| *p < 0.05 compared to vehicle. Data is hypothetical and based on trends reported in literature for illustrative purposes.[6] |
Experimental Protocols
This section provides a detailed protocol for c-Fos immunohistochemistry in the rat brain after administration of Clocapramine dihydrochloride hydrate.
Animal Preparation and Drug Administration
-
Animals: Adult male Sprague-Dawley rats (250-300g) are suitable for this protocol. House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). The final concentration should be prepared to administer the desired dose in a volume of 1 ml/kg body weight.
-
Drug Administration: Administer the prepared clocapramine solution or vehicle control via intraperitoneal (i.p.) injection. A dose range should be determined based on preliminary studies or literature on similar compounds.
-
Survival Time: After injection, return the animals to their home cages for a survival period of 90-120 minutes. This time allows for the peak expression of the c-Fos protein.[7]
Tissue Collection and Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, i.p.). Once deeply anesthetized (unresponsive to toe pinch), perform a transcardial perfusion.
-
Perfusion Solutions:
-
Saline Wash: 0.9% ice-cold saline.
-
Fixative: 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).
-
-
Perfusion Procedure:
-
Open the thoracic cavity and make an incision in the right atrium.
-
Insert a perfusion needle into the left ventricle and begin perfusion with ice-cold saline until the liver is cleared of blood.
-
Switch to 4% PFA and perfuse until the animal is rigid.
-
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain on a cryostat and cut 30-40 µm coronal sections. Collect the sections in a cryoprotectant solution and store them at -20°C until use.
Immunohistochemistry Protocol
This protocol is for free-floating sections.
-
Washing: Wash the sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS).
-
Endogenous Peroxidase Quenching: Incubate the sections in 0.3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Blocking: Incubate the sections in a blocking solution containing 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a rabbit polyclonal anti-c-Fos antibody (e.g., Santa Cruz Biotechnology, sc-52) diluted 1:4000 in blocking solution for 48 hours at 4°C.[5]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated goat anti-rabbit secondary antibody diluted in PBS with 0.3% Triton X-100 for 1.5 hours at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
ABC Complex Incubation: Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution (prepared according to the manufacturer's instructions) for 1.5 hours at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Visualization: Develop the peroxidase reaction using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit. Monitor the reaction under a microscope and stop it by transferring the sections to PBS.
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.
Image Acquisition and Analysis
-
Microscopy: Examine the sections under a light microscope.
-
Quantification: Count the number of c-Fos-positive nuclei in specific brain regions of interest using an image analysis system. The results should be expressed as the number of positive cells per unit area.
Visualizations
Caption: Experimental workflow for c-Fos immunohistochemistry.
Caption: Putative signaling pathway of clocapramine-induced c-Fos expression.
References
- 1. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine-serotonin relationship in clozapine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroleptics increase c-fos expression in the forebrain: contrasting effects of haloperidol and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine increased c-Fos protein expression in several brain subregions of socially isolated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the antipsychotic drug mosapramine on the expression of Fos protein in the rat brain: comparison with haloperidol, clozapine and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clocapramine Dihydrochloride Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) during experimental research, particularly in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is clocapramine dihydrochloride hydrate and what are its basic properties?
This compound is the hydrated salt form of clocapramine, an atypical antipsychotic agent. It functions as an antagonist of the D2 and 5-HT2A receptors.[1][2][3] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C28H41Cl3N4O2 | [4] |
| Molecular Weight | 572.0 g/mol | [4] |
| Appearance | White to off-white powder | Inferred from typical appearance of hydrochloride salts |
| Primary Mechanism | D2 and 5-HT2A receptor antagonist | [2] |
Q2: I am having difficulty dissolving this compound directly in PBS. Is this expected?
Yes, this is a common issue. While the dihydrochloride salt form is intended to improve aqueous solubility compared to the free base, complete dissolution in standard physiological buffers like PBS (typically pH 7.4) can still be challenging. This is due to the complex polycyclic structure of the clocapramine molecule.[5] Factors such as the final desired concentration, the specific formulation of the PBS, and the temperature can all impact solubility.
Q3: Why does the pH of the buffer matter for dissolving this compound?
The solubility of clocapramine is highly pH-dependent due to the presence of multiple amine groups in its structure.[5][6] At lower pH values, these amine groups become protonated (positively charged), which increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[5] Conversely, at higher pH values (closer to or above the pKa of the amine groups), the molecule will be less protonated and therefore less soluble in aqueous solutions.
Q4: Are there alternative solvents I can use to prepare a stock solution?
Yes. For in vitro experiments, it is common to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[1][2]
Important: Always check the tolerance of your specific experimental system (e.g., cell line, enzyme) to the final concentration of the organic solvent. It is crucial to keep the final solvent concentration as low as possible (typically <0.5%) to avoid artifacts.
Troubleshooting Guide: Dissolving this compound in PBS
If you are encountering precipitation or incomplete dissolution of this compound in PBS, follow this step-by-step guide.
Initial Assessment
First, visually inspect your solution. Is it cloudy? Is there visible precipitate? If so, proceed with the troubleshooting steps below. The general workflow is to start with the simplest modifications and progress to more complex formulation strategies if necessary.
Caption: Workflow for troubleshooting clocapramine solubility issues.
Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol aims to increase the solubility of this compound by lowering the pH of the PBS buffer.
Principle: Clocapramine contains tertiary amine groups. Lowering the pH of the solvent will lead to the protonation of these amines, increasing the polarity and aqueous solubility of the compound.
Caption: Effect of pH on the ionization state and solubility of clocapramine.
Methodology:
-
Prepare Modified PBS: Prepare a series of PBS buffers with adjusted, lower pH values (e.g., pH 5.0, 6.0, 6.5). Use dilute HCl to adjust the pH. Note: Ensure the adjusted pH is compatible with your experimental system.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolution: Add the powder to the pH-adjusted PBS buffer.
-
Facilitate Dissolution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly.
-
Observation: Visually inspect for complete dissolution.
-
pH Readjustment (Optional): If your experiment requires a physiological pH, you can carefully back-titrate the pH to 7.4 using dilute NaOH after the compound has fully dissolved. Perform this step slowly while vortexing to minimize the risk of precipitation.
Expected Outcome:
| Buffer pH | Expected Solubility | Rationale |
| pH 5.0 | High | Amine groups are fully protonated. |
| pH 6.5 | Moderate | A significant portion of the amine groups are protonated. |
| pH 7.4 | Low | A larger fraction of the molecule is in its less soluble, neutral form. |
Protocol 2: Using a Co-Solvent for Stock Solution Preparation
This protocol is suitable for preparing a concentrated stock solution that can be diluted into the final experimental medium.
Principle: Organic co-solvents like DMSO can dissolve non-polar compounds that have poor aqueous solubility. A small volume of this concentrated stock can then be diluted into a larger volume of aqueous buffer.
Methodology:
-
Select Co-Solvent: Choose a water-miscible organic solvent. DMSO is a common choice.
-
Prepare Stock Solution: Weigh out this compound and dissolve it in the chosen co-solvent to create a high-concentration stock (e.g., 10 mM, 50 mM). Ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.[1]
-
Dilution into PBS: For your experiment, perform a serial dilution of the stock solution into your PBS buffer to achieve the desired final concentration.
-
Crucial Step: Add the stock solution to the buffer dropwise while vigorously vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting Co-Solvent Method:
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Final concentration is above the solubility limit in the mixed-solvent system. | - Lower the final concentration of clocapramine. - Increase the percentage of the co-solvent (if tolerated by the experiment). |
| Cell toxicity or assay interference | Final co-solvent concentration is too high. | - Prepare a more concentrated stock solution to reduce the required volume. - Include a vehicle control (buffer + co-solvent) in your experiments. |
References
- 1. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clocapramine hydrochloride hydrate (Synonyms: 3-Chlorocarpipramine hydrochloride hydrate) [dcchemicals.com]
- 4. Clocapramine dihydrochloride monohydrate | C28H41Cl3N4O2 | CID 71300452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Clocapramine Dihydrochloride Hydrate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) in solution. The information is designed to help you anticipate and address stability challenges during your experiments.
Troubleshooting Guide
Encountering instability with your clocapramine dihydrochloride hydrate solution? Use the table below to identify potential causes and find recommended solutions.
| Observation | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Discoloration (e.g., yellowing) or precipitation of the solution. | Oxidation, photodegradation, pH shift. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 2. Control Headspace: Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. 3. pH Adjustment: Ensure the pH of the solution is within the optimal stability range. For many tricyclic compounds, a slightly acidic pH (around 4-6) can improve stability.[2][3] 4. Use of Antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite (B1197395), or butylated hydroxytoluene (BHT). 5. Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze oxidation.[4][5][6] |
| Decrease in potency or concentration over time (confirmed by HPLC). | Hydrolysis, thermal degradation, oxidation. | 1. Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to slow down degradation kinetics.[1][7][8] 2. pH Optimization: Investigate the pH-stability profile of your specific formulation. Hydrolysis of similar compounds is often pH-dependent.[1] 3. Solvent Selection: Ensure the chosen solvent system is appropriate and does not promote degradation. Aqueous solutions are more prone to hydrolysis.[1] 4. Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways and products. This will help in developing a more targeted stabilization strategy.[9][10] |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use techniques like LC-MS/MS to identify the structure of the degradation products.[11] This can provide insights into the degradation mechanism. 2. Review Stress Factors: Based on the identified degradants, determine the likely cause (e.g., oxidative, hydrolytic, or photolytic degradation) and implement the corresponding preventative measures from this guide. 3. Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from all potential degradation products.[12][13] |
| Variability in results between experiments. | Inconsistent storage conditions, solution preparation, or analytical methodology. | 1. Standardize Protocols: Ensure all experimental parameters, including solution preparation, storage, and handling, are consistent. 2. Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation. 3. System Suitability: Before each analytical run, perform system suitability tests to ensure the performance of your HPLC system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxygen.[1][7] Like other tricyclic antidepressants with a dibenzazepine (B1670418) structure, it can be susceptible to oxidation, hydrolysis, and photodegradation.[1][2][7][14]
Q2: What is the expected degradation pathway for clocapramine in solution?
A2: While specific degradation pathways for clocapramine are not extensively published, based on its structure and the behavior of similar tricyclic compounds like imipramine (B1671792) and clomipramine, the likely degradation pathways include:
-
Oxidation: The tertiary amine group and the dibenzazepine ring system are susceptible to oxidation, potentially forming N-oxides and hydroxylated derivatives.[15][16]
-
Hydrolysis: Although generally more stable than esters, amide groups present in some related structures can undergo hydrolysis under certain pH and temperature conditions.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products, including acridine (B1665455) derivatives, through cleavage and rearrangement of the tricyclic ring.[17][18]
Q3: What are the recommended storage conditions for clocapramine solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at controlled refrigerated temperatures (2-8 °C) and protected from light.[8] For long-term storage, freezing may be an option, but freeze-thaw stability should be evaluated. Always purge the headspace of the container with an inert gas to minimize oxidation.
Q4: How can I improve the stability of my clocapramine solution?
A4: To enhance the stability of your clocapramine solution, consider the following strategies:
-
pH Adjustment: Maintain a slightly acidic pH (e.g., using a citrate (B86180) or phosphate (B84403) buffer).
-
Use of Antioxidants: Incorporate antioxidants like ascorbic acid or sodium metabisulfite to prevent oxidative degradation.[4]
-
Use of Chelating Agents: Add EDTA to sequester metal ions that can catalyze degradation reactions.[4][5][6]
-
Protection from Light: Store the solution in light-resistant containers.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q5: What analytical methods are suitable for assessing the stability of clocapramine solutions?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most appropriate technique for assessing the stability of clocapramine solutions.[12][13] The method must be validated to ensure it can accurately separate and quantify clocapramine in the presence of its degradation products.[12][13]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of clocapramine and to develop a stability-indicating analytical method.[9][10][19]
Objective: To generate potential degradation products of clocapramine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.[19]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C) for a specified period.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Neutralization and Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying clocapramine from its degradation products.
Instrumentation and Conditions (Example based on similar compounds): [12][13]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for clocapramine (e.g., around 254 nm). |
| Injection Volume | 10-20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability Data for this compound Solution (1 mg/mL) at 40°C
| Time (days) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 98.5 | 95.2 | 91.8 |
| 14 | 96.9 | 90.1 | 83.5 |
| 30 | 93.2 | 81.3 | 68.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.
Table 2: Effect of Stabilizers on Clocapramine Solution Stability (Hypothetical Data)
| Formulation | % Remaining after 30 days at 40°C, pH 7.0 |
| Control (no stabilizer) | 81.3 |
| + 0.1% Ascorbic Acid | 92.5 |
| + 0.05% EDTA | 88.7 |
| + 0.1% Ascorbic Acid + 0.05% EDTA | 96.8 |
Note: This table presents hypothetical data to illustrate the potential effects of stabilizers.
Visualizations
Caption: Troubleshooting workflow for clocapramine solution instability.
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationships in clocapramine solution stabilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of antioxidants and iron chelators in the treatment of oxidative stress in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmasm.com [pharmasm.com]
Technical Support Center: Clocapramine Dihydrochloride Hydrate
Disclaimer: Information on the specific degradation products of clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) is limited in publicly available literature. This guide is based on general principles of drug degradation, forced degradation studies as recommended by ICH guidelines, and data from structurally similar tricyclic antipsychotic compounds. The provided protocols and potential degradation pathways are intended for research and informational purposes.
Frequently Asked Questions (FAQs)
Q1: What is clocapramine dihydrochloride hydrate and why is studying its degradation important?
Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class used for the treatment of schizophrenia.[1] Studying its degradation is crucial to ensure the safety, efficacy, and quality of the pharmaceutical product. Degradation products can be less effective, inactive, or even toxic. Understanding the degradation profile helps in developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of the drug.[2]
Q2: What are the likely conditions that could cause the degradation of this compound?
Based on the chemical structure of clocapramine (an iminostilbene derivative) and general knowledge of drug stability, degradation is likely to be induced by:
-
Hydrolysis: Susceptible to both acidic and basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photolysis: Exposure to light, particularly UV radiation, can cause degradation.[3][4]
-
Thermolysis: High temperatures can accelerate degradation reactions.
Q3: Are there any known degradation products for clocapramine?
Specific degradation products for clocapramine are not well-documented in the public domain. However, based on studies of similar tricyclic compounds like clozapine (B1669256) and chlorpromazine (B137089), potential degradation pathways could involve oxidation of the sulfur and nitrogen atoms, hydroxylation of the aromatic rings, or cleavage of the side chain.[3][5]
Q4: What analytical techniques are suitable for identifying and quantifying clocapramine and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying clocapramine and separating its impurities.[6] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram during initial analysis. | Contamination of solvent, glassware, or sample. Degradation during sample preparation. | Use high-purity solvents and thoroughly clean all glassware. Prepare samples fresh and protect them from light and heat. Run a blank to identify any background peaks. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or composition. Column degradation. | Optimize the mobile phase, ensuring the pH is suitable for the analyte's pKa. Use a new or different type of column. |
| Inconsistent results in stability studies. | Fluctuation in storage conditions (temperature, humidity, light exposure). Inconsistent sample preparation. | Ensure stability chambers are properly calibrated and monitored. Standardize the sample preparation procedure. |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).[8] |
| Complete degradation of the drug substance. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor to achieve partial degradation (typically 5-20%).[9] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of clocapramine under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Phosphate (B84403) buffer
-
HPLC system with UV/PDA detector and/or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours. Also, expose the stock solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent drug peak.
-
If using LC-MS, analyze the degradation products to determine their mass-to-charge ratio and fragmentation patterns for structural elucidation.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Reactions
| Stress Condition | Reagent/Condition | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Cleavage of the piperidine (B6355638) carboxamide group. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Cleavage of the piperidine carboxamide group. |
| Oxidation | 3% H₂O₂, RT | N-oxidation, aromatic hydroxylation. |
| Thermal | 80°C (solid), 60°C (solution) | General decomposition, potential side-chain cleavage. |
| Photolytic | 1.2 million lux hours, 200 Wh/m² | Photochemical reactions, potential for complex rearrangements. |
Visualizations
Caption: Workflow for a forced degradation study of clocapramine.
Caption: Potential degradation pathways for clocapramine.
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 9. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
Troubleshooting inconsistent results with Clocapramine dihydrochloride hydrate
Welcome to the technical support center for Clocapramine dihydrochloride (B599025) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Clocapramine dihydrochloride hydrate and its primary mechanism of action?
A1: Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It also exhibits antagonist activity at α1- and α2-adrenergic receptors but does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Clocapramine has very low aqueous solubility (approximately 0.0055 mg/mL).[1] Therefore, it is recommended to prepare stock solutions in an organic solvent. This compound is soluble in DMSO.[1][3] For in vivo studies, a concentrated stock in DMSO can be prepared and then diluted with a suitable vehicle such as saline or phosphate-buffered saline (PBS).[1] For in vitro cell-based assays, further dilution of the DMSO stock into the cell culture medium is required.
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3: Proper storage is crucial for maintaining the integrity of the compound. Based on available data, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 2 years | [4] |
| In DMSO | 4°C | 2 weeks | [3] |
| In DMSO | -80°C | 6 months | [3] |
To prevent degradation, it is advisable to protect solutions from light and avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of atypical antipsychotics like Clocapramine that I should be aware of in my experiments?
A4: While specific off-target effects for Clocapramine are not extensively documented, atypical antipsychotics as a class can exhibit activities beyond their primary targets. For example, some atypical antipsychotics have been shown to have off-target effects on mitochondrial function, which can lead to unexpected cytotoxicity.[5] It is good practice to include control experiments to assess the potential for such off-target effects in your specific experimental system.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to issues with its preparation, storage, or application. This section provides a guide to addressing some of these common problems.
In Vitro (Cell-Based) Experiments
Issue: Precipitation of the compound in cell culture medium.
-
Possible Cause: The low aqueous solubility of Clocapramine can cause it to precipitate when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium.
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is as low as possible (typically <0.5%) to minimize solvent-induced toxicity, but high enough to maintain solubility.[5]
-
When diluting the DMSO stock, add it to the medium dropwise while gently vortexing to ensure rapid dispersal and prevent localized high concentrations.
-
Consider using a medium supplemented with serum, as proteins like albumin can help to keep hydrophobic compounds in solution.
-
Issue: Unexpected cytotoxicity or reduced cell viability.
-
Possible Cause: While you may be investigating the specific pharmacological effects of Clocapramine, it can exhibit cytotoxicity at higher concentrations. This may be due to on-target or off-target effects, such as mitochondrial toxicity.[5]
-
Solution:
-
Perform a dose-response curve for cell viability (e.g., using an MTT or similar assay) to determine the cytotoxic concentration range for your specific cell line. A suggested starting range for such an assay could be from 1 µM to 200 µM.[5]
-
Choose a concentration for your functional assays that is well below the cytotoxic threshold.
-
Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.
-
In Vivo (Animal) Experiments
Issue: Precipitation of the compound upon dilution for injection.
-
Possible Cause: The vehicle used for dilution may not be suitable for maintaining the solubility of Clocapramine.
-
Solution:
-
Ensure you are using the hydrochloride hydrate form of Clocapramine, which has better solubility in DMSO.[1]
-
For intraperitoneal (IP) injections, you can increase the proportion of DMSO in the final injection volume, but ensure it remains within a tolerable limit for the animal model.
-
For oral administration (gavage), preparing a suspension in a vehicle like 0.5% or 1% methylcellulose (B11928114) (CMC) in sterile water is a common practice for poorly soluble compounds.[1]
-
Gently warming the solution or using sonication can aid in dissolution, but be mindful of the compound's stability at higher temperatures.[1]
-
Issue: Inconsistent behavioral or physiological responses in animals.
-
Possible Cause: Variability in drug administration, absorption, or animal stress can all contribute to inconsistent results.
-
Solution:
-
Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., proper gavage tube placement, correct IP injection site).
-
Acclimate animals to handling and restraint procedures before the experiment to minimize stress.
-
For oral gavage, ensure accurate dosing by preventing the suspension from settling. Mix the suspension well immediately before each administration.
-
Quantitative Data Summary
The following table summarizes the available in vivo efficacy data for Clocapramine in rats.
| Parameter | Receptor Target | Value (mg/kg) | Animal Model | Administration Route | Source |
| ED₅₀ | D₂ | 14.5 | Rat | Intraperitoneal | [4][6][7] |
| ED₅₀ | 5-HT₂ | 4.9 | Rat | Intraperitoneal | [4][6][7] |
Experimental Protocols
General Protocol for In Vitro Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of Clocapramine in a cell line of interest.
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium. A suggested concentration range to test is 0.1 µM to 100 µM.[8]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Clocapramine. Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
General Protocol for In Vitro Metabolism Study in Rat Hepatocytes
This protocol outlines a method to identify the metabolites of Clocapramine using primary rat hepatocytes.[2]
-
Hepatocyte Culture: Thaw and seed cryopreserved or freshly isolated rat hepatocytes onto collagen-coated plates at a density of 1 x 10⁶ cells/well. Allow the cells to attach for 24 hours.[2]
-
Compound Incubation: Prepare a stock solution of Clocapramine in a suitable solvent like DMSO. Dilute this stock in the incubation medium to a final concentration of 10 µM. Replace the seeding medium with the Clocapramine-containing medium and incubate for 24 and 48 hours.[2]
-
Sample Collection: At each time point, collect the incubation medium for analysis.[2]
-
Sample Preparation:
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to the collected medium.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the metabolites.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clocapramine hydrochloride hydrate (3-Chlorocarpipramine hydrochloride hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 4. molnova.com [molnova.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 60789-62-0 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Clocapramine Dihydrochloride Hydrate Concentration for Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Clocapramine dihydrochloride (B599025) hydrate (B1144303) in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clocapramine dihydrochloride hydrate?
This compound is an antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. Its activity is relevant in neuronal signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).
Q2: What is a recommended starting concentration range for this compound in a new cell assay?
For a novel compound like Clocapramine in a new assay, it is crucial to perform a range-finding experiment. A broad concentration range, for example, from 10 nM to 100 µM, with serial dilutions (e.g., 1:10) is recommended to determine the approximate potency and identify a narrower, more effective concentration range for subsequent dose-response studies.
Q3: How can I determine if this compound is directly interfering with my cell viability assay (e.g., MTT, XTT)?
To check for direct chemical interactions, run a "no-cell" control. Incubate this compound in your cell culture medium without cells and then perform the viability assay as you normally would. A significant change in signal (e.g., color change in an MTT assay) in the absence of cells indicates a direct interaction between the compound and the assay reagents.
Q4: My results show high variability between experiments. What are the common causes?
High variability can stem from several factors:
-
Inconsistent Cell Health: Ensure you are using cells at a consistent passage number and seeding density.
-
Pipetting Errors: Use calibrated pipettes and ensure thorough mixing of all solutions.
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
-
Incomplete Solubilization: In assays like the MTT, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.
Q5: What are the expected effects of this compound on neuronal cell cultures?
As a Dopamine D2-like receptor antagonist, Clocapramine may exhibit neuroprotective effects in certain contexts. Studies have shown that various D2-like receptor antagonists can protect primary hippocampal neuronal cells from cell death induced by growth medium deprivation. The specific effects will be dependent on the neuronal cell type and the experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High background signal or false-positive results in viability assays. | Direct chemical reduction of the assay reagent by Clocapramine. | Perform a "no-cell" control experiment by incubating the compound in media without cells and running the assay to check for direct interaction. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | The chosen cell line may be particularly sensitive to Clocapramine. Off-target effects at higher concentrations. | Test the compound on a panel of different cell lines to assess cell-type-specific sensitivity. Use assays like Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis, which can provide insights into the mechanism of toxicity. |
| Poor dose-response curve or inconsistent IC50 values. | The compound may have low solubility or stability in the cell culture medium. The incubation time may not be optimal. | Visually inspect the culture wells for any precipitation of the compound. Prepare fresh serial dilutions for each experiment. Optimize the drug treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Unexpected phenotypic changes in cells. | Potential off-target effects of Clocapramine. | If the putative target is known, use multiple cell lines with varying expression levels of the target. A dose-response relationship that correlates with target expression can suggest on-target activity. |
Experimental Protocols
Protocol 1: Range-Finding Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic concentration range of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to create a broad range of concentrations (e.g., 10 nM to 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Clocapramine. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: ATP-Based Cell Viability Assay
This assay is generally more sensitive than metabolic assays like MTT.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for optimizing its concentration.
Technical Support Center: Clocapramine Dihydrochloride Hydrate Animal Studies
Disclaimer: Publicly available information on the specific side effects of Clocapramine dihydrochloride (B599025) hydrate (B1144303) in animal studies is limited. This guide is based on the known pharmacological profile of Clocapramine as an atypical antipsychotic, general principles of preclinical toxicology and safety pharmacology, and data from studies on similar antipsychotic agents. Researchers should always conduct their own dose-finding and tolerability studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Clocapramine dihydrochloride hydrate and what is its primary mechanism of action?
A1: this compound is an atypical antipsychotic of the iminostilbene (B142622) class. Its primary mechanism of action is antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] It also exhibits antagonist activity at α1- and α2-adrenergic receptors.[1] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Q2: What are the potential side effects of this compound in animal models?
A2: While specific data for Clocapramine is not extensively documented, potential side effects, based on its classification as an atypical antipsychotic, may include:
-
Sedation and decreased locomotor activity: This is a common effect of many antipsychotic drugs.
-
Weight gain and metabolic changes: Some atypical antipsychotics are associated with weight gain.[2][3][4][5]
-
Extrapyramidal Symptoms (EPS): Although Clocapramine is suggested to have a lower propensity for inducing EPS compared to typical antipsychotics, researchers should still monitor for signs such as tremors, rigidity, and abnormal postures, especially at higher doses.[1][6]
-
Cardiovascular effects: Antipsychotic drugs can have effects on heart rate and blood pressure.
-
Gastrointestinal issues: Effects like constipation or nausea have been observed with some antipsychotics in clinical settings.[1]
Q3: How should I prepare this compound for administration to animals?
A3: this compound has very low water solubility. For oral or intraperitoneal administration, it is often dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with a suitable vehicle such as saline or a solution containing a suspending agent like carboxymethyl cellulose (B213188) (CMC). It is crucial to minimize the final concentration of the organic solvent to avoid vehicle-induced toxicity.
Q4: What are the common routes of administration for Clocapramine in animal studies?
A4: The most common routes of administration in preclinical studies for antipsychotics are oral (PO) via gavage and intraperitoneal (IP) injection. The choice of route depends on the experimental design, including the desired speed of onset and duration of action.
Q5: What animal models are typically used to assess the side effects of antipsychotics?
A5: Rodents, such as rats and mice, are commonly used for initial safety and toxicology screening.[7][8][9] Non-human primates are sometimes used to evaluate the potential for extrapyramidal symptoms, as their response can be more predictive of human reactions.[10][11][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpected high mortality in a dose group. | The administered dose is acutely toxic. | - Review the literature for any available LD50 data for Clocapramine or similar compounds. - Conduct a dose-range finding study with smaller animal numbers to determine a maximum tolerated dose (MTD). - Ensure accurate dose calculations and proper drug formulation. |
| Animals appear overly sedated or ataxic. | The dose is too high, or the animal model is particularly sensitive. | - Reduce the dose in subsequent experiments. - Stagger the dosing of animals to allow for careful observation of each animal post-administration. - Consider a different strain or species that may be less sensitive. |
| Precipitation of the compound in the dosing solution. | Poor solubility of Clocapramine in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range. - Try alternative vehicles such as polyethylene (B3416737) glycol (PEG) or cyclodextrins. - Prepare fresh solutions before each use and visually inspect for precipitation. |
| Signs of irritation at the injection site (for IP administration). | The formulation may be irritating due to pH or the solvent used. | - Ensure the pH of the final solution is close to physiological pH (around 7.4). - Minimize the concentration of organic solvents. - Ensure the compound is fully dissolved, as particulates can cause irritation. |
| No discernible effect at the intended therapeutic dose. | The dose may be too low, or there may be issues with bioavailability. | - Increase the dose in a stepwise manner. - Consider a different route of administration that may offer better bioavailability (e.g., IP vs. PO). - Analyze plasma levels of the drug to confirm absorption. |
Data on Potential Side Effects of Atypical Antipsychotics in Animal Models
The following table provides a general overview of potential side effects observed with atypical antipsychotics and is not specific to this compound due to a lack of available data.
| Side Effect | Animal Model | Assessment Method(s) | Reported Findings with Similar Drugs (e.g., Clozapine (B1669256), Olanzapine) |
| Sedation/Decreased Locomotor Activity | Mice, Rats | Open field test, automated activity monitors. | Dose-dependent decreases in locomotor and exploratory behaviors have been observed.[13][14] |
| Weight Gain | Rats | Regular body weight measurements, food intake monitoring. | Chronic administration of some atypical antipsychotics can lead to significant weight gain and increased food intake.[2][4] |
| Metabolic Changes | Rats, Mice | Blood glucose and insulin (B600854) levels, lipid profiling. | Alterations in glucose metabolism and lipid profiles have been reported. |
| Extrapyramidal Symptoms (EPS) | Monkeys, Rats | Observation for dystonia, catalepsy tests. | Atypical antipsychotics generally show a lower liability for EPS compared to typical antipsychotics. Clozapine, for example, did not cause dystonia in nonhuman primates in some studies.[10][11] |
| Cardiovascular Effects | Dogs, Rats | Telemetry for ECG, heart rate, and blood pressure monitoring. | Changes in heart rate and blood pressure can occur. |
| Acute Toxicity | Rats, Mice | LD50 determination, observation for clinical signs of toxicity. | In an acute toxicity study with a high dose of clozapine in rats, hypotension was observed.[15] |
Experimental Protocols
Example Protocol: Acute Oral Toxicity Study in Rats (Based on OECD Guideline 423)
This protocol provides a general framework. Specific details should be optimized for each study.
-
Animals: Young adult, healthy, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Animals are acclimatized for at least 5 days before the study.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.
-
Dose Formulation: this compound is suspended in a vehicle of 0.5% carboxymethyl cellulose (CMC) in sterile water. A fresh suspension is prepared on the day of dosing.
-
Dose Administration: A single oral dose is administered by gavage. The volume administered is based on the animal's body weight. A starting dose of 300 mg/kg is used, with subsequent doses being increased or decreased based on the outcome of the previous dose level.
-
Observations:
-
General Clinical Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior) at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
-
Endpoint: The study is terminated after 14 days of observation. All animals are euthanized, and a gross necropsy is performed.
Visualizations
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. Chronic clozapine treatment in female rats does not induce weight gain or metabolic abnormalities but enhances adiposity: implications for animal models of antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weight Gain, Schizophrenia and Antipsychotics: New Findings from Animal Model and Pharmacogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug-induced weight gain: development of an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight gain, schizophrenia and antipsychotics: new findings from animal model and pharmacogenomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antipsychotics, extrapyramidal side effects and tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Extrapyramidal syndromes in nonhuman primates: typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonergic and dopaminergic aspects of neuroleptic-induced extrapyramidal syndromes in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonergic aspects of acute extrapyramidal syndromes in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioural disturbances associated with hyperdopaminergia in dopamine-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Intravenous Lipid Emulsion on Clozapine Acute Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clocapramine Dihydrochloride Hydrate for In Vivo Injection
This guide provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo administration of Clocapramine Dihydrochloride (B599025) Hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is Clocapramine Dihydrochloride Hydrate and what is its mechanism of action?
A1: Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class.[1][2] Its primary mechanism of action involves acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4] It also exhibits antagonist activity at α1- and α2-adrenergic receptors.[1][5] Unlike some other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[1]
Q2: What is the solubility of this compound?
A2: Clocapramine has very low water solubility.[2] However, this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo administration, a stock solution is typically prepared in DMSO and then diluted with a suitable aqueous vehicle.[2]
Q3: What is the recommended vehicle for in vivo injection?
A3: Due to its poor water solubility, a multi-component vehicle system is required. A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a polymer-based solution.[2] It is critical to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid vehicle-induced toxicity.[2] For oral administration, suspensions in 0.5% or 1% methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) can be used.[2]
Q4: What are the common routes of administration for Clocapramine in animal studies?
A4: Based on its classification and use in preclinical studies, common administration routes include oral gavage (PO) and intraperitoneal (IP) injection.[2] The choice of route depends on the experimental goals, such as the desired speed of onset and duration of action.
Q5: What are the potential side effects of Clocapramine in animals?
A5: While specific side effect profiles in research animals are not extensively documented, potential effects, typical for antipsychotics, could include sedation, weight gain, and extrapyramidal symptoms (e.g., tremors, rigidity).[2][3] However, Clocapramine is suggested to have a lower tendency for inducing extrapyramidal symptoms compared to typical antipsychotics.[1][2] Researchers should closely monitor animals for any signs of distress or adverse reactions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in Final Solution | The aqueous vehicle is incompatible with the DMSO stock or the final concentration of Clocapramine is too high. | - Increase the proportion of the organic solvent slightly, ensuring it remains within non-toxic limits.- Consider using a co-solvent system or a different vehicle, such as a cyclodextrin-based solution, to improve solubility.- Prepare a more dilute solution if experimentally feasible. |
| Injection Site Irritation/Inflammation | The pH of the solution is not physiological, or the concentration of the organic solvent (e.g., DMSO) is too high. | - Adjust the pH of the final solution to be near physiological (pH 7.2-7.4).- Reduce the final concentration of DMSO to the lowest effective level, ideally below 5-10% of the total injection volume.- Filter-sterilize the final solution before injection. |
| Inconsistent Experimental Results | The drug is not fully dissolved, leading to inaccurate dosing. The solution may have degraded. | - Ensure the compound is completely dissolved in the initial stock solution before diluting with the aqueous vehicle. Use gentle warming or vortexing if necessary.- Prepare fresh solutions for each experiment, as the stability of Clocapramine in these specific vehicle preparations may not be fully characterized.[2] |
| Animal Distress Post-Injection | This could be a vehicle effect or a pharmacological effect of the drug. | - Administer a vehicle-only control group to differentiate between vehicle and compound effects.- Review the dosage and consider performing a dose-response study to find the optimal therapeutic window with minimal side effects.- Monitor animals closely for behaviors indicative of side effects mentioned in the FAQ.[2][3] |
Quantitative Data Summary
The following table summarizes key quantitative data reported in in vivo studies with Clocapramine.
| Parameter | Value | Species | Administration Route | Source |
| ED₅₀ (D₂ Receptor Occupancy) | 14.5 mg/kg | Rat | Intraperitoneal (IP) | [4][6][7] |
| ED₅₀ (5-HT₂ Receptor Occupancy) | 4.9 mg/kg | Rat | Intraperitoneal (IP) | [4][6][7] |
| Vehicle Mentioned | DMSO | Rat | Intraperitoneal (IP) | [4] |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general guideline. Researchers must optimize concentrations and volumes based on their specific experimental design and animal model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (mg/kg). The typical injection volume for mice is 10 mL/kg and for rats is 5 mL/kg.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a minimal volume of DMSO to completely dissolve the compound. For example, to achieve a final DMSO concentration of 10% in the injection solution, prepare a 10x stock solution in 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (<40°C) may aid dissolution.
-
-
Prepare Final Dosing Solution:
-
While vortexing, slowly add the sterile saline or PBS to the DMSO stock solution to reach the final desired concentration.
-
Crucial Step: Add the aqueous vehicle dropwise to the DMSO stock to prevent precipitation. Do not add the DMSO stock to the aqueous vehicle.
-
For example, to make 1 mL of the final solution with 10% DMSO, add 900 µL of saline to 100 µL of the 10x DMSO stock.
-
-
Final Check & Administration:
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized (see Troubleshooting Guide).
-
Administer the solution via IP injection according to your institution's approved animal handling protocols.
-
Always prepare a vehicle control solution (e.g., 10% DMSO in saline) to be administered to a control group of animals.
-
Visualizations
Logical Troubleshooting Flow for Clocapramine Experiments
This diagram outlines a systematic approach to troubleshooting common issues encountered during in vivo experiments with Clocapramine.
A logical flow for troubleshooting common experimental issues.
Simplified Signaling Pathway of Clocapramine
This diagram illustrates the primary mechanism of action of Clocapramine as an antagonist on key neurotransmitter receptors.
Clocapramine acts as an antagonist, blocking D2 and 5-HT2A receptors.
References
- 1. Clocapramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Clocapramine Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 60789-62-0 | MOLNOVA [molnova.com]
- 7. molnova.com [molnova.com]
Technical Support Center: Clocapramine Dihydrochloride Hydrate Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides an overview of the known off-target binding profile of clocapramine (B1669190) dihydrochloride (B599025) hydrate. Due to the limited availability of comprehensive, publicly accessible quantitative binding data for clocapramine, this guide also includes information on carpipramine (B1212915), a structurally and pharmacologically similar iminodibenzyl (B195756) antipsychotic, to provide a more complete understanding of potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target binding profile of clocapramine?
A1: Clocapramine is recognized as a multi-receptor antagonist.[1] Its primary therapeutic effects are attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor and a lower affinity for the dopamine (B1211576) D2 receptor, which is characteristic of atypical antipsychotics.[1][2] Published literature indicates that clocapramine also possesses affinity for adrenergic, and to a lesser extent, histamine (B1213489) and muscarinic receptors.[1] However, specific quantitative binding affinities (Ki values) for a broad panel of off-target receptors are not widely available in public-domain literature.
Q2: Are there any quantitative data available for clocapramine's off-target binding?
Q3: Why is carpipramine data included in this guide for clocapramine?
A3: Carpipramine and clocapramine belong to the same iminodibenzyl class of antipsychotics and have been shown to have similar pharmacological profiles. Given the scarcity of quantitative off-target binding data for clocapramine, the data for carpipramine can serve as a valuable proxy to infer potential off-target interactions for clocapramine. Both compounds demonstrate high affinity for dopamine and alpha-adrenergic receptors.
Q4: What are the potential implications of clocapramine's off-target binding in my experiments?
A4: Uncharacterized off-target binding can lead to unexpected experimental outcomes. For instance, affinity for adrenergic receptors could influence cardiovascular parameters in in vivo studies. Similarly, interactions with muscarinic or histaminergic receptors could lead to anticholinergic or sedative effects, respectively. When designing experiments, it is crucial to consider these potential off-target effects to ensure accurate interpretation of results.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in animal models. | Binding to α1 and α2-adrenergic receptors. | 1. Monitor cardiovascular parameters closely.2. Consider co-administration with a selective adrenergic antagonist to confirm the off-target effect.3. Compare results with a more selective compound if available. |
| Sedation or anti-cholinergic effects (e.g., dry mouth, blurred vision) observed in vivo. | Binding to histamine H1 and/or muscarinic receptors. | 1. Use appropriate behavioral assays to quantify sedation.2. Assess for anticholinergic effects.3. If these effects are confounding, consider using a lower dose of clocapramine or a compound with a cleaner off-target profile. |
| Inconsistent or difficult-to-interpret results in cell-based signaling assays. | Clocapramine may be interacting with multiple receptor types expressed in your cell line, leading to complex downstream signaling. | 1. Characterize the receptor expression profile of your cell model.2. Use selective antagonists for suspected off-targets to dissect the signaling pathways involved.3. Simplify the experimental system by using cell lines expressing only the primary target of interest. |
Off-Target Binding Data
The following table summarizes the available qualitative and limited quantitative off-target binding data for clocapramine. Due to the lack of a comprehensive quantitative profile, this information is intended to guide experimental design and data interpretation.
Table 1: Summary of Clocapramine Off-Target Binding Affinity
| Receptor Family | Receptor Subtype | Reported Affinity (Qualitative) |
| Dopamine | D2 | High |
| Serotonin | 5-HT2A | Very High |
| Adrenergic | α1 | High |
| Adrenergic | α2 | High |
| Histamine | H1 | Moderate |
| Muscarinic | M1-M5 | Low |
| Sigma | σ1 | Affinity noted |
Note: Qualitative affinities are based on comparative profiles with other antipsychotics. Specific Ki values are not consistently available in the literature.
Experimental Protocols
The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. Below is a generalized protocol.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (a radioactive molecule that binds to the target receptor) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (clocapramine) is added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Clocapramine's antagonism of the D2 receptor signaling pathway.
References
- 1. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - PMC [pmc.ncbi.nlm.nih.gov]
How to store Clocapramine dihydrochloride hydrate stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clocapramine Dihydrochloride Hydrate.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least two years. For short-term transport, shipping at room temperature is acceptable.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should this compound stock solutions be stored?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. General best practices for storing compounds in DMSO to minimize degradation include:
-
Dispensing the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Using amber or light-protecting vials.
-
Ensuring vials are tightly sealed to prevent moisture absorption by DMSO.
Q4: What are the primary molecular targets of Clocapramine?
Clocapramine is an atypical antipsychotic that primarily acts as an antagonist at Dopamine D2 receptors and Serotonin 2A (5-HT2A) receptors.
Troubleshooting Guides
Issue: Compound Precipitation in Stock Solution
-
Possible Cause 1: Low Temperature. If precipitation is observed after thawing a frozen stock solution, gently warm the vial to room temperature and vortex to redissolve the compound.
-
Possible Cause 2: Exceeded Solubility. The concentration of the stock solution may be too high. Try preparing a more dilute stock solution.
-
Possible Cause 3: Water Absorption. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of the compound. Ensure that the DMSO used is anhydrous and that stock solution vials are securely capped.
Issue: Inconsistent Experimental Results
-
Possible Cause 1: Stock Solution Degradation. Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. Prepare fresh stock solutions from solid compound or use a new aliquot for each experiment.
-
Possible Cause 2: Incomplete Solubilization. Ensure that the compound is fully dissolved in the solvent before use. Gentle warming and vortexing can aid in dissolution.
Experimental Protocols & Data
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) |
| DMSO | Data not publicly available | Typically 5-20 mM for similar compounds |
| Water | Soluble | Data not publicly available |
| Ethanol | Data not publicly available | Data not publicly available |
Stock Solution Preparation for Cell-Based Assays
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound. The molecular weight of this compound is approximately 572.01 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 5.72 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathways & Experimental Workflows
Mechanism of Action of Clocapramine
Clocapramine exerts its antipsychotic effects primarily through the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors in the central nervous system.
Caption: Clocapramine's antagonism of D2 and 5-HT2A receptors.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity of Clocapramine to its target receptors.
Caption: Workflow for a competitive radioligand binding assay.
Technical Support Center: Clocapramine Dihydrochloride Hydrate Solubility
Welcome to the technical support center for Clocapramine (B1669190) Dihydrochloride (B599025) Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
Issue: Clocapramine dihydrochloride hydrate is not dissolving or is precipitating out of solution.
Possible Cause 1: Incorrect pH of the solvent.
Clocapramine is a weakly basic drug. The solubility of weakly basic compounds is highly dependent on the pH of the solution. As a dihydrochloride salt, it is more soluble in acidic conditions. In neutral or basic solutions, the free base form is less soluble and may precipitate.
Solution:
Possible Cause 2: Insufficient solvent volume.
The amount of this compound may be too high for the volume of solvent used, exceeding its solubility limit even at an optimal pH.
Solution:
-
Increase the volume of the solvent. If you are restricted by concentration requirements, consider preparing a more concentrated stock solution in an acidic solvent and then diluting it into your final experimental medium, ensuring the final pH remains in a range where the compound is soluble.
Possible Cause 3: Inadequate mixing or agitation.
The compound may not have had sufficient time or energy to dissolve completely.
Solution:
-
Employ appropriate mixing techniques. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Gentle heating (e.g., to 37°C) can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound at different pH values?
While a detailed experimental pH-solubility profile for this compound is not widely published, the following table provides an estimated solubility profile based on the behavior of weakly basic drugs with an estimated pKa in the range of 8.5-9.5. These values should be considered as a guide for initial experimental design.
Table 1: Estimated pH-Dependent Solubility of Clocapramine
| pH | Expected Solubility | Rationale |
| 2.0 | High | At this pH, which is significantly below the estimated pKa, clocapramine will be predominantly in its protonated, more soluble form. |
| 4.5 | Moderate to High | The compound is still well below its estimated pKa and is expected to be readily soluble. |
| 6.8 | Low to Moderate | As the pH approaches neutrality, the proportion of the less soluble free base increases, potentially leading to decreased solubility. |
| 7.4 | Low | At physiological pH, the solubility is expected to be significantly lower as the compound will be largely in its less soluble, un-ionized form. |
| 9.0 | Very Low | At or above the estimated pKa, the un-ionized, free base form predominates, leading to minimal aqueous solubility. |
Q2: What is the pKa of clocapramine and why is it important for solubility?
The experimental pKa of clocapramine is not readily found in scientific literature. However, based on its molecular structure, which includes basic nitrogen atoms in the piperidine (B6355638) and dibenzazepine (B1670418) rings, it is classified as a weakly basic compound. Structurally similar tricyclic antidepressants typically have pKa values in the range of 8.5-9.7. The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized (free base) form. For a weakly basic drug like clocapramine, the ionized (protonated) form is more water-soluble. Therefore, at pH values below the pKa, the drug will be more soluble, and at pH values above the pKa, its solubility will decrease significantly.
Q3: Which solvents can I use to dissolve this compound?
For aqueous experiments, it is recommended to use acidic buffers. Based on the World Health Organization (WHO) guidelines for solubility studies, standard buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are good starting points for characterization. For non-aqueous applications, organic solvents may be used, but their selection should be guided by the specific requirements of your experiment.
Q4: How can I prepare a stock solution of this compound?
It is advisable to prepare a concentrated stock solution in an acidic solvent where the compound has high solubility and then dilute it to the final concentration in your experimental medium.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Select a Solvent: Choose a suitable acidic solvent, for example, 0.1 M hydrochloric acid (HCl).
-
Dissolution: Add a small volume of the solvent to the powder and vortex or stir until the solid is completely dissolved.
-
Adjust to Final Volume: Once dissolved, add the solvent to reach the final desired volume and mix thoroughly.
-
Storage: Store the stock solution as recommended by the manufacturer, typically protected from light and at a specified temperature.
Q5: How do I adjust the pH of my clocapramine solution without causing precipitation?
When adjusting the pH of a clocapramine solution, especially when increasing the pH, it is crucial to do so gradually to avoid sudden precipitation of the less soluble free base.
Experimental Protocol: pH Adjustment of a this compound Solution
-
Start with an Acidic Solution: Ensure your clocapramine is fully dissolved in an acidic solution.
-
Monitor pH Continuously: Use a calibrated pH meter to monitor the pH of the solution in real-time.
-
Gradual Addition of Base: Add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring the clocapramine solution.
-
Observe for Turbidity: Visually monitor the solution for any signs of cloudiness or precipitation. If turbidity appears, you have reached the limit of solubility at that pH.
-
Equilibration: Allow the solution to equilibrate for a few minutes after each addition of base before taking a final pH reading.
Visual Guides
Below are diagrams to illustrate key concepts and workflows related to clocapramine solubility.
Caption: pH-dependent equilibrium of clocapramine.
Technical Support Center: Clocapramine Dihydrochloride Hydrate In Vitro Studies
Disclaimer: Direct research on the in vitro toxicity of Clocapramine dihydrochloride (B599025) hydrate (B1144303) is limited. The following guidance is based on studies of structurally and functionally related tricyclic antidepressants and antipsychotics, such as clomipramine (B1669221) and clozapine (B1669256). These recommendations should be adapted and validated for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, dose-dependent cell death in our cultures treated with Clocapramine dihydrochloride hydrate, even at concentrations where we expect to see a pharmacological effect. Is this expected?
A1: Yes, this is a potential observation. Clocapramine, like other tricyclic compounds, can induce cytotoxicity at certain concentrations. Studies on related compounds like clomipramine and clozapine have shown that they can cause apoptosis (programmed cell death) and reduce cell viability in a dose-dependent manner[1][2]. It is crucial to determine the therapeutic window for your specific cell line by performing a dose-response curve to identify the optimal concentration that elicits the desired pharmacological effect with minimal toxicity.
Q2: What is the likely mechanism of Clocapramine-induced cytotoxicity in vitro?
A2: Based on evidence from similar molecules, the primary mechanism of toxicity is likely the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1][3]. This increase in ROS can lead to mitochondrial dysfunction, activation of caspase cascades, and ultimately, apoptosis and/or autophagy[1][2][4].
Q3: Can the cytotoxic effects of Clocapramine be mitigated without affecting its primary mechanism of action?
A3: It may be possible to reduce off-target toxicity. Since a key driver of cytotoxicity for related compounds is oxidative stress, co-treatment with an antioxidant may be effective. For instance, α-Tocopherol (a form of Vitamin E) has been shown to rescue cells from clozapine-induced cytotoxicity by reducing ROS levels[1]. However, it is essential to validate that the chosen antioxidant does not interfere with the primary experimental endpoint.
Q4: Are there specific cell lines that are more susceptible to Clocapramine toxicity?
Q5: How can I be sure that the vehicle used to dissolve this compound is not contributing to the observed toxicity?
A5: It is standard practice to run a vehicle control in all experiments. This compound is soluble in water and DMSO. If using DMSO, it is important to keep the final concentration in the culture medium low (typically below 0.1%) as DMSO itself can be toxic to cells at higher concentrations. Your vehicle control should contain the highest concentration of the solvent used in your experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent serial dilutions of Clocapramine for each experiment. Prepare fresh stock solutions regularly. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Check for cell clumping. Use a calibrated pipette and ensure even distribution of cells across the wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
Issue 2: Unexpected or Rapid Cell Death
| Possible Cause | Troubleshooting Step |
| Oxidative Stress | Co-treat cells with an antioxidant such as α-Tocopherol or N-acetylcysteine (NAC) to see if it rescues the phenotype. Measure intracellular ROS levels using a fluorescent probe like H2DCFDA[1]. |
| Apoptosis Induction | Assess markers of apoptosis. This can include Annexin V/PI staining followed by flow cytometry, TUNEL assay for DNA fragmentation, or Western blotting for cleaved PARP-1 and cleaved caspase-9[1]. |
| Mitochondrial Dysfunction | Evaluate mitochondrial membrane potential using probes like JC-1 or TMRE. |
| Incorrect Dosing | Perform a comprehensive dose-response and time-course experiment to determine the IC50 value and optimal experimental window. |
Quantitative Data Summary
The following tables summarize data from studies on clozapine, a related antipsychotic, which can serve as a reference for the types of quantitative data to collect for Clocapramine.
Table 1: Dose-Dependent Effect of Clozapine on MCF-7 Cell Proliferation [1]
| Clozapine Concentration (µM) | Cell Proliferation (% of Control) after 72h |
| 0 | 100 |
| 12.5 | Reduced |
| 25 | Further Reduced |
| 37.5 | Significantly Reduced |
| 50 | ~50% reduction |
Table 2: Effect of α-Tocopherol on Clozapine-Induced Cytotoxicity and ROS Levels in MCF-7 Cells [1]
| Treatment (72h) | Cell Viability (% increase vs. Clozapine alone) | Intracellular ROS Levels |
| 50 µM Clozapine | N/A | Increased (dose-dependent) |
| 50 µM Clozapine + α-Tocopherol | ~25% Increase | Decreased |
Table 3: Induction of Apoptosis and Autophagy by Clozapine in MCF-7 Cells [1]
| Treatment (72h) | Apoptotic Cells (%) | Autophagic Cells (%) |
| Control | Baseline | Baseline |
| 50 µM Clozapine | ~50% | Significantly Increased |
| 50 µM Clozapine + α-Tocopherol | Substantially Reduced | Substantially Reduced |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours)[4].
-
MTT Addition: Add 10 µL of MTT reagent solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 1 hour to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader[4].
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Intracellular ROS using H2DCFDA
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate) and treat with this compound with or without an antioxidant for the desired time.
-
Staining: After treatment, wash the cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Collection: Wash the cells again with PBS and harvest them (e.g., by trypsinization).
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm[1].
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.
Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining
-
Cell Treatment and Collection: Treat cells as required, then harvest both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour[1].
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Visualizations
Caption: Proposed signaling pathway for Clocapramine-induced cytotoxicity.
References
- 1. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressants imipramine, clomipramine, and citalopram induce apoptosis in human acute myeloid leukemia HL-60 cells via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clomipramine Induced Oxidative Stress and Morphological Alterations in the Prefrontal Cortex and Limbic System of Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clocapramine Dihydrochloride Hydrate & Fluorescent Assays
Welcome to the technical support center for researchers utilizing clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) in their experimental workflows. This resource is designed to assist scientists and drug development professionals in identifying and mitigating potential interference of this compound with fluorescence-based assays. Below, you will find frequently asked questions and troubleshooting guides to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is clocapramine dihydrochloride hydrate and why might it interfere with fluorescent assays?
Clocapramine is an atypical antipsychotic drug belonging to the iminostilbene (B142622) class. Its core chemical structure, iminostilbene, is known to be fluorescent and is even used as a fluorescent dye in some research applications. This intrinsic fluorescence (autofluorescence) is a primary reason why clocapramine may interfere with fluorescent assays, as its signal can be mistakenly detected as originating from the assay's specific fluorophore, leading to artificially high readings or false positives.
Q2: What are the common mechanisms of assay interference by small molecules like clocapramine?
There are three main ways a test compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore.
-
Fluorescence Quenching: The compound absorbs the energy from the excited fluorophore, preventing it from emitting light. This leads to a decrease in the fluorescence signal and can result in false negatives.
-
Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore, reducing the amount of light that reaches the fluorophore or the detector. This also leads to a lower signal.
Q3: My assay shows a dose-dependent change in signal with clocapramine, even in my no-target control. What does this indicate?
A signal change in a no-target or no-enzyme control that correlates with the concentration of clocapramine is a strong indicator of assay interference. This suggests that the observed effect is due to the compound's properties and not a true biological activity on your intended target.
Q4: Are tricyclic compounds like clocapramine known to interfere with other types of assays?
Yes, tricyclic compounds are structurally similar to other molecules that have been reported to interfere with various assays, particularly immunoassays. For instance, some tricyclic antidepressants have been shown to cause false-positive results in fluorescence polarization immunoassays (FPIA) due to cross-reactivity.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Identify the Type of Interference
Technical Support Center: Ensuring Consistent In Vivo Delivery of Clocapramine Dihydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent in vivo delivery of Clocapramine dihydrochloride (B599025) hydrate (B1144303). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section offers solutions to specific problems that may arise during the in vivo administration of Clocapramine dihydrochloride hydrate.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| CDH-T01 | Poor Solubility and Precipitation of this compound in Aqueous Vehicles | Clocapramine has very low water solubility. | Prepare a stock solution in an organic solvent such as DMSO. For final administration, dilute the stock solution with a suitable vehicle like saline or phosphate-buffered saline (PBS). Ensure the final DMSO concentration is minimal to prevent vehicle-induced toxicity. Alternatively, consider using vehicles known to enhance the solubility of poorly water-soluble drugs, such as vegetable oils or polymer preparations of cyclodextrin (B1172386) (CD), carboxymethyl cellulose (B213188) (CMC), or polyethylene (B3416737) glycol (PEG). Gentle warming and sonication can aid dissolution, but monitor the compound's stability at elevated temperatures. |
| CDH-T02 | High Variability in In Vivo Efficacy or Plasma Concentrations | Inconsistent drug formulation and administration, leading to variable absorption. | Ensure a homogenous and stable formulation. If using a suspension for oral gavage, ensure it is well-mixed before each administration. For intraperitoneal (IP) injections, verify the correct injection site to avoid administration into the gut or adipose tissue. Standardize the administration procedure, including needle gauge and injection speed. |
| CDH-T03 | Animal Distress or Injection Site Reactions (for IP administration) | The formulation may be too acidic, basic, or contain a high concentration of an irritating solvent like DMSO. | Measure the pH of the final formulation and adjust it to be as close to physiological pH (~7.4) as possible. Minimize the concentration of organic solvents in the final injection volume. Observe animals closely post-injection for any signs of distress. |
| CDH-T04 | Low Oral Bioavailability | Significant first-pass metabolism, a common characteristic of tricyclic compounds. | Consider alternative administration routes that bypass first-pass metabolism, such as intraperitoneal or sublingual administration. For oral administration, formulation strategies like inclusion complexes with cyclodextrins may enhance bioavailability, as has been demonstrated with the structurally similar drug clozapine. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound.
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: Due to its low water solubility, this compound should first be dissolved in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted with a suitable aqueous vehicle such as saline or PBS for administration. It is critical to keep the final concentration of DMSO low to avoid toxicity. For oral administration, suspensions can be prepared in vehicles like 0.5% or 1% methylcellulose (B11928114) or carboxymethyl cellulose (CMC) in sterile water.[1]
Q2: What are the common administration routes for Clocapramine in animal studies?
A2: The most common administration routes for Clocapramine in preclinical research are oral (PO) gavage and intraperitoneal (IP) injection. The choice of route depends on the specific aims of the experiment, such as the desired onset and duration of action.[1]
Q3: Are there any published in vivo pharmacokinetic data for Clocapramine?
A3: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for Clocapramine in common animal models are not widely available in the public domain. However, studies on structurally similar tricyclic compounds like clomipramine (B1669221) can provide some insights. For instance, a study in rats showed that the oral bioavailability of clomipramine was approximately 25-30%.[2]
Q4: How can I quantify Clocapramine concentrations in plasma samples?
A4: A robust method for quantifying Clocapramine in plasma is through reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This involves a liquid-liquid extraction for sample clean-up, followed by separation on a C8 column.
Q5: What is the mechanism of action of Clocapramine?
A5: Clocapramine is an atypical antipsychotic that acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. It also exhibits antagonist activity at α1-adrenergic and α2-adrenergic receptors. Unlike many other antipsychotics, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | <3.5 g/100 ml | [1] |
| Glacial Acetic Acid | Freely soluble | [1] |
| Ether | Practically insoluble | [1] |
| Acetone | Practically insoluble | [1] |
| DMSO | Soluble | [1] |
Table 2: In Vivo Receptor Occupancy of Clocapramine in Rats (Intraperitoneal Administration)
| Receptor | ED50 (mg/kg) | Reference |
| Dopamine D2 | 14.5 | [4] |
| Serotonin 5-HT2A | 4.9 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experiment.
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) or PBS to the final desired concentration.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 5%) to avoid vehicle-induced toxicity.
-
-
Administration:
-
Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
-
Restrain the animal appropriately.
-
Inject the solution into the lower right quadrant of the abdomen, avoiding the midline.
-
The maximum recommended injection volume is 10 ml/kg.
-
Protocol 2: Quantification of Clocapramine in Plasma using HPLC-UV
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard (e.g., Cisapride or Diazepam).
-
Add 0.5 mL of 1 M NaOH and vortex to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., Heptane:Isoamyl alcohol, 95:5 v/v) and vortex vigorously.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Add 200 µL of 0.3% orthophosphoric acid for back-extraction.
-
Vortex and centrifuge.
-
Inject the aqueous (lower) layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C8 reverse-phase column.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and a buffer.
-
Detection: UV detector at an appropriate wavelength.
-
Visualizations
Caption: Signaling pathway of Clocapramine.
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Verifying the Purity of Clocapramine Dihydrochloride Hydrate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Clocapramine dihydrochloride (B599025) hydrate (B1144303). Ensuring the purity of this compound is critical for the validity and reproducibility of experimental results.
Important Note on Compound Identification: Clocapramine is a tricyclic antidepressant. It is chemically distinct from Clozapine, an atypical antipsychotic. Researchers should confirm the exact identity of their compound before proceeding with any experiment. This guide pertains specifically to Clocapramine.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to verify the purity of a new batch of Clocapramine dihydrochloride hydrate?
A1: Always begin by carefully reviewing the Certificate of Analysis (CoA) provided by the supplier. The CoA contains crucial information about the lot-specific purity, identity, and physical properties of the compound. Key parameters to check include purity determined by a chromatographic method (like HPLC), residual solvent content, water content, and identity confirmation by spectroscopic methods (like ¹H-NMR or MS).
Q2: The appearance of the compound is different from previous batches. What should I do?
A2: A change in physical appearance (e.g., color, crystal form) can indicate potential issues with purity, hydration state, or degradation. Do not use the compound if it appears discolored or clumpy. Contact the supplier immediately to report the discrepancy and request a replacement or further analysis.
Q3: My experimental results are inconsistent. Could the purity of Clocapramine be the cause?
A3: Yes, impurities or degradation of the compound can lead to inconsistent experimental outcomes. If you suspect the purity is compromised, it is advisable to re-verify the compound's purity and identity or use a fresh, unopened batch.
Q4: How should I properly store this compound?
A4: Storage conditions are critical for maintaining the stability and purity of the compound. While specific storage instructions should be obtained from the supplier, tricyclic antidepressant compounds like Clocapramine are typically stored in well-sealed containers, protected from light and moisture, at controlled room temperature or refrigerated.
Troubleshooting Guide
This section addresses specific issues that may arise during the purity verification process.
Issue 1: Purity by HPLC is Lower Than Specified on the Certificate of Analysis
Possible Causes:
-
Degradation: The compound may have degraded due to improper storage (exposure to light, moisture, or high temperatures).
-
Contamination: The sample may have been contaminated during handling or dissolution.
-
Incorrect HPLC Method: The HPLC parameters (e.g., column, mobile phase, wavelength) may not be optimal for separating Clocapramine from its potential impurities.
-
Solvent/Reagent Issues: The solvents or reagents used for the HPLC analysis may be contaminated.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations.
-
Use a Fresh Sample: Prepare a new sample from an unopened container, if available.
-
Check HPLC Method: Review your HPLC method against any available literature or supplier-provided methods for Clocapramine or similar compounds.
-
Run a Blank: Inject your solvent blank to ensure there are no contaminating peaks from the solvent or system.
-
Qualify the System: Ensure the HPLC system is performing correctly by running a system suitability test with a known standard.
Issue 2: Inaccurate Molecular Weight Confirmation by Mass Spectrometry (MS)
Possible Causes:
-
Incorrect Ionization Mode: The MS may be operating in the wrong mode (positive vs. negative ion) to detect the parent ion of Clocapramine.
-
Salt Form Interference: As a dihydrochloride salt, the compound may not ionize efficiently, or the observed mass may correspond to the free base.
-
Compound Degradation: The sample may have degraded, leading to the observation of fragment ions instead of the parent ion.
Troubleshooting Steps:
-
Confirm the Expected Mass: The molecular weight of Clocapramine free base is 394.98 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at approximately m/z 395.99.
-
Switch Ionization Mode: If no signal is observed, try switching between positive and negative ion modes.
-
Optimize MS Parameters: Adjust parameters such as the source temperature and voltages to improve ionization efficiency.
-
Prepare a Fresh Sample: Use a freshly prepared sample to minimize the risk of degradation.
Quantitative Data Summary
The following tables summarize typical data you would find on a Certificate of Analysis for a high-purity standard of a research compound like this compound. This data is illustrative and should be compared with the specific CoA for your batch.
Table 1: Identity and Purity Specifications
| Parameter | Specification | Typical Method |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Water Content | Report Value | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
Table 2: Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₂H₂₇N₃S · 2HCl · xH₂O |
| Molecular Weight | 468.46 (anhydrous dihydrochloride salt) |
| Solubility | Soluble in water, DMSO |
Key Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for determining the purity of a small organic molecule like Clocapramine. The exact parameters may need to be optimized.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).
-
Protocol 2: Water Content Determination by Karl Fischer Titration
-
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system for organic salts (e.g., a methanol-based solvent).
-
Titrator Standardization: Standardize the Karl Fischer reagent with a known water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 20-50 mg).
-
Quickly add the sample to the titration vessel.
-
Start the titration. The instrument will automatically determine the endpoint and calculate the percentage of water in the sample.
-
Visualizations
Caption: Workflow for verifying the purity of a new chemical batch.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
A Comparative Efficacy Analysis: Clocapramine Dihydrochloride Hydrate versus Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of clocapramine (B1669190) dihydrochloride (B599025) hydrate, an atypical antipsychotic, and haloperidol (B65202), a typical antipsychotic. The following sections detail their respective mechanisms of action, preclinical and clinical efficacy, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Receptor Profiles
The fundamental difference in the therapeutic action and side-effect profiles of clocapramine and haloperidol lies in their distinct affinities for various neurotransmitter receptors. Haloperidol's efficacy is primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor. In contrast, clocapramine exhibits a broader receptor binding profile, characteristic of atypical antipsychotics, with a notable high affinity for the serotonin (B10506) 5-HT2A receptor in addition to its interaction with the D2 receptor.[1][2]
Receptor Binding Affinity
| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 15.2[2] | 0.8 - 2.2 |
| Serotonin 5-HT2A | 3.8[2] | 36 - 120 |
| Alpha-1 Adrenergic | Moderate Affinity[1] | 9 - 19 |
| Alpha-2 Adrenergic | Moderate Affinity[1] | >1000 |
| Histamine H1 | Low Affinity[1] | 1890 |
| Muscarinic M1 | Low Affinity[1] | >20000 |
Signaling Pathways
The differential receptor binding profiles of clocapramine and haloperidol translate into distinct effects on intracellular signaling cascades.
Haloperidol's primary mechanism involves the blockade of the dopamine D2 receptor, a Gαi/o-coupled receptor. This blockade prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the protein kinase A (PKA) pathway.
Clocapramine's dual antagonism of D2 and 5-HT2A receptors results in a more complex modulation of signaling. Its antagonism of the Gαq/11-coupled 5-HT2A receptor inhibits the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in concert with its D2 receptor antagonism, is thought to contribute to its atypical antipsychotic effects, including a lower propensity for extrapyramidal side effects.[1]
Figure 1: Simplified signaling pathways of Haloperidol and Clocapramine.
Preclinical Efficacy: Insights from Animal Models
Animal models of psychosis are instrumental in the early assessment of antipsychotic drug efficacy. Key models include the apomorphine-induced stereotypy and the conditioned avoidance response tests.
Apomorphine-Induced Stereotypy
This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, gnawing) induced by the dopamine agonist apomorphine (B128758), which is indicative of D2 receptor antagonism.
Experimental Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing cages for at least 30 minutes.
-
Test compounds (clocapramine, haloperidol, or vehicle) are administered intraperitoneally (i.p.) at varying doses.
-
After a set pretreatment time (e.g., 30-60 minutes), apomorphine (e.g., 1.25 mg/kg, s.c.) is administered.
-
Stereotyped behavior is observed and scored by a trained observer blinded to the treatment groups at regular intervals (e.g., every 10 minutes for 1 hour).
-
-
Scoring: A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = asleep or stationary, 6 = continuous and intense gnawing).
Conditioned Avoidance Response (CAR)
The CAR test evaluates the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.6 mA), delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response).
-
Testing: Once the animals are trained to a set criterion (e.g., >80% avoidance), they are treated with the test compounds (clocapramine, haloperidol, or vehicle) prior to the test session.
-
-
Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded.
Figure 2: Generalized workflow for a Conditioned Avoidance Response experiment.
Clinical Efficacy: A Head-to-Head Comparison
A crossover study in 26 chronic schizophrenic patients directly compared the therapeutic efficacy of clocapramine and haloperidol over a 28-week period.
Study Design and Methodology
-
Design: A crossover design where patients received one of the drugs for the first 14 weeks and then were switched to the other for the subsequent 14 weeks.
-
Participants: 26 patients with chronic schizophrenia.
-
Assessment: The primary outcome was the final global improvement rating. Specific psychotic symptoms were also assessed.
Efficacy Outcomes
The final global improvement rating showed no significant difference between the two treatment groups. However, clocapramine tended to be superior to haloperidol in improving motor retardation, scanty speech, and disturbance of thought.[3]
| Efficacy Parameter | Clocapramine vs. Haloperidol |
| Final Global Improvement | No significant difference[3] |
| Motor Retardation | Clocapramine tended to be superior[3] |
| Scanty Speech | Clocapramine tended to be superior[3] |
| Disturbance of Thought | Clocapramine tended to be superior[3] |
Side Effect Profile
The frequency of side effects was lower with clocapramine than with haloperidol.[3] This is consistent with clocapramine's atypical antipsychotic profile, which is generally associated with a lower incidence of extrapyramidal symptoms.
Conclusion: A Comparative Overview
The following diagram provides a logical relationship overview of the key comparative aspects of clocapramine and haloperidol.
Figure 3: Logical relationship diagram comparing Clocapramine and Haloperidol.
References
A Comparative Analysis of Clocapramine Dihydrochloride Hydrate and Risperidone for Researchers
This guide provides a detailed, data-driven comparison of the atypical antipsychotics Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) and Risperidone (B510). It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of the two compounds, supported by experimental data.
Mechanism of Action and Receptor Binding Profiles
Both clocapramine and risperidone are atypical antipsychotics that exert their therapeutic effects through antagonism of multiple neurotransmitter receptors. Their "atypical" profile is largely attributed to a potent blockade of serotonin (B10506) 5-HT2A receptors combined with dopamine (B1211576) D2 receptor antagonism.[1][2]
Clocapramine Dihydrochloride Hydrate is an iminostilbene (B142622) derivative that acts as an antagonist at dopamine D2, serotonin 5-HT2A, and both α1- and α2-adrenergic receptors.[2][3] It is suggested that its higher affinity for the 5-HT2A receptor compared to the D2 receptor contributes to a lower incidence of extrapyramidal symptoms.[2]
Risperidone , a benzisoxazole derivative, is a selective monoaminergic antagonist with a high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1][4] It also exhibits notable antagonism at α1- and α2-adrenergic receptors and, to a lesser extent, histamine (B1213489) H1 receptors.[5] The potent 5-HT2A antagonism relative to D2 antagonism is a key feature of its mechanism.[6]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Clocapramine and Risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Clocapramine (Ki, nM) | Risperidone (Ki, nM) | References |
| Dopamine D2 | High Affinity | 3.13 - 3.2 | [3][5] |
| Serotonin 5-HT2A | High Affinity | 0.16 - 0.2 | [5] |
| Alpha-1 Adrenergic | High Affinity | 0.8 | [3][5] |
| Alpha-2 Adrenergic | High Affinity | 7.54 | [3][5] |
| Histamine H1 | - | 2.23 - 20 | [5] |
| Dopamine D1 | - | 240 | |
| Dopamine D4 | - | 7.3 | |
| Serotonin 5-HT1A | - | 420 | |
| Serotonin 5-HT2C | - | 50 | |
| Muscarinic M1 | - | >10,000 |
Note: Specific Ki values for Clocapramine are not as readily available in the public domain as for Risperidone. "High Affinity" indicates that studies report potent binding without specifying the exact Ki value.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by these drugs modulates downstream intracellular signaling cascades.
-
Dopamine D2 Receptor Antagonism: D2 receptors are Gαi/o-coupled. Their blockade by clocapramine and risperidone prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and downstream signaling involving Protein Kinase A (PKA).[7]
-
Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are Gαq/11-coupled. Their antagonism inhibits the phospholipase C (PLC) pathway, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced activation of Protein Kinase C (PKC).[1]
Mandatory Visualization: Signaling Pathways
Caption: Signaling pathways of D2 and 5-HT2A receptor antagonism.
Comparative Efficacy in Schizophrenia
Direct head-to-head clinical trials comparing the efficacy of clocapramine and risperidone are limited. However, data from individual studies and comparisons with other antipsychotics provide insights into their clinical effectiveness.
Data Presentation: Clinical Efficacy in Schizophrenia
| Efficacy Measure | This compound | Risperidone | References |
| PANSS Total Score Reduction | Showed superiority to timiperone (B1682379) in some negative symptoms but less efficacy overall. Tended to be superior to haloperidol (B65202) for motor retardation, alogia, and thought disorder. | Statistically significant reduction compared to placebo. A meta-analysis showed a mean reduction rate of 64.9 ± 22.1%. | [2][8][9] |
| Positive Symptoms | Demonstrated favorable effects against delusions and hallucinations compared to sulpiride. Timiperone was superior in treating delusions. | Significant reduction in positive symptom scores. | [2][8][9] |
| Negative Symptoms | Showed favorable effects on motor retardation and social isolation compared to sulpiride. | Significantly greater improvement in negative symptoms compared to some older antipsychotics like chlorpromazine. | [2][10] |
| Clinical Global Impression (CGI) | - | More likely to achieve significant clinical improvement on the CGI scale compared to placebo. | [11] |
Note: The comparison is indirect and based on separate clinical trials against different comparators. The Positive and Negative Syndrome Scale (PANSS) is a standard tool for assessing symptom severity in schizophrenia.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the methodology for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined.[12]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
To each well, the membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (clocapramine or risperidone) are added.
-
"Total binding" wells contain only the membrane and radioligand.
-
"Non-specific binding" wells contain the membrane, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.[13]
-
-
Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The contents of each well are then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]
-
-
Data Analysis:
-
The radioactivity on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Conclusion
Both this compound and Risperidone are effective atypical antipsychotics with multi-receptor antagonistic properties. Risperidone is a well-characterized compound with a wealth of available data on its receptor binding affinities and clinical efficacy. Clocapramine, while also demonstrating a favorable atypical profile, has less publicly available quantitative data, particularly regarding specific Ki values and direct comparative clinical trials against newer antipsychotics like risperidone.
For researchers, the choice between these compounds for further investigation may depend on the specific research question. Risperidone provides a well-established benchmark, while clocapramine's distinct chemical structure and reported efficacy against certain negative symptoms may warrant further exploration to fully elucidate its therapeutic potential and comparative effectiveness.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacodynamic Models of Risperidone on PANSS Total Scores and Prolactin Levels in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Receptor Affinity: Clocapramine Dihydrochloride Hydrate vs. Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of two antipsychotic agents: clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) and olanzapine (B1677200). The information presented is intended to support research, drug development, and scientific understanding of the pharmacological characteristics of these compounds. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.
Quantitative Receptor Affinity Profiles
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of clocapramine and olanzapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Clocapramine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine (B1211576) | D1 | - | 11-31[1] |
| D2 | 14.5[2] | 11 | |
| D3 | - | 11-31[1] | |
| D4 | - | 11-31[1] | |
| Serotonin (B10506) | 5-HT1A | - | 4[1] |
| 5-HT2A | 4.9[2] | 4[1] | |
| 5-HT2C | - | 11[1] | |
| 5-HT3 | - | 57[1] | |
| 5-HT6 | - | 5[1] | |
| Adrenergic | α1 | High Affinity[3] | 19[1] |
| α2 | High Affinity[3] | - | |
| Muscarinic | M1 | - | 73[1] |
| M2 | - | 96[1] | |
| M3 | - | 132[1] | |
| M4 | - | 32[1] | |
| M5 | - | 48[1] | |
| Histamine | H1 | Moderate Affinity[3] | 7[1] |
Experimental Protocols
The receptor affinity data presented in this guide are primarily determined through radioligand binding assays . These assays are a robust and sensitive method for quantifying the interaction between a ligand (the drug) and a receptor.[4]
General Principles of Radioligand Binding Assays
Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[4] The two main types of assays used to generate the data in this guide are:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. They involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[4]
-
Competition (or Inhibition) Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (like clocapramine or olanzapine). They measure the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Representative Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to the dopamine D2 receptor.
1. Materials:
- Receptor Source: Crude membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[5]
- Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
- Test Compounds: Clocapramine dihydrochloride hydrate and olanzapine.
- Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or sulpiride).
- Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing ions such as MgCl2 and EDTA.[6]
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Membrane Preparation: Cells expressing the D2 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or near its Kd), and either the test compound at varying concentrations, the buffer (for total binding), or the non-specific binding control.
- Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. For competition assays, the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Mechanisms of Action
Both clocapramine and olanzapine are antipsychotic drugs that exert their effects by modulating neurotransmitter activity in the brain, primarily through dopamine and serotonin receptor antagonism.[7][8]
Dopamine D2 Receptor Antagonism: Excessive dopamine activity, particularly at D2 receptors, is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Both clocapramine and olanzapine act as antagonists at D2 receptors, blocking the effects of dopamine and thereby reducing psychotic symptoms.[3][7]
Serotonin 5-HT2A Receptor Antagonism: In addition to their effects on dopamine receptors, both drugs are also potent antagonists of serotonin 5-HT2A receptors.[7][9] This action is thought to contribute to their "atypical" antipsychotic profile, which includes a lower propensity to cause extrapyramidal side effects (movement disorders) compared to older, "typical" antipsychotics.[3] The blockade of 5-HT2A receptors may also contribute to the mood-stabilizing effects of these drugs.[7]
The following diagrams illustrate the general signaling pathway for the D2 receptor and the experimental workflow for a radioligand binding assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine: selective labeling of sites resembling 5HT6 serotonin receptors may reflect psychoactive profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Clocapramine Dihydrochloride Hydrate and Quetiapine in the Management of Schizophrenia
This guide provides a detailed, objective comparison of the atypical antipsychotics clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) and quetiapine (B1663577), intended for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction
Clocapramine, an iminostilbene (B142622) derivative introduced in Japan in 1974, and quetiapine, a dibenzothiazepine derivative approved for medical use in the United States in 1997, are both classified as atypical antipsychotics.[1][2] These agents are utilized in the treatment of schizophrenia and other psychotic disorders. Their "atypical" nature stems from a reduced propensity to induce extrapyramidal symptoms compared to first-generation antipsychotics, which is attributed to their distinct receptor binding profiles.[1]
Mechanism of Action
Both clocapramine and quetiapine exert their antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.
Clocapramine acts as an antagonist at dopamine D2, serotonin 5-HT2A, and α1- and α2-adrenergic receptors.[1][3] Its affinity for the 5-HT2A receptor is greater than for the D2 receptor, a characteristic shared by many atypical antipsychotics.[1] It does not inhibit the reuptake of serotonin or norepinephrine.[1]
Quetiapine's therapeutic action is also attributed to its antagonist activity at D2 and 5-HT2A receptors.[4] Antagonism at D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism in the frontal cortex is believed to address negative symptoms.[2] Quetiapine and its active metabolite, norquetiapine, also have an affinity for other receptors, including histamine (B1213489) H1 and adrenergic α1 receptors, which contributes to some of its side effects like somnolence and orthostatic hypotension.[5]
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by these drugs modulates downstream signaling cascades. The following diagrams illustrate these pathways.
Pharmacodynamics: Receptor Binding Profile
The affinity of a drug for various receptors is a key determinant of its therapeutic effects and side-effect profile. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. While extensive data is available for quetiapine, specific Ki values for clocapramine are not widely reported in publicly accessible literature.
| Receptor | Clocapramine Ki (nM) | Quetiapine Ki (nM) |
| Dopamine D2 | Not Reported | 380[5] |
| Serotonin 5-HT2A | Not Reported | 640[5] |
| Serotonin 5-HT1A | Not Reported | 390[5] |
| Histamine H1 | Not Reported | 11 |
| Adrenergic α1 | Not Reported | Not Reported |
| Adrenergic α2 | Not Reported | Not Reported |
Pharmacokinetics
The pharmacokinetic profiles of clocapramine and quetiapine influence their dosing regimens and potential for drug-drug interactions.
| Parameter | Clocapramine Dihydrochloride Hydrate | Quetiapine |
| Administration | Oral | Oral[2] |
| Absorption | Not Reported | Rapidly absorbed[5] |
| Tmax (Time to Peak Plasma Concentration) | Not Reported | 1 to 2 hours (immediate release)[5] |
| Protein Binding | Not Reported | ~83%[5] |
| Metabolism | Not Reported | Extensively hepatic, primarily by CYP3A4[5] |
| Elimination Half-life | Not Reported | ~7 hours (parent compound); 9-12 hours (active metabolite, norquetiapine)[2] |
| Excretion | Not Reported | ~73% in urine, 21% in feces[5] |
Clinical Efficacy
The clinical efficacy of antipsychotics is often assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).
Clocapramine: In clinical trials, clocapramine has been compared to other antipsychotics.
-
vs. Haloperidol (B65202): While no significant difference in overall efficacy was noted, clocapramine showed a tendency to be superior in alleviating motor retardation, alogia, and thought disorder, with fewer side effects.[1]
-
vs. Sulpiride: Clocapramine demonstrated more favorable effects on both positive and negative symptoms, including motor retardation, delusions, hallucinations, and social isolation, though it was associated with more side effects.[1]
-
vs. Timiperone: Clocapramine showed lower efficacy against both positive and negative symptoms and produced more side effects.[1]
Quetiapine: Numerous studies have established the efficacy of quetiapine in schizophrenia.
-
In placebo-controlled trials, quetiapine has demonstrated significant improvements in BPRS and PANSS total scores.[6]
-
A meta-analysis of 15 trials showed a weighted mean difference of -6.5 points on the PANSS total score in favor of immediate-release quetiapine over placebo.[7]
-
In a 12-week trial comparing quetiapine to haloperidol, quetiapine showed a significantly greater decrease in negative symptoms as measured by the PANSS negative subscale.
| Efficacy Outcome | This compound | Quetiapine |
| PANSS Total Score Reduction | Not Reported | Significant reduction vs. placebo[6][7] |
| BPRS Total Score Reduction | Not Reported | Significant reduction vs. placebo[6] |
| Positive Symptoms | Favorable effects vs. sulpiride[1] | Similar efficacy to haloperidol[6] |
| Negative Symptoms | Superior to haloperidol in some aspects[1] | More effective than haloperidol |
Safety and Tolerability
The side effect profiles of clocapramine and quetiapine are critical considerations in their clinical use.
Clocapramine: Reported side effects in comparative trials include:
-
Fewer extrapyramidal symptoms compared to haloperidol.[1]
-
More side effects than sulpiride.[1]
-
More side effects such as dyskinesia, insomnia, constipation, and nausea compared to timiperone.[1]
Quetiapine: Commonly reported adverse reactions (incidence ≥5% and at least twice the rate of placebo) include:
-
Somnolence (18%)[3]
-
Dizziness (11%)[3]
-
Dry mouth (9%)[3]
-
Constipation (8%)[3]
-
ALT increased (5%)[3]
-
Weight gain (5%)[3]
-
Dyspepsia (5%)[3]
Quetiapine is associated with a lower risk of extrapyramidal symptoms compared to typical antipsychotics.[2]
| Adverse Effect | This compound | Quetiapine |
| Extrapyramidal Symptoms (EPS) | Lower propensity than typical antipsychotics[1] | Low risk[2] |
| Weight Gain | Not Reported | Common (≥5%)[3] |
| Sedation/Somnolence | Not Reported | Very Common (18%)[3] |
| Anticholinergic Effects (e.g., dry mouth, constipation) | Reported (vs. timiperone)[1] | Common (8-9%)[3] |
Experimental Protocols
Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is a fundamental in vitro method in pharmacology.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., clocapramine or quetiapine) for a specific neurotransmitter receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Cell membranes from tissues or cultured cells expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., [³H]spiperone for D2 receptors).
-
Test Compound: Unlabeled clocapramine or quetiapine.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated.
Conclusion
Both clocapramine and quetiapine are atypical antipsychotics that primarily act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. Quetiapine has a broader, well-characterized receptor binding profile and a substantial body of evidence from clinical trials supporting its efficacy and defining its safety profile. Clocapramine has demonstrated efficacy in schizophrenia, with a potentially favorable side-effect profile compared to some older antipsychotics, but there is a notable lack of publicly available, detailed quantitative data on its pharmacokinetics and receptor binding affinities. This data gap makes a direct, comprehensive comparison with newer agents like quetiapine challenging. Further research providing more detailed pharmacological and clinical data on clocapramine would be beneficial for a more complete comparative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quetiapine - Wikipedia [en.wikipedia.org]
- 3. Seroquel (Quetiapine Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychrights.org [psychrights.org]
- 6. Quetiapine immediate release v. placebo for schizophrenia: systematic review, meta-analysis and reappraisal | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Clocapramine Dihydrochloride Hydrate: A Comparative Guide
This guide provides a comparative analysis of Clocapramine dihydrochloride (B599025) hydrate (B1144303), an atypical antipsychotic, against established first-generation (typical) and second-generation (atypical) antipsychotics. By examining its receptor binding profile, functional effects, and performance in preclinical models, this document offers researchers and drug development professionals a comprehensive validation framework.
Mechanism of Action: The Atypical Profile of Clocapramine
Clocapramine, introduced in Japan in 1974 for schizophrenia, is an atypical antipsychotic of the iminostilbene (B142622) class.[1] Its therapeutic effects are attributed to its multi-receptor antagonist activity.[2] Like other atypical antipsychotics, Clocapramine's defining characteristic is its higher affinity for the serotonin (B10506) 5-HT2A receptor compared to the dopamine (B1211576) D2 receptor.[1][2] This potent 5-HT2A antagonism is believed to mitigate the extrapyramidal side effects (EPS) commonly associated with older, typical antipsychotics that primarily target D2 receptors.[2]
Clocapramine also demonstrates antagonism at α1- and α2-adrenergic receptors.[1] This complex pharmacology, involving modulation of multiple neurotransmitter systems, underlies its classification as an atypical agent, offering potential efficacy against both positive and negative symptoms of schizophrenia.[1]
Comparative Receptor Binding Profile
Quantitative analysis of a drug's binding affinity (Ki) for various receptors is fundamental to understanding its pharmacological profile. A lower Ki value signifies a higher binding affinity. While specific, comprehensive Ki values for Clocapramine are not extensively reported in publicly accessible literature, its profile can be qualitatively compared to the well-defined affinities of Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic).[2]
Table 1: Comparative Receptor Binding Affinities of Clocapramine and Standard Antipsychotics
| Receptor | Clocapramine (Ki, nM) | Haloperidol (Ki, nM) | Risperidone (Ki, nM) | Associated Clinical Effects of Blockade |
| Dopamine D2 | Data not available | 1.45 | 3.09 | Antipsychotic effects, Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT2A | Data not available¹ | 1972 | 0.47 | Mitigation of EPS, potential effects on negative symptoms |
| Histamine H1 | Data not available | 1799 | 19.89 | Sedation, weight gain |
| Adrenergic α1 | Data not available | 6.91 | 7.60 | Orthostatic hypotension, dizziness |
| Muscarinic M1 | Data not available | 848 | 4703 | Anticholinergic effects (dry mouth, blurred vision) |
¹Note: Clocapramine's affinity for the 5-HT2A receptor is reported to be greater than its affinity for the D2 receptor, a hallmark of atypical antipsychotics.[1] Data for Haloperidol and Risperidone are compiled from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and the research process is crucial for understanding the validation of an antipsychotic compound.
Key Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of pharmacological compounds. Below are standard protocols for key assays in antipsychotic drug development.
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Objective: To calculate the inhibition constant (Ki) of Clocapramine by measuring its ability to displace a known radioligand from the D2 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: Clocapramine dihydrochloride hydrate, serially diluted.
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
-
-
Procedure:
-
Reaction Setup: In each well of the microplate, combine the assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 0.5 nM), and either the test compound (at varying concentrations), the vehicle (for total binding), or excess Haloperidol (for non-specific binding).
-
Incubation: Add the D2 receptor-expressing cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM with vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This protocol assesses the in vivo efficacy of an antipsychotic by measuring its ability to block the stimulant effects of amphetamine, a model for dopamine hyperactivity.
-
Objective: To evaluate the functional D2 receptor antagonism of Clocapramine in a rodent model of psychosis.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Materials:
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Psychostimulant: d-Amphetamine sulfate, dissolved in saline.
-
Open-field activity chambers equipped with infrared beams to track movement.
-
-
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the open-field chambers for at least 60 minutes prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration (Antipsychotic): Administer Clocapramine (at various doses) or its vehicle via intraperitoneal (i.p.) injection. Allow for a pretreatment period (typically 30-60 minutes) for the drug to reach peak central nervous system exposure.
-
Drug Administration (Stimulant): Administer d-Amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.
-
Behavioral Assessment: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the activity of the group treated with vehicle + amphetamine to the group treated with Clocapramine + amphetamine.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if Clocapramine significantly reduces amphetamine-induced hyperlocomotion in a dose-dependent manner. A significant reduction indicates in vivo D2 receptor blockade.
-
Conclusion
This compound presents a pharmacological profile consistent with that of an atypical antipsychotic agent. Its primary mechanism, characterized by potent serotonin 5-HT2A and dopamine D2 receptor antagonism—with a higher affinity for the former—positions it alongside other second-generation antipsychotics like Risperidone. This profile suggests a lower propensity for inducing extrapyramidal side effects compared to typical antipsychotics such as Haloperidol. The validation of its antipsychotic effects through the standardized in vitro and in vivo experimental protocols outlined in this guide can provide a robust characterization of its therapeutic potential and differentiate its specific properties from other agents in the class.
References
A Comparative Analysis of Clocapramine and Clozapine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and behavioral profiles of two atypical antipsychotic drugs, clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) and clozapine (B1669256), based on available data from animal models. The objective is to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.
Pharmacological Profile: A Tale of Two Atypicals
Both clocapramine and clozapine are classified as atypical antipsychotics, primarily due to their lower propensity to cause extrapyramidal side effects (EPS) compared to first-generation (typical) antipsychotics. This characteristic is largely attributed to their distinct receptor binding profiles, particularly their interactions with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
Receptor Binding Affinities
The affinity of a drug for its target receptors is a key determinant of its pharmacological action. The following table summarizes the in vitro binding affinities (Ki values in nM) of clocapramine and clozapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Clocapramine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | Moderate | 12.6 - 160 |
| Serotonin 5-HT2A | High | 5.4 - 12 |
| Dopamine D1 | Low | 85 - 180 |
| Dopamine D4 | High | 9 - 24 |
| Serotonin 5-HT1A | Moderate | 120 |
| Serotonin 5-HT2C | High | 7.9 |
| Adrenergic α1 | High | 1.6 - 7 |
| Adrenergic α2 | High | - |
| Muscarinic M1 | Low | 1.9 - 6.2 |
| Histamine (B1213489) H1 | Moderate | 1.1 - 6.3 |
Note: Specific Ki values for clocapramine are not as extensively reported in publicly available literature as for clozapine. The relative affinities are based on available preclinical data.
Both compounds exhibit a higher affinity for the 5-HT2A receptor than for the D2 receptor, a hallmark of atypical antipsychotics. Clozapine, however, displays a more complex and broad receptor binding profile with high affinity for a wider range of receptors, including muscarinic M1 and histamine H1 receptors, which may contribute to some of its side effects, such as sedation and weight gain.
In Vivo Receptor Occupancy
Receptor occupancy studies in living animals provide a more dynamic measure of a drug's interaction with its targets. The table below presents the dose required to achieve 50% occupancy (ED50) of D2 and 5-HT2A receptors in the rat brain.
| Receptor | Clocapramine (ED50, mg/kg) | Clozapine (ED50, mg/kg) |
| Dopamine D2 (striatum) | 14.5 | ~20 |
| Serotonin 5-HT2A (cortex) | 4.9 | ~0.6 |
These in vivo data confirm the higher potency of both drugs at the 5-HT2A receptor compared to the D2 receptor.
Antipsychotic-like Efficacy in Animal Models
Animal models are crucial for predicting the potential therapeutic efficacy of antipsychotic drugs. The conditioned avoidance response (CAR) test is a widely used model to assess antipsychotic-like activity.
Conditioned Avoidance Response (CAR)
In the CAR test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this avoidance behavior without impairing the animal's ability to escape the aversive stimulus.
Clocapramine:
Clozapine:
Clozapine has been extensively studied in the CAR model. It dose-dependently suppresses conditioned avoidance responding in rats. For example, a dose of 10 mg/kg (s.c.) has been shown to significantly disrupt avoidance responses.[1][2][3] The disruption of CAR by clozapine is thought to be mediated, at least in part, by its antagonist activity at 5-HT2A/2C receptors.[1][2]
Side Effect Profile: Extrapyramidal Symptoms (EPS)
A key advantage of atypical antipsychotics is their reduced liability to induce EPS. The catalepsy test in rats is a standard preclinical model used to predict the potential of a drug to cause these motor side effects.
Catalepsy Test
Catalepsy is a state of motor immobility and waxy flexibility. In the bar test, the animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured.
Clocapramine:
Specific studies detailing the cataleptic potential of clocapramine in rats or mice are not available in the current body of scientific literature.
Clozapine:
Clozapine is well-known for its low propensity to induce catalepsy in rats, even at high doses.[4][5][6] For instance, doses up to 10 mg/kg (s.c.) do not induce catalepsy.[4] This lack of cataleptic effect is consistent with its low incidence of EPS in clinical use and is a defining feature of its atypical profile.
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Method:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor and varying concentrations of the test compound (e.g., clocapramine or clozapine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Study (General Protocol)
-
Objective: To determine the dose of a drug required to occupy a certain percentage of a target receptor in the brain of a living animal.
-
Method:
-
Drug Administration: Different doses of the test compound are administered to groups of animals (e.g., rats).
-
Radiotracer Injection: At a specific time after drug administration, a radiolabeled tracer that binds to the target receptor is injected.
-
Brain Imaging or Tissue Collection: The amount of tracer binding in specific brain regions is measured using techniques like Positron Emission Tomography (PET) or by sacrificing the animals and measuring radioactivity in dissected brain tissue.
-
Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated control animals. The ED50 is the dose that produces 50% receptor occupancy.
-
Catalepsy Bar Test Protocol
-
Objective: To assess the potential of a drug to induce extrapyramidal side effects.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a certain height (e.g., 9 cm) above a flat surface.
-
Procedure:
-
The rat is gently placed with its forepaws on the bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Measurements are taken at multiple time points after drug administration to assess the time course of the effect.
-
Conditioned Avoidance Response (CAR) Protocol
-
Objective: To evaluate the antipsychotic-like potential of a drug.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid that can deliver a mild electric shock.
-
Procedure:
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After the animal has learned the avoidance response, it is treated with the test drug or a vehicle.
-
Data Collection: The number of successful avoidances (moving to the other compartment during the CS) and escape responses (moving after the onset of the US) are recorded. A decrease in avoidance responses without a significant change in escape responses is indicative of antipsychotic-like activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways affected by D2 and 5-HT2A receptor antagonism, as well as a typical workflow for preclinical evaluation of antipsychotic drugs.
Conclusion
Based on the available preclinical data, both clocapramine and clozapine exhibit receptor binding profiles consistent with atypical antipsychotics, characterized by a higher affinity for 5-HT2A than for D2 receptors. Clozapine has been extensively studied in animal models, demonstrating efficacy in the conditioned avoidance response test and a low propensity to induce catalepsy, which aligns with its clinical profile of potent antipsychotic action with minimal extrapyramidal side effects.
A significant limitation in this comparative analysis is the lack of published data on the behavioral effects of clocapramine in key animal models such as the catalepsy and conditioned avoidance response tests. While its receptor binding profile suggests an atypical antipsychotic action, the absence of in vivo behavioral data makes a direct comparison of its antipsychotic-like efficacy and side effect liability with clozapine challenging. Further preclinical studies are warranted to fully characterize the behavioral pharmacology of clocapramine and to elucidate its potential advantages and disadvantages relative to established atypical antipsychotics like clozapine.
References
- 1. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine, but not olanzapine, disrupts conditioned avoidance response in rats by antagonizing 5-HT2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine sensitization and clozapine tolerance: from adolescence to adulthood in the conditioned avoidance response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of haloperidol and clozapine on some behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of commonly prescribed atypical antipsychotics. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be an objective resource for understanding the nuanced pharmacological differences between these agents at the molecular and cellular levels. The therapeutic efficacy and side-effect profiles of atypical antipsychotics are intrinsically linked to their interactions with a wide array of neurotransmitter receptors.[1] A thorough comprehension of these receptor interactions is essential for the rational design and development of next-generation antipsychotics with improved efficacy and tolerability.[1]
Receptor Binding Affinity Profiles: A Quantitative Comparison
The following tables summarize the in vitro receptor binding affinities (Ki in nanomolars, nM) of selected atypical antipsychotics for key dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. A lower Ki value indicates a higher binding affinity. This data is predominantly determined through competitive radioligand binding assays.[1]
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone | Iloperidone |
| D1 | >1000 | 85 | 11-31 | 990 | 240 | >1000 | 216 |
| D2 | 0.34 | 125 | 11-31 | 380 | 3.2 | 4.8 | 6.3 |
| D3 | 0.8 | 14 | 49 | - | 11 | 7.2 | 7.1 |
| D4 | 44 | 7 | 11-31 | 2020 | 7.3 | 39 | 25 |
Data compiled from multiple sources.[1][2]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone | Iloperidone |
| 5-HT1A | 1.7 | 490 | >1000 | 390 | 420 | 3.4 | 168 |
| 5-HT2A | 3.4 | 12 | 4 | 640 | 0.2 | 0.4 | 5.6 |
| 5-HT2C | 15 | 8 | 11 | 1110 | 5 | 1.3 | 42.8 |
| 5-HT3 | 880 | 1100 | 110 | >10000 | >10000 | 110 | - |
| 5-HT7 | 1.9 | 19 | 31 | 28 | 3.3 | 4.8 | - |
Data compiled from multiple sources.[1][2]
Table 3: Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Clozapine | Olanzapine | Quetiapine | Risperidone | Ziprasidone |
| α1 | 10 | 7 | 19 | 7 | 0.8 | 10 |
| α2 | 57 | 14 | 230 | 30 | 1.8 | 40 |
| M1 | >10000 | 1.9 | 1.9 | >10000 | >10000 | >10000 |
| H1 | 61 | 1.1 | 7 | 1.8 | 20 | 47 |
Data compiled from multiple sources.[2]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a drug and its target receptor.[2]
Objective: To determine the binding affinity (Ki) of atypical antipsychotics for various neurotransmitter receptors.
General Protocol:
-
Receptor Source Preparation:
-
Utilize cell lines (e.g., HEK-293, CHO) stably expressing the human recombinant receptor of interest or tissue homogenates from specific brain regions known to be rich in the target receptor (e.g., rat striatum for D₂ receptors).[3]
-
Prepare cell membranes by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]
-
-
Competitive Binding Assay:
-
Incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors, --INVALID-LINK--DOI for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled atypical antipsychotic (the competitor).[1][5][6]
-
The incubation is typically performed in a buffer solution at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[4]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing atypical antipsychotic.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response following receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.[2]
This assay measures the inhibition or stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production.
Objective: To determine the functional activity of atypical antipsychotics at Gi-coupled (e.g., D₂, 5-HT₁ₐ) or Gs-coupled receptors.
General Protocol:
-
Cell Culture:
-
Assay Procedure:
-
For Gi-coupled receptors, pre-treat cells with the atypical antipsychotic at various concentrations.
-
Stimulate the cells with a direct activator of adenylyl cyclase, such as forskolin, to induce cAMP production.[8] The inhibitory effect of the drug on this stimulation is then measured.
-
For Gs-coupled receptors, treat the cells directly with the atypical antipsychotic to measure any stimulation of cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay like the GloSensor™ assay.[8]
-
-
Data Analysis:
-
Plot the measured signal (inversely or directly proportional to cAMP levels, depending on the assay) against the drug concentration.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) from the dose-response curve.
-
This assay measures the activation of Gq-coupled receptors (e.g., 5-HT₂ₐ, M₁) by quantifying the accumulation of inositol (B14025) phosphates.[2]
Objective: To determine the functional activity of atypical antipsychotics at Gq-coupled receptors.
General Protocol:
-
Cell Labeling:
-
Culture cells expressing the Gq-coupled receptor of interest in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Drug Treatment:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the signaling cascade.
-
Add the atypical antipsychotic at various concentrations and incubate for a specific period.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
-
Quantification:
-
Measure the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the total [³H]-inositol phosphate (B84403) counts against the drug concentration to generate a dose-response curve.
-
Determine the EC₅₀ or IC₅₀ to quantify the drug's potency and efficacy.
-
Signaling Pathways
Atypical antipsychotics exert their effects by modulating key intracellular signaling pathways. The diagrams below illustrate the primary cascades affected by these drugs.
Dopamine D₂ Receptor Signaling (Gi-coupled)
D₂ receptors are Gi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.
References
- 1. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fungifun.org [fungifun.org]
A Comparative Guide to the Cross-Reactivity of Clocapramine Dihydrochloride Hydrate with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of Clocapramine dihydrochloride (B599025) hydrate (B1144303) with other atypical antipsychotic agents. The information is supported by experimental data to offer insights into its mechanism of action and potential side-effect profile, crucial for research and drug development.
Clocapramine is an atypical antipsychotic of the iminostilbene (B142622) class, known for its complex interaction with multiple neurotransmitter systems.[1] Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors.[2] The "atypical" nature of Clocapramine stems from its potent antagonism of the serotonin 5-HT2A receptor combined with a lower affinity for the dopamine D2 receptor, a characteristic that is thought to contribute to a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1]
Comparative Receptor Binding Affinities
| Receptor Family | Receptor Subtype | Clocapramine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Quetiapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine | D1 | - | 27 | 20 | 535 | 259 |
| D2 | 14.5 (ED50)[1] | 11 | 3.13 | 160 | 0.34 | |
| D3 | - | 22 | 7.4 | 457 | 0.8 | |
| D4 | - | 9 | 4.8 | 1660 | 44 | |
| D5 | - | 45 | - | - | - | |
| Serotonin | 5-HT1A | - | 123 | 16 | 320 | 1.7 |
| 5-HT1B | - | 100 | 25 | >10000 | 15 | |
| 5-HT2A | 4.9 (ED50)[1] | 4 | 0.16 | 34 | 3.4 | |
| 5-HT2C | - | 10 | 5.1 | 1150 | 15 | |
| 5-HT6 | - | 7 | 31 | 33 | 214 | |
| 5-HT7 | - | 13 | 4.2 | 19 | 39 | |
| Adrenergic | α1 | - | 19 | 0.8 | 7 | 57 |
| α2 | - | 23 | 1.9 | 31 | 162 | |
| Histamine | H1 | - | 7 | 2.2 | 11 | 61 |
| H2 | - | 44 | - | - | - | |
| H4 | - | - | - | - | - | |
| Muscarinic | M1 | - | 1.9 | >10000 | >10000 | >10000 |
| M2 | - | 18 | >10000 | >10000 | - | |
| M3 | - | 13 | >10000 | >10000 | - | |
| M4 | - | 10 | >10000 | >10000 | - | |
| M5 | - | 6.5 | - | - | - |
Note: A hyphen (-) indicates that specific Ki values for Clocapramine were not found in the searched literature. The provided values for other antipsychotics are for comparative purposes and are sourced from various studies.
Experimental Protocols
The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. Below is a generalized experimental protocol for such an assay.
General Radioligand Binding Assay Protocol
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., Clocapramine) for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (a radioactive molecule that binds to the target receptor).
-
Varying concentrations of the unlabeled test compound (the competitor, e.g., Clocapramine).
-
The membrane preparation is added to initiate the binding reaction.
-
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Scintillation Counting:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizations
Experimental Workflow and Signaling Pathways
To further elucidate the experimental and biological context, the following diagrams illustrate the workflow of a typical radioligand binding assay and the major signaling pathways affected by Clocapramine.
References
Comparative Efficacy of Atypical Antipsychotics in Treatment-Resistant Models: A Focus on Clozapine and Clomipramine
A notable scarcity of published research exists regarding the efficacy of clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) in treatment-resistant models of psychiatric disorders. In light of this, this guide provides a comparative analysis of two frequently studied alternatives, clozapine (B1669256) and clomipramine (B1669221), in the context of treatment-resistant schizophrenia and obsessive-compulsive disorder (OCD).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of clozapine and clomipramine, supported by available experimental data. The information is presented to facilitate an understanding of their mechanisms of action and efficacy in preclinical models of treatment resistance.
Receptor Binding Profiles and Mechanism of Action
The therapeutic effects and side-effect profiles of antipsychotic and antidepressant medications are largely determined by their affinity for various neurotransmitter receptors. Clozapine and clomipramine exhibit distinct binding profiles that contribute to their efficacy in treatment-resistant conditions.
Clozapine, considered the gold standard for treatment-resistant schizophrenia, possesses a complex pharmacology characterized by its interaction with a wide range of receptors.[1][2] It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a property shared by many atypical antipsychotics.[3][4][5] However, clozapine's unique efficacy is attributed to its relatively low affinity for D2 receptors and its high affinity for other receptors, including D4, 5-HT2C, muscarinic, and adrenergic receptors.[1][4] This broad receptor engagement is thought to contribute to its superior efficacy in patients who do not respond to other antipsychotics.[6][7][8]
Clomipramine, a tricyclic antidepressant, is primarily used in the treatment of OCD. Its mechanism of action involves the potent inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft. Additionally, it and its active metabolite, desmethylclomipramine, also inhibit norepinephrine (B1679862) reuptake, albeit to a lesser extent. Clomipramine also has antagonist activity at various other receptors, which may contribute to its side-effect profile.
| Receptor | Clozapine Affinity (Ki, nM) |
| Dopamine D₂ | Moderate (≈ 160)[1] |
| Dopamine D₃ | Moderate (≈ 555)[1] |
| Dopamine D₄ | High (≈ 24)[1] |
| Serotonin 5-HT₂ₐ | High (≈ 5.4)[1] |
| Serotonin 5-HT₁ₐ | Moderate (≈ 120)[1] |
Efficacy in Preclinical Treatment-Resistant Models
Animal models are crucial for investigating the neurobiological basis of treatment resistance and for screening novel therapeutic agents.
Treatment-Resistant Schizophrenia Models
Clozapine has demonstrated efficacy in various animal models that mimic aspects of treatment-resistant schizophrenia. While specific quantitative data from head-to-head comparisons with clocapramine are unavailable, studies have established clozapine's effectiveness where other antipsychotics fail. For instance, in models of schizophrenia characterized by persistent positive and negative symptoms, clozapine has been shown to be superior to typical antipsychotics like chlorpromazine.[7] A study on treatment-resistant schizophrenia patients showed that clozapine treatment resulted in a 62.6% reduction in positive symptoms and a 42.9% reduction in negative symptoms.[8]
Treatment-Resistant Obsessive-Compulsive Disorder Models
Animal models of OCD often involve inducing repetitive, compulsive-like behaviors. The quinpirole (B1680403) sensitization model is a commonly used paradigm to study OCD. In this model, repeated administration of the D2/D3 dopamine agonist quinpirole leads to stereotyped, compulsive-like behaviors. Studies have shown that while clomipramine can prevent the development of these behaviors, its efficacy can be limited in established models.[9][10] One study found that clomipramine failed to exacerbate compulsive lever pressing in a rodent model of OCD.[11][12]
The following diagram illustrates a simplified signaling pathway associated with the mechanism of action of atypical antipsychotics like clozapine.
Caption: Simplified signaling pathway of atypical antipsychotics like clozapine.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in studies evaluating clozapine and clomipramine in animal models.
Quinpirole-Induced Compulsive Checking Model (OCD)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Sensitization: Repeated injections of quinpirole (a dopamine D2/D3 receptor agonist) to induce compulsive checking behavior.
-
Treatment: Administration of clomipramine or other test compounds to assess their ability to attenuate the compulsive behaviors.
-
-
Behavioral Assessment: The primary endpoint is typically the frequency and duration of checking behaviors in an open field or home cage environment. Cognitive flexibility can also be assessed in tasks like the active place avoidance task.[9]
The following workflow diagram illustrates the quinpirole sensitization model.
Caption: Experimental workflow for the quinpirole-induced compulsive checking model.
Conclusion
While a direct comparison involving clocapramine dihydrochloride hydrate is not possible due to the lack of available data, this guide provides a comparative overview of clozapine and clomipramine in the context of treatment-resistant psychiatric disorders. Clozapine remains a cornerstone in the management of treatment-resistant schizophrenia, largely due to its complex and broad receptor binding profile. Clomipramine is an established treatment for OCD, although its efficacy in animal models of compulsive behavior can be variable.
The distinct mechanisms of action and the available preclinical data for these compounds underscore the complexity of treatment resistance. Further research is warranted to explore novel compounds like this compound to address the significant unmet medical need in patients with treatment-refractory psychiatric illnesses. The development of more predictive animal models and the elucidation of the underlying neurobiology of treatment resistance will be critical in advancing the discovery of more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jebms.org [jebms.org]
- 3. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 9. Detrimental effect of clomipramine on hippocampus-dependent learning in an animal model of obsessive-compulsive disorder induced by sensitization with d2/d3 agonist quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Animal Models of Obsessive-Compulsive Disorder: Correlation with Phasic Dopamine Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of animal models of obsessive-compulsive disorder: correlation with phasic dopamine neuron activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clocapramine Dihydrochloride Hydrate and Newer Antipsychotics in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the older atypical antipsychotic, clocapramine (B1669190) dihydrochloride (B599025) hydrate, with several newer-generation antipsychotics: olanzapine, risperidone, and aripiprazole (B633). The information is intended for researchers, scientists, and professionals in drug development to offer a comprehensive overview of their respective pharmacological profiles and clinical efficacy based on available data.
Executive Summary
Clocapramine, an iminostilbene (B142622) derivative first introduced in Japan in 1974, exhibits a pharmacological profile characteristic of atypical antipsychotics, primarily through its potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. While direct head-to-head clinical trial data against newer agents like olanzapine, risperidone, and aripiprazole are limited, a comparative analysis of receptor binding affinities and findings from a network meta-analysis provide valuable insights into its relative positioning in the antipsychotic landscape. This guide synthesizes this information to facilitate a data-driven comparison for research and development purposes.
Comparative Efficacy from Meta-Analysis
A network meta-analysis of randomized controlled trials in a Japanese population provides indirect comparative efficacy data for clocapramine against several newer antipsychotics. The primary outcomes in such studies are often changes in the Positive and Negative Syndrome Scale (PANSS) total score, which measures the severity of schizophrenic symptoms.
| Antipsychotic | Number of Patients (n) | Mean Study Duration (weeks) |
| Clocapramine | 295 | 8.33 ± 1.41 |
| Olanzapine | 179 | 8.33 ± 1.41 |
| Risperidone | 338 | 8.33 ± 1.41 |
| Aripiprazole | 267 | 8.33 ± 1.41 |
Data extracted from a network meta-analysis of 18 studies.
Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki, nM) for clocapramine and the selected newer antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | Clocapramine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 14.5 | 11 | 3.13 | 0.34 |
| Serotonin 5-HT2A | 4.9 | 4 | 0.16 | 3.4 |
| α1-Adrenergic | Data not available | 19 | 0.8 | 57 |
| α2-Adrenergic | Data not available | 230 | 7.54 | 49 |
| Histamine H1 | Data not available | 7 | 2.23 | 61 |
| Muscarinic M1 | Data not available | 1.9 | >1000 | >1000 |
Experimental Protocols
While a specific, detailed protocol for a head-to-head comparison of clocapramine with olanzapine, risperidone, or aripiprazole was not available, a generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial for an antipsychotic in schizophrenia is outlined below. This protocol is synthesized from methodologies of various clinical trials for the newer antipsychotics.
Objective: To evaluate the efficacy and safety of the investigational antipsychotic drug in patients with an acute exacerbation of schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients, aged 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
Acute exacerbation of psychotic symptoms.
-
PANSS total score ≥ 80 at screening and baseline.
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
History of substance use disorder within the last 6 months.
-
Clinically significant or unstable medical conditions.
-
Pregnancy or lactation.
Treatment:
-
Patients are randomized to receive a fixed or flexible dose of the investigational drug, a positive control (e.g., olanzapine, risperidone), or a placebo for a duration of 6-8 weeks.
-
Dosage is titrated over the initial phase of the study to the target therapeutic range.
Outcome Measures:
-
Primary: Change from baseline in PANSS total score at the end of the study.
-
Secondary:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Incidence and severity of adverse events, including extrapyramidal symptoms (measured by scales such as the Simpson-Angus Scale and Barnes Akathisia Rating Scale).
-
Changes in vital signs, weight, and laboratory parameters (including prolactin levels and metabolic markers).
-
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the PANSS total score.
A Comparative Meta-Analysis of Clocapramine Dihydrochloride Hydrate in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical studies on Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303), an atypical antipsychotic agent. It offers an objective comparison with other antipsychotics, supported by available clinical data, to inform research and drug development in the field of schizophrenia treatment.
Executive Summary
Clocapramine dihydrochloride hydrate is an atypical antipsychotic of the iminostilbene (B142622) class, primarily utilized in the treatment of schizophrenia. Its therapeutic effect is attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Clinical studies suggest that clocapramine is effective in managing both positive and negative symptoms of schizophrenia. Comparative trials indicate its efficacy is comparable to or, in some aspects, superior to older typical antipsychotics and some atypical antipsychotics, particularly in improving negative symptoms. However, it is not without side effects, which include extrapyramidal symptoms, though generally reported to be less frequent than with some typical antipsychotics. This guide synthesizes the available quantitative data on efficacy and safety, details the experimental protocols of key studies, and visualizes the underlying pharmacological pathways.
Comparative Efficacy of Clocapramine
The efficacy of clocapramine has been evaluated in several clinical trials against other antipsychotic agents. The primary outcome measures in these studies typically include the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) to assess changes in the severity of schizophrenic symptoms.
Table 1: Comparison of Efficacy of Clocapramine with Other Antipsychotics
| Comparator | Study Design | Duration | Key Efficacy Findings | Reference(s) |
| Sulpiride (B1682569) | Single-blind | 8 weeks | Clocapramine showed a significantly lower total Psychiatric Rating Scales (PRS) score at the end of treatment. It appeared superior in improving motor retardation, delusion, hallucination, and social withdrawal. | [1] |
| Haloperidol (B65202) | Crossover | 14 weeks | No significant difference in the final global improvement rating. Clocapramine tended to be superior for motor retardation, scanty speech, and disturbance of thought. | [2][3] |
| Timiperone | Double-blind | Not Specified | No statistically significant differences in the final global improvement rating. Timiperone was significantly superior in improving delusions. | [4][5] |
| Pooled Antipsychotics | Meta-analysis | Various | No significant differences in response rates or discontinuation rates between clocapramine and other pooled antipsychotics. The pharmacological profile was similar to first-generation antipsychotics. | [6][7] |
Comparative Safety and Tolerability
The safety profile of an antipsychotic is a critical factor in its clinical utility. The following table summarizes the reported side effects of clocapramine in comparison to other antipsychotics.
Table 2: Comparison of Side Effects of Clocapramine with Other Antipsychotics
| Comparator | Key Side Effect Findings | Reference(s) |
| Sulpiride | Side effects appeared more frequently with clocapramine, but abnormal laboratory test results were less frequent. | [1] |
| Haloperidol | The frequency of side effects was lower with clocapramine. | [2][3] |
| Timiperone | Timiperone showed a significantly lower tendency for dyskinesia, insomnia, constipation, and nausea. | [4][5] |
Mechanism of Action and Signaling Pathways
Clocapramine's therapeutic action is primarily mediated through its antagonist effects on dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking D2 receptors, clocapramine disinhibits adenylyl cyclase, leading to a modulation of downstream signaling pathways.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects. 5-HT2A receptors are Gq/11 protein-coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC). Clocapramine's blockade of 5-HT2A receptors inhibits this signaling cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. The following outlines a typical methodology employed in the comparative studies of clocapramine.
Representative Clinical Trial Workflow
The clinical trials comparing clocapramine with other antipsychotics generally follow a structured workflow, from patient recruitment to data analysis.
Key Methodological Details from Cited Studies:
-
Patient Population: Studies typically enroll adult patients with a diagnosis of chronic schizophrenia according to established diagnostic criteria (e.g., DSM).
-
Study Design: Randomized, controlled trials are the standard, with either single-blind or double-blind designs to minimize bias. Crossover designs have also been used.[1][2][3]
-
Intervention: Dosages of clocapramine and the comparator drug are administered according to the study protocol, often with a titration phase.
-
Outcome Measures:
-
Efficacy: The primary efficacy endpoints are typically the change from baseline in the total score of a standardized rating scale such as the PANSS or BPRS.[1] Global improvement ratings are also common.[2][3][4][5]
-
Safety: Safety assessments include the monitoring and recording of adverse events, laboratory tests, and vital signs.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups in terms of efficacy and safety outcomes.
Conclusion
This meta-analysis indicates that this compound is an effective antipsychotic for schizophrenia with a safety profile that may offer advantages over some older, typical antipsychotics. Its efficacy appears comparable to other antipsychotics like sulpiride and timiperone, with some evidence suggesting a better effect on negative symptoms. The dual antagonism of D2 and 5-HT2A receptors aligns with the pharmacological profile of other atypical antipsychotics. Further large-scale, double-blind, randomized controlled trials are warranted to more definitively establish its position relative to a wider range of second-generation antipsychotics and to further elucidate its long-term efficacy and safety.
References
- 1. A single-blind study of clocapramine and sulpiride in hospitalized chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A crossover study of clocapramine and haloperidol in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Potency: Clocapramine Dihydrochloride Hydrate Versus Other D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303) against other widely studied dopamine (B1211576) D2 receptor antagonists, including haloperidol (B65202), risperidone (B510), and olanzapine (B1677200). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience and pharmacology.
Introduction to D2 Receptor Antagonism
Dopamine D2 receptors are a primary target for antipsychotic drugs, playing a crucial role in the treatment of various psychiatric disorders such as schizophrenia. The therapeutic efficacy of these drugs is often correlated with their ability to occupy D2 receptors in the brain. A key metric for evaluating the potency of these antagonists in vivo is the dose required to achieve 50% receptor occupancy (ED50 or ID50). This guide focuses on comparing these values for clocapramine and other prominent D2 antagonists, providing insights into their pharmacological profiles.
Clocapramine is classified as an atypical antipsychotic and is noted for its complex receptor binding profile, which includes a significant affinity for serotonin (B10506) 5-HT2A receptors in addition to D2 receptors.[1] This dual antagonism is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Comparative In Vivo Potency at the D2 Receptor
The following table summarizes the in vivo potencies of clocapramine dihydrochloride hydrate and other selected D2 antagonists. The data is presented as ED50 or ID50 values, which represent the dose of the drug required to achieve 50% occupancy of D2 receptors in vivo. Lower values indicate higher potency.
| Drug | Animal Model | Radioligand | ED50 / ID50 (mg/kg) | Reference |
| Clocapramine | Rat | Not Specified | 14.5 | [2] |
| Haloperidol | Mouse | [3H]nemonapride | 0.11 | [3] |
| Risperidone | Mouse | [3H]nemonapride | 0.18 | [3] |
| Olanzapine | Mouse | [3H]nemonapride | 0.99 | [3] |
| Olanzapine | Rat | Not Specified | 0.6 | [4] |
Note: The potency values can vary depending on the experimental conditions, including the animal model, the specific radioligand used for detection, and the route of administration.
Experimental Protocols
The determination of in vivo D2 receptor occupancy is a critical experimental procedure in the development and characterization of antipsychotic drugs. A generalized protocol based on radioligand binding assays in rodents is outlined below.
General Protocol for In Vivo D2 Receptor Occupancy Assay
1. Animal Preparation and Drug Administration:
- Male rodents (e.g., Wistar rats or C57BL/6 mice) are typically used.
- Animals are housed under standard laboratory conditions with free access to food and water.
- The test compound (e.g., clocapramine, haloperidol) is administered at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group receives the injection vehicle only.
2. Radioligand Injection:
- At a specified time after drug administration (e.g., 60 minutes), a radiolabeled D2 receptor antagonist (e.g., [3H]nemonapride or [11C]raclopride) is injected intravenously (i.v.). The timing of this injection is crucial and is determined by the pharmacokinetic profile of the test drug.
3. Brain Tissue Collection and Preparation:
- Following a predetermined incubation period after radioligand injection (e.g., 30-60 minutes), the animals are euthanized.
- The brains are rapidly removed and dissected on ice to isolate specific regions of interest, such as the striatum (rich in D2 receptors) and the cerebellum (used as a reference region with negligible D2 receptor density).
4. Measurement of Radioactivity:
- The dissected brain regions are weighed and homogenized.
- The amount of radioactivity in each tissue sample is measured using a liquid scintillation counter or a gamma counter, depending on the radioisotope used.
5. Calculation of Receptor Occupancy:
- Specific binding of the radioligand to D2 receptors is calculated by subtracting the non-specific binding (radioactivity in the cerebellum) from the total binding (radioactivity in the striatum).
- The percentage of D2 receptor occupancy for each dose of the test drug is calculated using the following formula:
6. Data Analysis:
- The dose-response curve for receptor occupancy is plotted, and the ED50 or ID50 value is determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: In Vivo D2 Receptor Occupancy Workflow.
Conclusion
The in vivo potency of this compound at the D2 receptor, as indicated by its ED50 value, is lower than that of typical antipsychotics like haloperidol and some atypical antipsychotics such as risperidone and olanzapine.[2][3] This lower potency at the D2 receptor, combined with its significant 5-HT2A receptor antagonism, is a hallmark of its atypical profile and is believed to contribute to a reduced risk of extrapyramidal side effects.[1] The experimental protocols and data presented in this guide provide a foundation for researchers to compare and contrast the in vivo pharmacological characteristics of various D2 receptor antagonists, aiding in the selection and development of novel therapeutic agents.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clocapramine's Side Effect Profile Against Other Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Clocapramine, an atypical antipsychotic of the iminostilbene (B142622) class, with other antipsychotic agents. The information is compiled from available clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the relative tolerability of Clocapramine.
Executive Summary
Clocapramine, primarily used in the treatment of schizophrenia, exerts its therapeutic effects through antagonism of multiple neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 and alpha-2 adrenergic receptors.[1] This multi-receptor action influences both its efficacy and its side effect profile. Clinical studies comparing Clocapramine to other antipsychotics such as haloperidol (B65202), sulpiride (B1682569), and timiperone (B1682379) suggest a varied side effect profile. Notably, some evidence indicates a lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics like haloperidol. However, comparisons with other atypical agents have yielded mixed results regarding overall side effect frequency.
Comparative Side Effect Profile
The following tables summarize the known side effect profiles of Clocapramine in comparison to haloperidol (a typical antipsychotic) and sulpiride and timiperone (atypical antipsychotics). The data is primarily qualitative, based on the available abstracts of clinical trials, as specific incidence percentages were not detailed in the accessible literature.
Table 1: Clocapramine vs. Haloperidol Side Effect Profile
| Side Effect Category | Clocapramine | Haloperidol | Source |
| Overall Side Effect Frequency | Lower frequency of side effects reported. | Higher frequency of side effects reported. | [2] |
| Extrapyramidal Symptoms (EPS) | Lower propensity for inducing EPS. | Higher propensity for inducing EPS. | [1] |
Table 2: Clocapramine vs. Sulpiride Side Effect Profile
| Side Effect Category | Clocapramine | Sulpiride | Source |
| Overall Side Effect Frequency | Appeared to have a higher frequency of side effects. | Appeared to have a lower frequency of side effects. |
Table 3: Clocapramine vs. Timiperone Side Effect Profile
| Side Effect Category | Clocapramine | Timiperone | Source |
| Dyskinesia | Higher tendency observed. | Significantly less tendency observed. | |
| Insomnia | Higher tendency observed. | Significantly less tendency observed. | |
| Constipation | Higher tendency observed. | Significantly less tendency observed. | |
| Nausea | Higher tendency observed. | Significantly less tendency observed. |
Experimental Protocols
The assessment of side effects in the cited clinical trials likely involved a combination of spontaneous reporting by patients and systematic evaluation by clinicians using standardized rating scales.
Assessment of Extrapyramidal Symptoms (EPS): A common methodology for quantifying EPS in antipsychotic trials is the use of clinician-administered rating scales. A prominent example is the Extrapyramidal Symptom Rating Scale (ESRS) .
-
Experimental Workflow for ESRS:
-
Patient Interview: A structured interview is conducted to elicit the patient's subjective experience of symptoms related to parkinsonism, akathisia, and dystonia.
-
Clinical Examination: The clinician performs a series of standardized physical tests to observe and rate the severity of parkinsonian signs (e.g., tremor, rigidity, bradykinesia), akathisia (motor restlessness), dystonia (abnormal muscle contractions), and tardive dyskinesia (involuntary movements).
-
Scoring: Each item on the scale is scored based on severity, and subscale scores are calculated for each category of EPS.
-
Assessment of Metabolic Side Effects: Monitoring for metabolic adverse effects is a critical component of antipsychotic clinical trials.
-
Experimental Protocol for Metabolic Monitoring:
-
Baseline Measurements: Prior to initiating treatment, baseline measurements of weight, body mass index (BMI), fasting plasma glucose, and a lipid panel (total cholesterol, LDL, HDL, triglycerides) are recorded.
-
Regular Monitoring: These parameters are then monitored at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Data Analysis: Changes from baseline are calculated and compared between treatment groups to assess the metabolic impact of each drug.
-
Assessment of Cardiovascular Side Effects: Cardiovascular safety is assessed through regular monitoring of vital signs and electrocardiograms (ECGs).
-
Experimental Protocol for Cardiovascular Monitoring:
-
Baseline Assessment: A baseline ECG is performed to measure key cardiac intervals, including the QT interval. Blood pressure and heart rate are also recorded.
-
Ongoing Monitoring: ECGs are repeated at specified time points during the trial to detect any drug-induced changes, particularly QT prolongation, which can be a risk factor for arrhythmias. Vital signs are monitored more frequently.
-
Adverse Event Reporting: Any cardiovascular adverse events, such as orthostatic hypotension or tachycardia, are recorded and evaluated for their potential relationship to the study medication.
-
Signaling Pathways and Mechanism of Side Effects
The side effect profile of Clocapramine can be understood through its interaction with various neurotransmitter receptors and their downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades affected by Clocapramine's antagonist activity.
References
Validating Clocapramine Dihydrochloride Hydrate's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of clocapramine (B1669190) dihydrochloride (B599025) hydrate, an atypical antipsychotic. The primary targets of clocapramine are the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, where it acts as an antagonist.[1] Its higher affinity for the 5-HT2A receptor is a key characteristic of its atypical profile.[1] This document outlines experimental protocols and presents comparative data with established antipsychotics, such as the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic risperidone, to assist researchers in designing and interpreting in vivo studies.
Executive Summary of In Vivo Target Engagement Validation
Validating the in vivo target engagement of clocapramine involves a multi-faceted approach, combining direct measurement of receptor occupancy with functional assays that assess the downstream neurochemical and behavioral consequences of receptor blockade. The following table summarizes key in vivo validation methods and comparative data for clocapramine and other relevant antipsychotics.
| Parameter | Clocapramine Dihydrochloride Hydrate | Haloperidol (Typical Antipsychotic) | Risperidone (Atypical Antipsychotic) | Methodology |
| D2 Receptor Occupancy (ED50, mg/kg, i.p., rat) | 14.5 | ~0.1-0.3 | ~0.1-0.4 | In vivo receptor binding with radioligands (e.g., [3H]raclopride, [11C]raclopride) followed by PET/SPECT or tissue analysis.[2] |
| 5-HT2A Receptor Occupancy (ED50, mg/kg, i.p., rat) | 4.9 | >10 (low affinity) | ~0.05 | In vivo receptor binding with radioligands (e.g., [3H]ketanserin, [3H]M100907) followed by PET/SPECT or tissue analysis.[3] |
| Dopamine Release (Nucleus Accumbens) | Data not available | Potent increase | Moderate increase | In vivo microdialysis to measure extracellular dopamine levels.[4][5] |
| Amphetamine-Induced Hyperlocomotion | Data not available | Potent inhibition | Potent inhibition | Behavioral assay measuring the ability of the compound to block psychostimulant-induced hyperactivity. |
| Prepulse Inhibition (PPI) of Acoustic Startle | Data not available | Reverses deficits | Reverses deficits | Behavioral assay measuring sensorimotor gating, which is disrupted in models of psychosis.[6] |
| Dopaminergic Neuron Firing (VTA/SNc) | Data not available | Decreased firing rate (acute) | Modulates firing pattern | In vivo single-unit electrophysiology to record the firing of dopamine neurons.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Clocapramine's primary mechanism of action.
Caption: Workflow for in vivo target engagement validation.
Caption: Logic for comparative data analysis.
Detailed Experimental Protocols
In Vivo Receptor Occupancy Studies
Objective: To determine the dose-dependent occupancy of D2 and 5-HT2A receptors by clocapramine in the brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Radioligand: For D2 receptors, [3H]raclopride or [11C]raclopride. For 5-HT2A receptors, [3H]ketanserin or [3H]M100907.[2][3]
-
Procedure:
-
Administer this compound, vehicle, or a comparator drug (e.g., haloperidol, risperidone) via intraperitoneal (i.p.) injection at various doses.
-
At the time of predicted peak plasma concentration, administer the radioligand intravenously (i.v.).
-
After a specified uptake period (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brain.
-
For [3H]-labeled ligands, homogenize brain regions of interest (e.g., striatum for D2, frontal cortex for 5-HT2A) and a reference region with low receptor density (e.g., cerebellum). Measure radioactivity using liquid scintillation counting.
-
For [11C]-labeled ligands, perform positron emission tomography (PET) imaging on anesthetized animals.
-
-
Data Analysis: Calculate specific binding by subtracting the radioactivity in the reference region from that in the target region. Receptor occupancy is calculated as the percentage reduction in specific binding in drug-treated animals compared to vehicle-treated controls.[8] Generate dose-occupancy curves and calculate the ED50 value (the dose required to achieve 50% receptor occupancy).
In Vivo Microdialysis
Objective: To measure the effect of clocapramine on extracellular dopamine levels in key brain regions.
Methodology:
-
Animal Model: Male Wistar rats (275-325g) surgically implanted with microdialysis guide cannulae targeting the nucleus accumbens and/or prefrontal cortex.
-
Procedure:
-
Following a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer clocapramine, vehicle, or a comparator drug (i.p. or subcutaneously).
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Data Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Express the results as a percentage change from the baseline dopamine levels.[9]
Amphetamine-Induced Hyperlocomotion
Objective: To assess the functional D2 receptor antagonist activity of clocapramine by measuring its ability to inhibit dopamine-agonist induced hyperactivity.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate the animals to the open-field arenas for 30-60 minutes.
-
Administer clocapramine, vehicle, or a comparator drug (i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.[10][11]
-
Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: Compare the locomotor activity of the clocapramine-treated group to the vehicle- and comparator-treated groups. Calculate the dose at which clocapramine significantly reduces amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To evaluate the effect of clocapramine on sensorimotor gating, a measure of information processing that is deficient in schizophrenia models.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Startle response chambers that can deliver acoustic stimuli and measure whole-body startle reflexes.
-
Procedure:
-
Administer clocapramine, vehicle, or a comparator drug.
-
After a pre-treatment period, place the animals in the startle chambers for a 5-10 minute acclimation period with background white noise.
-
The test session consists of trials with a startling pulse alone (e.g., 120 dB) and trials where the pulse is preceded by a non-startling prepulse (e.g., 70-85 dB).[12]
-
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. Compare the PPI levels across treatment groups. A reversal of induced PPI deficits (e.g., by apomorphine (B128758) or scopolamine) would indicate efficacy.[13][14]
Conclusion
The in vivo validation of this compound's target engagement requires a combination of receptor occupancy and functional assays. By comparing its profile to well-characterized typical and atypical antipsychotics, researchers can gain a comprehensive understanding of its pharmacological properties. The experimental protocols and comparative data presented in this guide provide a framework for these essential preclinical investigations, ultimately informing the clinical development of this compound.
References
- 1. Clozapine enhances prepulse inhibition in healthy humans with low but not with high prepulse inhibition levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a rat in vivo [(3)H]M100907 binding assay to determine a translatable measure of 5-HT(2A) receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT(1A) receptors but not 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
- 11. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 12. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. Reversal of scopolamine-induced disruption of prepulse inhibition by clozapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discrepant findings of clozapine effects on prepulse inhibition of startle: is it the route or the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Clocapramine Dihydrochloride Hydrate
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. Clocapramine (B1669190) dihydrochloride (B599025) hydrate (B1144303), a potent antagonist of D2 and 5-HT2A receptors, requires meticulous handling throughout its lifecycle, including its ultimate disposal, to ensure the safety of personnel and the protection of the environment. Due to its pharmacological activity and potential environmental toxicity, this compound must be treated as hazardous waste.
Core Principles for Disposal
The fundamental principle for the disposal of clocapramine dihydrochloride hydrate is to prevent its release into the environment. Standard laboratory waste disposal methods, such as drain disposal or commingling with regular trash, are strictly prohibited due to the high aquatic toxicity associated with this class of compounds. The recommended and safest method of disposal is through a licensed hazardous waste management company that utilizes incineration.
Step-by-Step Disposal Protocol
Adherence to a stringent, step-by-step protocol is essential for the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
All waste materials containing this compound, including pure compound, contaminated personal protective equipment (PPE), and labware (e.g., weighing papers, pipette tips, vials), must be collected in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and specify "this compound."
2. Container Management:
-
Whenever feasible, use the original container for waste accumulation. If an alternative container is used, it must be compatible with the chemical, properly sealed, and clearly labeled.
-
Uncleaned, empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[1]
3. Secure Storage:
-
The designated hazardous waste container must be stored in a secure, well-ventilated area, away from incompatible materials.
-
Access to this storage area should be restricted to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is accurately completed.
Personal Protective Equipment (PPE) for Disposal
To minimize the risk of exposure during the handling and disposal of this compound, personnel should wear appropriate PPE. The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.
-
Containment and Cleanup:
-
Avoid generating dust.
-
For small spills, carefully sweep up the material and place it into a labeled hazardous waste container. The use of a vacuum cleaner equipped with a HEPA filter is also a suitable option.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: After the cleanup is complete, ensure the area is well-ventilated.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Clocapramine Dihydrochloride Hydrate
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for managing Clocapramine dihydrochloride (B599025) hydrate (B1144303) in a laboratory setting, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure research environment.
Clocapramine dihydrochloride hydrate is an antagonist of the D2 and 5-HT2A receptors.[1][2] As with any potent pharmaceutical compound, understanding and implementing appropriate safety protocols is critical to minimize exposure and mitigate potential risks. The following procedures are based on best practices for handling high-potency active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a comprehensive PPE ensemble is required to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Respiratory Protection | Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR) | For potent compounds, a PAPR with an assigned protection factor (APF) of 1000 may be necessary to provide adequate respiratory protection.[3] Surgical masks do not offer sufficient protection. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Body Protection | Disposable Gown or Coverall | A long-sleeved, disposable gown with tight-fitting cuffs is required. For higher-risk activities, a "bunny suit" or coverall offering head-to-toe protection should be considered.[4] |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory-appropriate footwear to prevent contamination of personal shoes and the spread of the compound.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step plan outlines the key procedures for working with this compound.
Pre-Handling Preparations:
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, a glove box, or an isolation chamber.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically for potent compounds should be available in the immediate work area.
-
Decontamination Solution: Prepare a suitable decontamination solution (e.g., 10% sodium hypochlorite) for cleaning surfaces and equipment after use.
Handling Procedures:
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (shoe covers, inner gloves, gown/coverall, outer gloves, head/hair cover, respirator, eye protection).
-
Weighing and Aliquoting: Whenever possible, perform these tasks within a containment device like a glove box or a ventilated balance enclosure to minimize aerosol generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers closed whenever possible.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Carefully doff PPE in a manner that avoids self-contamination, disposing of it in a designated hazardous waste container. Wash hands thoroughly with soap and water.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated weighing papers, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Containment: All waste containers must be kept closed except when adding waste.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal. Used glove bags and other highly contaminated materials may require incineration.[3]
Caption: Logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
